Technical Documentation Center

3-Hydroxy-1-(piperazin-1-yl)propan-1-one hydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-Hydroxy-1-(piperazin-1-yl)propan-1-one hydrochloride
  • CAS: 884535-10-8

Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Synthetic Utility of 3-Hydroxy-1-(piperazin-1-yl)propan-1-one Hydrochloride

Executive Summary 3-Hydroxy-1-(piperazin-1-yl)propan-1-one hydrochloride (CAS: 884535-10-8) is a highly versatile, bifunctional building block extensively utilized in modern drug discovery and bioconjugation[1]. Featurin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Hydroxy-1-(piperazin-1-yl)propan-1-one hydrochloride (CAS: 884535-10-8) is a highly versatile, bifunctional building block extensively utilized in modern drug discovery and bioconjugation[1]. Featuring a rigid piperazine core, a reactive secondary amine, and a terminal primary hydroxyl group, this scaffold provides orthogonal reactivity that is highly prized in the synthesis of complex active pharmaceutical ingredients (APIs), targeted protein degraders (PROTACs), and antibody-drug conjugates (ADCs).

Physicochemical Properties & Structural Rationale

Understanding the physicochemical baseline of a building block is critical for predicting its behavior in both synthetic workflows and biological assays.

PropertyValue
Chemical Name 3-hydroxy-1-(piperazin-1-yl)propan-1-one hydrochloride
CAS Number 884535-10-8
Molecular Formula C7H15ClN2O2 (Salt) / C7H14N2O2 (Free Base)
Molecular Weight ~194.66 g/mol (Salt)[2]
Monoisotopic Mass 158.10553 Da (Free Base)[3]
SMILES (Free Base) C1CN(CCN1)C(=O)CCO
InChIKey HGSDPPKIASRECG-UHFFFAOYSA-N
GHS Hazard Classifications Acute Tox. 4, Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3[4]

Causality in Salt Selection: Why is this compound supplied and utilized as a hydrochloride salt rather than a free base? The free base of low-molecular-weight piperazine derivatives is typically a hygroscopic oil or low-melting solid that is highly susceptible to atmospheric oxidation. By converting the piperazine N4-amine into its hydrochloride salt, the compound becomes a highly crystalline, shelf-stable powder. Furthermore, the salt form dramatically enhances aqueous solubility, which is critical for uniform dissolution in biological buffer systems and ensures precise stoichiometric control during synthetic reactions.

Orthogonal Reactivity and Synthetic Applications

The strategic value of 3-hydroxy-1-(piperazin-1-yl)propan-1-one lies in its bifunctionality. The molecule presents two primary sites for functionalization:

  • The N4-Secondary Amine: Highly nucleophilic; ideal for SN2 alkylations, reductive aminations, or amidations.

  • The Primary Hydroxyl Group: Less nucleophilic; suitable for esterification, etherification, or conversion into a leaving group (e.g., mesylation/tosylation) for further substitution.

Reactivity Main 3-Hydroxy-1-(piperazin-1-yl) propan-1-one HCl Site1 Secondary Amine (N4) Main->Site1 Reactive Site 1 Site2 Primary Hydroxyl (-OH) Main->Site2 Reactive Site 2 Rxn1 N-Alkylation / Acylation Site1->Rxn1 Base/Electrophile Rxn2 O-Alkylation / Esterification Site2->Rxn2 Acid/Coupling Agent App1 Kinase Inhibitors Rxn1->App1 Drug Discovery App2 PROTAC Linkers Rxn2->App2 Bioconjugation

Divergent synthetic pathways of 3-hydroxy-1-(piperazin-1-yl)propan-1-one.

Chemoselectivity Rationale: When targeting the N4-amine for acylation or alkylation, the primary hydroxyl group generally remains unreacted if mild bases (such as N,N-Diisopropylethylamine, DIPEA) are used. This is because the secondary amine is intrinsically more nucleophilic than the neutral hydroxyl oxygen. To functionalize the hydroxyl group, stronger conditions (e.g., NaH for etherification) or specific coupling reagents (e.g., Steglich esterification conditions with DCC/DMAP) are required after the amine has been protected or functionalized.

Experimental Workflows: Self-Validating Protocols

Protocol A: LC-MS Characterization of the Building Block

Before deploying the building block in multi-step synthesis, its identity and purity must be validated.

Methodology:

  • Sample Preparation: Dissolve 1 mg of the HCl salt in 1 mL of 50:50 Water:Acetonitrile.

  • Mobile Phase:

    • Solvent A: Water + 0.1% Formic Acid (FA)

    • Solvent B: Acetonitrile + 0.1% Formic Acid (FA)

  • Column: C18 Reverse-Phase (e.g., 50 x 2.1 mm, 1.7 µm).

  • Gradient: 5% to 95% B over 3 minutes.

Causality & Self-Validation: Why use 0.1% Formic Acid? The piperazine nitrogen is highly basic. In the absence of an acidic modifier, the amine will interact with residual silanol groups on the silica backbone of the C18 column, leading to severe peak tailing and poor resolution. Formic acid ensures the amine remains fully protonated, yielding a sharp, symmetrical chromatographic peak. Validation: This system is self-validating. The mass spectrometer (ESI+) will detect the protonated free base. The presence of a dominant peak at m/z 159.11 [M+H]+ confirms the monoisotopic mass of 158.10553 Da[3], while the absence of a peak at m/z 195 confirms the complete dissociation of the HCl salt in the mobile phase. Additional adducts such as[M+Na]+ at m/z 181.09 may also be observed[3].

Protocol B: Chemoselective N-Amidation

Objective: Synthesize an N-acyl derivative while preserving the primary hydroxyl group.

Methodology:

  • Pre-activation: In a dry flask under nitrogen, dissolve 1.0 equivalent of the target carboxylic acid in anhydrous DMF (0.2 M). Add 1.2 equivalents of HATU and 3.0 equivalents of DIPEA. Stir at room temperature for 10 minutes.

  • Coupling: Add 1.0 equivalent of 3-hydroxy-1-(piperazin-1-yl)propan-1-one hydrochloride to the activated mixture.

  • Reaction: Stir at room temperature for 2 hours.

  • Quench & Extract: Quench with saturated aqueous NaHCO3 and extract with Ethyl Acetate.

  • Validation: Analyze the organic layer via TLC and LC-MS.

Causality & Self-Validation: The stoichiometry of DIPEA (3.0 eq) is not arbitrary; it is a calculated necessity. One equivalent is consumed to neutralize the HCl salt of the piperazine building block, liberating the free nucleophilic amine. A second equivalent neutralizes the acidic byproduct generated by the HATU coupling reagent. The final equivalent maintains the mildly basic environment required to drive the reaction forward. Validation: The protocol validates itself through mass balance and LC-MS. The target mass should reflect the addition of the acyl group minus water. If O-acylation occurred, a di-acylated mass would appear. The use of DIPEA strictly prevents the hydroxyl group from acting as a nucleophile, ensuring >95% chemoselectivity for the N-amide.

Safety, Handling, and Regulatory Compliance

Based on harmonized GHS data, 3-hydroxy-1-(piperazin-1-yl)propan-1-one hydrochloride carries several hazard classifications[4]:

  • Acute Tox. 4 (H302 + H312 + H332): Harmful if swallowed, in contact with skin, or if inhaled.

  • Skin Irrit. 2 (H315) & Eye Irrit. 2A (H319): Causes skin and serious eye irritation.

  • STOT SE 3 (H336): May cause respiratory irritation or drowsiness.

Handling Causality: The basic nature of the piperazine ring (even when buffered as a salt) and the presence of the propan-1-one moiety contribute to its potential to disrupt lipid bilayers in the skin and mucous membranes, leading to irritation. All handling, especially weighing of the dry powder, must be conducted within a certified chemical fume hood using nitrile gloves and safety goggles to prevent aerosolized inhalation and dermal exposure.

References

  • NextSDS:3-hydroxy-1-(piperazin-1-yl)propan-1-one hydrochloride — Chemical Substance Information.
  • Chem960:Piperazines Compounds - 884535-10-8.
  • PubChemLite (Université du Luxembourg):884535-10-8 (C7H14N2O2) - Structural Information & Predicted Collision Cross Section.
  • NextSDS:3-cyclopentyl-1-(piperazin-1-yl)propan-1-one hydrochloride — Chemical Substance Information & Hazard Classifications.

Sources

Exploratory

molecular weight and solubility of 3-Hydroxy-1-(piperazin-1-yl)propan-1-one hydrochloride

An In-Depth Technical Guide to the Molecular Weight and Solubility of 3-Hydroxy-1-(piperazin-1-yl)propan-1-one hydrochloride Introduction 3-Hydroxy-1-(piperazin-1-yl)propan-1-one hydrochloride (CAS Number: 884535-10-8) i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Molecular Weight and Solubility of 3-Hydroxy-1-(piperazin-1-yl)propan-1-one hydrochloride

Introduction

3-Hydroxy-1-(piperazin-1-yl)propan-1-one hydrochloride (CAS Number: 884535-10-8) is an organic compound of interest in chemical synthesis and pharmaceutical research.[1][2] As an amine-based structure, it is frequently utilized in its hydrochloride salt form. This strategic chemical modification is a cornerstone of drug development, designed to enhance the physicochemical properties of the parent molecule.[3] By reacting the basic amine with hydrochloric acid, the resulting salt typically exhibits significantly improved aqueous solubility and stability compared to its free base counterpart, which are critical attributes for bioavailability and formulation.[3][4]

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It provides a detailed analysis of the molecular weight determination of 3-Hydroxy-1-(piperazin-1-yl)propan-1-one hydrochloride and presents a robust framework for its experimental solubility characterization. The methodologies described herein are grounded in established scientific principles to ensure accuracy and reproducibility, empowering researchers to effectively evaluate this compound for their specific applications.

Part 1: Molecular Weight and Physicochemical Properties

A precise understanding of a compound's molecular weight and fundamental properties is the bedrock of all subsequent experimental work, from solution preparation to analytical quantification.

Chemical Structure and Formula

The conversion of the free base to its hydrochloride salt involves the protonation of one of the nitrogen atoms in the piperazine ring. This creates a cationic center, which then forms an ionic bond with the chloride anion.

  • Free Base: 3-Hydroxy-1-(piperazin-1-yl)propan-1-one

  • Hydrochloride Salt: 3-Hydroxy-1-(piperazin-1-yl)propan-1-one hydrochloride

The structures are as follows:

Chemical structures of the free base and hydrochloride salt
Calculation of Molecular Weight

The molecular weight is calculated by summing the atomic weights of all atoms in the molecular formula.

1. Free Base (C₇H₁₄N₂O₂):

  • Carbon (C): 7 × 12.011 u = 84.077 u

  • Hydrogen (H): 14 × 1.008 u = 14.112 u

  • Nitrogen (N): 2 × 14.007 u = 28.014 u

  • Oxygen (O): 2 × 15.999 u = 31.998 u

  • Total Molecular Weight (Free Base): 158.20 u

2. Hydrochloride Salt (C₇H₁₅ClN₂O₂):

  • Molecular Weight of Free Base = 158.20 u

  • Molecular Weight of Hydrochloric Acid (HCl) = 1.008 u (H) + 35.453 u (Cl) = 36.461 u

  • Total Molecular Weight (Hydrochloride Salt): 158.20 u + 36.461 u = 194.66 u

Physicochemical Property Summary

The following table summarizes the key identification and calculated properties of the compound.

PropertyValueSource
Chemical Name 3-hydroxy-1-(piperazin-1-yl)propan-1-one hydrochloride[1]
CAS Number 884535-10-8[1][2]
Molecular Formula C₇H₁₅ClN₂O₂(Calculated)
Molecular Weight 194.66 g/mol (Calculated)
Appearance Typically a white to off-white crystalline powder.[4]

Part 2: Principles of Solubility for Amine Hydrochloride Salts

The solubility of a compound is not a static value but is dynamically influenced by its environment. For amine hydrochlorides, understanding the interplay of ionization, pH, and solvent properties is crucial for predicting and controlling their behavior in solution.

Theoretical Framework: The Advantage of Salt Formation

Many organic molecules containing amine functional groups are poorly soluble in water due to their significant nonpolar character.[3] The conversion to a hydrochloride salt dramatically increases aqueous solubility by introducing an ionic center.[4][5] This process involves the donation of a proton (H⁺) from hydrochloric acid to a basic nitrogen atom on the piperazine ring, forming a positively charged ammonium cation and a chloride anion (Cl⁻).[3] These charged ions can then effectively interact with the polar water molecules through ion-dipole interactions, facilitating dissolution.

Caption: Equilibrium of an amine hydrochloride salt in aqueous solution.

Key Factors Influencing Solubility
  • pH: The pH of the solvent is arguably the most critical factor governing the solubility of an amine salt. In acidic to neutral solutions, the compound exists predominantly in its protonated, ionic, and thus more soluble form. As the pH increases (becomes more basic), the equilibrium shifts, causing the protonated amine to deprotonate and revert to its neutral free base form, which is typically much less soluble and may precipitate out of solution.[4]

  • Common Ion Effect: At very low pH values achieved by adding excess hydrochloric acid, the solubility of the hydrochloride salt may decrease. This is due to the high concentration of chloride ions (the "common ion"), which, according to Le Châtelier's principle, pushes the dissolution equilibrium back towards the undissolved solid salt form.[4][6]

  • Temperature: For most salts, solubility is an endothermic process, meaning that solubility increases as the temperature of the solvent is raised.[4] This relationship is important for applications such as recrystallization and preparing concentrated stock solutions. However, this dependency must be determined experimentally for each specific compound.

  • Solvent Polarity: The rule of "like dissolves like" is fundamental. As an ionic salt, 3-Hydroxy-1-(piperazin-1-yl)propan-1-one hydrochloride is expected to be highly soluble in polar protic solvents like water and to a lesser extent in polar aprotic solvents.[4] Conversely, its solubility in nonpolar solvents such as hydrocarbons (e.g., hexane) or ethers is expected to be negligible.[4]

Part 3: Experimental Determination of Solubility

Given the absence of publicly available quantitative solubility data for this specific compound, a rigorous experimental approach is required. The following protocols provide a framework for a comprehensive solubility assessment.

Experimental Workflow

A systematic approach ensures that all relevant factors are considered and that the resulting data is reliable and comprehensive.

G A 1. Material Characterization (Purity, Identity Verification) C 3. Equilibrium Solubility Assay (Shake-Flask Method) A->C B 2. Solvent & Buffer Preparation (Water, pH Buffers, Organic Solvents) B->C D 4. Phase Separation (Centrifugation / Filtration) C->D After Equilibration (e.g., 24-48h) E 5. Supernatant Analysis (HPLC-UV, LC-MS) D->E F 6. Data Processing & Reporting (Calculate Concentration, Plot Profiles) E->F

Caption: General workflow for experimental solubility determination.

Protocol 1: Equilibrium Aqueous Solubility (Shake-Flask Method)

This is the gold-standard method for determining the thermodynamic equilibrium solubility of a compound.[7]

Objective: To determine the maximum dissolved concentration of the compound in purified water at a controlled temperature.

Methodology:

  • Preparation: Add an excess amount of 3-Hydroxy-1-(piperazin-1-yl)propan-1-one hydrochloride to a known volume of purified water (e.g., 10 mg of compound to 1 mL of water) in a glass vial. The presence of undissolved solid is essential to ensure saturation.[7]

  • Equilibration: Seal the vial and place it in an orbital shaker or rotator set to a constant temperature (e.g., 25 °C). Agitate the suspension for a period sufficient to reach equilibrium, typically 24 to 48 hours.

  • Phase Separation: After equilibration, remove the vial and allow the undissolved solid to settle. Carefully withdraw a sample of the supernatant. To ensure no solid particles are transferred, centrifuge the sample at high speed (e.g., 14,000 rpm for 10 minutes) and/or filter it through a 0.22 µm syringe filter compatible with aqueous solutions.

  • Analysis: Accurately dilute the clear supernatant with a suitable mobile phase. Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A calibration curve prepared with known concentrations of the compound is required for accurate quantification.

  • Reporting: Express the solubility in units of mg/mL or mol/L at the specified temperature.

Protocol 2: pH-Dependent Solubility Profiling

Objective: To understand how solubility changes across a physiologically and chemically relevant pH range.

Methodology:

  • Buffer Preparation: Prepare a series of buffers covering a range of pH values (e.g., pH 2.0, 4.5, 6.8, 7.4, and 9.0). Use buffers with components that will not interfere with the final analysis.

  • Solubility Measurement: For each buffer, perform the shake-flask method as described in Protocol 1.

  • pH Verification: After the equilibration period, measure and record the final pH of each saturated solution, as it may differ slightly from the starting buffer pH.

  • Data Analysis: Quantify the compound's concentration in each buffer. Plot the solubility (on a logarithmic scale) against the final measured pH to generate a pH-solubility profile.

Protocol 3: Qualitative Solubility in Organic Solvents

Objective: To classify the compound's solubility in a range of common laboratory solvents.

Methodology:

  • Solvent Panel: Select a panel of solvents with varying polarities, for example: Methanol, Ethanol, Dichloromethane (DCM), and Hexane.

  • Procedure: To approximately 1 mg of the compound in a small test tube, add the solvent dropwise with vigorous mixing (vortexing) up to a final volume of 1 mL.[8]

  • Observation: Visually observe whether the solid dissolves completely.

  • Classification: Classify the solubility based on the approximate amount of solvent required for dissolution, using standard definitions (e.g., based on the United States Pharmacopeia - USP).

Part 4: Data Interpretation and Reporting

Clear and standardized reporting is essential for the utility and comparability of solubility data.

Quantitative Data Summary

Results from the shake-flask experiments should be tabulated for clarity.

Solvent SystemTemperature (°C)Final pHSolubility (mg/mL)Solubility (mol/L)
Purified Water25.0 ± 0.5MeasureReport ValueCalculate Value
pH 2.0 Buffer25.0 ± 0.5MeasureReport ValueCalculate Value
pH 7.4 Buffer25.0 ± 0.5MeasureReport ValueCalculate Value
pH 9.0 Buffer25.0 ± 0.5MeasureReport ValueCalculate Value
Qualitative Data Summary
SolventPolarity IndexObservationUSP Classification
Water10.2e.g., Dissolves readilye.g., Freely Soluble
Methanol5.1e.g., Dissolvese.g., Soluble
Ethanol4.3e.g., Dissolves slowlye.g., Sparingly Soluble
Dichloromethane3.1e.g., Some solid remainse.g., Slightly Soluble
Hexane0.1e.g., No visible dissolutione.g., Insoluble
Interpreting the pH-Solubility Profile

The plot of solubility versus pH provides critical insights into the compound's behavior. For a hydrochloride salt of a weak base, the profile is expected to be relatively flat at acidic pH, followed by a sharp decrease in solubility as the pH approaches and surpasses the pKa of the protonated amine, where the compound converts to its less soluble free base.

G Y_axis Solubility (log scale) X_axis_start X_axis_start Y_axis->X_axis_start X_axis_end pH X_axis_start->X_axis_end p1 p2 p1->p2 p3 p2->p3 p4 p3->p4 p5 p4->p5 p6 p5->p6 p7 p6->p7 p8 p7->p8 label_high High Solubility (Salt Form Dominates) label_low Low Solubility (Free Base Precipitation) label_pka Precipitation begins near pKa pka_line_start pka_line_end pka_line_start->pka_line_end

Caption: Conceptual pH-solubility profile for an amine hydrochloride.

Conclusion

3-Hydroxy-1-(piperazin-1-yl)propan-1-one hydrochloride is a compound whose utility is intrinsically linked to its physicochemical properties. With a calculated molecular weight of 194.66 g/mol , its character as a hydrochloride salt suggests favorable aqueous solubility, a critical asset in scientific research and pharmaceutical development. However, this solubility is not absolute and is highly dependent on environmental factors, most notably pH and temperature.

The experimental protocols and theoretical principles detailed in this guide provide a robust framework for the comprehensive characterization of its solubility profile. By systematically applying these methodologies, researchers can generate the reliable data necessary to predict the compound's behavior, optimize formulation strategies, and confidently advance their research and development objectives.

References

  • Grokipedia. Hydrochloride.
  • K. B. Avdeef, et al. (2017). Measurement and Accurate Interpretation of the Solubility of Pharmaceutical Salts. Journal of Pharmaceutical Sciences.
  • S. Savjani, et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. [Link]

  • Unknown.
  • NextSDS. 3-hydroxy-1-(piperazin-1-yl)propan-1-one hydrochloride - Chemical Substance Information. [Link]

  • Quora. Why do amines dissolve in hydrochloric acid?. [Link]

  • Scribd. Solubility Experiment. [Link]

  • Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

  • Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis, University of Glasgow. [Link]

  • A. T. M. Serajuddin. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews.
  • LookChem. 3-(Piperazin-1-Yl)Propan-1-Ol. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 79207, Piperazin-1-ylpropanol. [Link]

  • B. A. Smith. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. [Link]

  • NextSDS. 3-cyclopentyl-1-(piperazin-1-yl)propan-1-one hydrochloride — Chemical Substance Information. [Link]

Sources

Foundational

Comprehensive Chemical Structure Analysis of 3-Hydroxy-1-(piperazin-1-yl)propan-1-one Hydrochloride

Executive Summary The definitive structural elucidation of active pharmaceutical ingredients (APIs) and their synthetic intermediates is a cornerstone of modern drug development. This whitepaper provides an in-depth tech...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The definitive structural elucidation of active pharmaceutical ingredients (APIs) and their synthetic intermediates is a cornerstone of modern drug development. This whitepaper provides an in-depth technical framework for the chemical structure analysis of 3-hydroxy-1-(piperazin-1-yl)propan-1-one hydrochloride (CAS: 884535-10-8)[1][2]. By synthesizing multi-modal spectroscopic data—including Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HRMS), and Fourier Transform Infrared (FTIR) spectroscopy—this guide establishes a self-validating analytical workflow. The protocols detailed herein are designed to overcome common analytical challenges associated with piperazine amides, such as rotameric signal broadening and salt-dependent chemical shifts.

Pharmacophore Significance & Structural Topology

Piperazine derivatives are ubiquitous pharmacophores in medicinal chemistry, frequently utilized to modulate the pharmacokinetic and pharmacodynamic profiles of central nervous system (CNS) agents, antimicrobials, and antivirals[3][4].

The structural topology of 3-hydroxy-1-(piperazin-1-yl)propan-1-one hydrochloride consists of three critical domains:

  • The Piperazine Core: A conformationally flexible six-membered heterocycle that serves as a rigid linker and a basic center[5].

  • The 3-Hydroxypropanoyl Moiety: Attached via an amide bond to the N1 position of the piperazine ring, this group introduces significant polarity and acts as both a hydrogen bond donor and acceptor.

  • The Hydrochloride Salt: The secondary amine at the N4 position of the piperazine ring is highly basic (pKa ~9.8). Formulation as a hydrochloride salt ensures protonation at this site, drastically enhancing aqueous solubility and bioavailability[1].

Understanding this topology is critical for analytical causality: the protonated amine dictates the choice of mass spectrometry ionization modes, while the partial double-bond character of the tertiary amide dictates the temperature parameters required for NMR.

Structural Elucidation Strategy

To ensure absolute scientific integrity, the analytical workflow must be a self-validating system. No single technique is sufficient to confirm the structure independently. NMR provides atomic connectivity and spatial arrangement, HRMS confirms the exact mass and molecular formula, and FTIR validates the presence of specific functional groups[6].

Workflow A Sample Prep: 3-Hydroxy-1-(piperazin-1-yl) propan-1-one HCl B NMR Spectroscopy (DMSO-d6, 298K & 353K) A->B C LC-HRMS (ESI+ Mode) A->C D FTIR Spectroscopy (ATR Solid State) A->D E Data Integration & Cross-Validation B->E C->E D->E F Definitive Structural Elucidation E->F

Fig 1. Multi-modal analytical workflow for the structural elucidation of the piperazine derivative.

Spectroscopic Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality & Expert Insight: The choice of solvent is paramount. While deuterium oxide (D₂O) is excellent for water-soluble hydrochloride salts, it causes rapid deuterium exchange with the hydroxyl (-OH) and protonated amine (-NH₂⁺) protons, rendering them invisible in the ¹H spectrum. Therefore, anhydrous DMSO-d₆ is selected to preserve and observe these exchangeable protons[7]. Furthermore, the C-N amide bond possesses partial double-bond character due to resonance, leading to restricted rotation. At room temperature (298 K), this often results in two distinct rotameric populations, causing peak splitting or severe broadening of the piperazine ring protons. To create a self-validating protocol, Variable Temperature (VT) NMR is employed. Heating the sample to 353 K increases the rotational energy, coalescing the rotameric signals into sharp, time-averaged peaks.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of anhydrous DMSO-d₆ containing 0.03% v/v Tetramethylsilane (TMS) as an internal chemical shift reference (δ = 0.00 ppm).

  • Standard Acquisition (298 K): Acquire the ¹H NMR spectrum (400 MHz, 16 scans, 2s relaxation delay) and ¹³C NMR spectrum (100 MHz, 1024 scans, 2s relaxation delay).

  • VT-NMR Validation (353 K): If the piperazine methylene protons (δ 3.40 - 3.80 ppm) exhibit rotameric broadening, increase the probe temperature to 353 K, allow 5 minutes for thermal equilibration, and re-acquire the ¹H spectrum.

  • 2D Correlation: Acquire ¹H-¹H COSY and ¹H-¹³C HSQC spectra to unambiguously assign the aliphatic chain connectivity.

High-Resolution Mass Spectrometry (LC-HRMS)

Causality & Expert Insight: Because the compound is formulated as a hydrochloride salt, the N4 secondary amine is already protonated in solution. Positive Electrospray Ionization (ESI+) is the most logical and efficient choice, as it requires minimal ionization energy to transfer the pre-formed [M+H]⁺ ion into the gas phase[2]. Collision-Induced Dissociation (CID) will primarily target the weakest bonds: the amide C-N bond and the hydroxyl C-O bond.

Step-by-Step Protocol:

  • Sample Preparation: Dilute the compound to a final concentration of 1 µg/mL in LC-MS grade H₂O:Acetonitrile (50:50, v/v) supplemented with 0.1% formic acid to maintain protonation.

  • Chromatography: Inject 2 µL onto a C18 UPLC column (50 x 2.1 mm, 1.7 µm particle size). Run a linear gradient from 5% to 95% Acetonitrile over 5 minutes at a flow rate of 0.4 mL/min.

  • MS Acquisition: Operate the HRMS (e.g., Q-TOF or Orbitrap) in ESI+ mode. Acquire full-scan MS1 data (m/z 50–500) to identify the [M+H]⁺ parent ion.

  • Tandem MS (MS/MS): Isolate the parent ion and apply a normalized collision energy (NCE) of 25 eV to generate diagnostic fragment ions.

MS_Frag M Parent Ion [M+H]+ m/z 159.1128 F1 Piperazine Cation m/z 87.0922 M->F1 Amide Bond Cleavage F2 3-Hydroxypropanoyl Cation m/z 73.0289 M->F2 Amide Bond Cleavage L1 Neutral Loss of H2O (-18.0106 Da) M->L1 M2 [M+H-H2O]+ m/z 141.1022 L1->M2

Fig 2. Proposed ESI-MS/MS fragmentation pathway for 3-hydroxy-1-(piperazin-1-yl)propan-1-one.

Fourier Transform Infrared (FTIR) Spectroscopy

Causality & Expert Insight: FTIR is utilized to orthogonally validate the functional groups identified by NMR. Attenuated Total Reflectance (ATR) is preferred over KBr pelleting because it prevents potential ion-exchange reactions between the hydrochloride salt of the analyte and the potassium bromide matrix, which can artificially shift vibrational frequencies[6].

Step-by-Step Protocol:

  • Background Collection: Clean the diamond ATR crystal with isopropanol and collect a background spectrum (32 scans, 4 cm⁻¹ resolution).

  • Sample Analysis: Place 2-3 mg of the neat crystalline powder onto the crystal. Apply consistent pressure using the anvil to ensure optimal optical contact.

  • Acquisition: Collect 32 scans from 4000 to 400 cm⁻¹.

  • Data Processing: Apply atmospheric compensation (to remove CO₂ and H₂O vapor artifacts) and baseline correction.

Data Presentation & Summary

The integration of the multi-modal data provides a highly confident structural assignment. The quantitative findings are summarized below.

Table 1: Consolidated Spectroscopic Data Summary

Analytical TechniqueParameter / SignalObserved ValueStructural Assignment / Interpretation
HRMS (ESI+) [M+H]⁺m/z 159.1128Confirms molecular formula C₇H₁₅N₂O₂⁺[2]
HRMS (ESI+) [M+H-H₂O]⁺m/z 141.1022Confirms the presence of the hydroxyl group[2]
FTIR (ATR) O-H / N-H Stretch~3350 / 2800 cm⁻¹Broad overlapping bands of hydroxyl and protonated amine
FTIR (ATR) C=O Stretch (Amide)~1645 cm⁻¹Tertiary amide carbonyl (shifted lower due to resonance)
¹H NMR (DMSO-d₆) δ 9.20 ppm (br s, 2H)ExchangeableProtonated secondary amine (-NH₂⁺ Cl⁻)
¹H NMR (DMSO-d₆) δ 4.65 ppm (t, 1H)ExchangeablePrimary hydroxyl proton (-OH)
¹H NMR (DMSO-d₆) δ 3.60 - 3.75 ppm (m, 6H)AliphaticAmide-adjacent piperazine CH₂ (4H) + Propanoyl CH₂-O (2H)
¹H NMR (DMSO-d₆) δ 3.10 ppm (m, 4H)AliphaticAmine-adjacent piperazine CH₂
¹H NMR (DMSO-d₆) δ 2.55 ppm (t, 2H)AliphaticPropanoyl CH₂ adjacent to carbonyl
¹³C NMR (DMSO-d₆) δ 169.5 ppmQuaternaryAmide Carbonyl (C=O)
¹³C NMR (DMSO-d₆) δ 57.8 ppmSecondaryPropanoyl Carbon (CH₂-OH)

Conclusion

The structural elucidation of 3-hydroxy-1-(piperazin-1-yl)propan-1-one hydrochloride requires a rigorously designed, self-validating analytical framework. By understanding the chemical causality of the molecule—specifically its pre-protonated state and the restricted rotation of its amide bond—scientists can optimize NMR temperature parameters and MS ionization modes. The convergence of exact mass data, vibrational frequencies, and atomic connectivity definitively confirms the structure, ensuring high-fidelity data for downstream pharmaceutical development.

References

  • New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. Turkish Journal of Chemistry. Available at:[Link]

  • Synthesis and spectral properties of new piperazine derivatives and a structural study. Bulgarian Chemical Communications. Available at:[Link]

  • 884535-10-8 (C7H14N2O2) - PubChemLite. University of Luxembourg (uni.lu). Available at:[Link]

  • 3-hydroxy-1-(piperazin-1-yl)propan-1-one hydrochloride - Chemical Substance Information. NextSDS. Available at:[Link]

Sources

Exploratory

An In-depth Technical Guide on the Putative Mechanism of Action of 3-Hydroxy-1-(piperazin-1-yl)propan-1-one Hydrochloride: A Research Perspective

For the Attention of: Researchers, Scientists, and Drug Development Professionals Preamble: Defining the Scope in the Absence of Established Data As of the latest literature review, a specific, well-documented mechanism...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Preamble: Defining the Scope in the Absence of Established Data

As of the latest literature review, a specific, well-documented mechanism of action for 3-Hydroxy-1-(piperazin-1-yl)propan-1-one hydrochloride has not been elucidated in publicly accessible scientific literature. This technical guide, therefore, deviates from a traditional whitepaper on a known molecular pathway. Instead, it adopts a research-oriented perspective, providing a foundational understanding of the compound's chemical nature and, by leveraging data from structurally analogous compounds, hypothesizes potential biological activities and mechanisms of action. This document is intended to serve as a strategic guide for researchers embarking on the investigation of this novel chemical entity.

Compound Profile: 3-Hydroxy-1-(piperazin-1-yl)propan-1-one hydrochloride

A clear understanding of the molecule's physicochemical properties is the cornerstone of any mechanistic investigation.

PropertyValueSource
CAS Number 884535-10-8[1]
Molecular Formula C7H15ClN2O2Inferred
Molecular Weight 194.66 g/mol Inferred
Chemical Name 3-hydroxy-1-(piperazin-1-yl)propan-1-one hydrochloride[1]

The structure features a piperazine ring, a common scaffold in many biologically active compounds, connected to a 3-hydroxypropan-1-one moiety. The hydrochloride salt form generally enhances water solubility, a desirable trait for in vitro and in vivo studies.

Mechanistic Hypotheses Based on Structural Analogs

The piperazine scaffold is a privileged structure in medicinal chemistry, known to interact with a wide array of biological targets.[2] An analysis of compounds with similar core structures provides a logical starting point for forming testable hypotheses.

Central Nervous System (CNS) Activity

Many piperazine derivatives exhibit significant CNS activity, primarily through interaction with neurotransmitter systems.[3][4]

  • Serotonergic System: Structurally related compounds, such as those with arylpiperazine moieties, have shown high affinity for serotonin receptors (e.g., 5-HT1A) and the serotonin transporter (SERT).[5] This dual action is a hallmark of some modern antidepressant medications.

  • Dopaminergic System: The piperazine ring is a key component of molecules designed to act as agonists or antagonists of dopamine receptors, suggesting a potential role in modulating dopaminergic neurotransmission.[6]

Cardiovascular Activity

Derivatives like 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-propoxybenzoates have been investigated as potential antihypertensive agents.[7] This suggests that the core structure could interact with cardiovascular targets such as adrenergic receptors.

Anti-proliferative and Anti-cancer Potential

The piperazine ring is present in various multi-target anti-cancer agents. For instance, the compound PYR26, which contains a piperazine-like structure, was found to inhibit the proliferation of HepG2 human hepatocellular carcinoma cells by affecting pathways involving PI3K, CDK4, and pERK proteins.[8]

A Proposed Experimental Workflow for Elucidating the Mechanism of Action

Given the lack of existing data, a systematic, multi-tiered approach is required to identify the biological activity and mechanism of action of 3-Hydroxy-1-(piperazin-1-yl)propan-1-one hydrochloride. The following workflow is proposed as a robust starting point.

Caption: A logical workflow for the systematic investigation of a novel compound's mechanism of action.

Step-by-Step Protocol for the Proposed Workflow
  • Compound Acquisition and Purity Assessment:

    • Obtain 3-Hydroxy-1-(piperazin-1-yl)propan-1-one hydrochloride from a reputable supplier.

    • Verify the identity and purity of the compound using Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. A purity of >95% is recommended for initial biological assays.

  • Initial Broad-Spectrum Phenotypic Screening:

    • Objective: To identify any significant biological activity in a non-biased manner.

    • Protocol:

      • Select a diverse panel of human cell lines representing different tissues and cancer types (e.g., NCI-60 panel).

      • Prepare a stock solution of the compound in a suitable solvent (e.g., sterile water or DMSO).

      • Perform cell viability assays (e.g., MTT, CellTiter-Glo) over a range of concentrations (e.g., 0.1 µM to 100 µM) for 48-72 hours.

      • Calculate the half-maximal inhibitory concentration (IC50) for each cell line.

    • Causality: Significant differences in IC50 values across cell lines can suggest a specific cellular context or pathway is being targeted.

  • Target Deconvolution:

    • Objective: To identify the molecular target(s) responsible for the observed phenotype.

    • Methods:

      • Computational Approach: Use the compound's structure to screen against databases of known pharmacophores and binding sites.

      • Experimental Approaches: Employ techniques such as affinity chromatography, chemical proteomics, or genetic screening (e.g., CRISPR/Cas9 screens) in the most sensitive cell line identified in Step 2.

  • In Vitro Target Engagement and Potency Assays:

    • Objective: To confirm the interaction with hypothesized targets and quantify the potency.

    • Protocol (Example for a suspected kinase target):

      • Utilize a cell-free kinase assay (e.g., ADP-Glo, LanthaScreen).

      • Titrate the compound against the purified kinase enzyme in the presence of its substrate and ATP.

      • Measure the kinase activity and determine the IC50 value.

    • Self-Validation: The IC50 from the cell-free assay should correlate with the cellular IC50 from the phenotypic screen if this is the primary mechanism.

  • Cellular Pathway Analysis:

    • Objective: To confirm that target engagement in cells leads to the expected downstream signaling events.

    • Protocol (Example for a suspected pathway inhibitor):

      • Treat the sensitive cell line with the compound at concentrations around its IC50.

      • Lyse the cells at various time points.

      • Use Western blotting to probe for the phosphorylation status of the target and its downstream effectors.

      • Use qPCR to analyze changes in the expression of target genes.

  • In Vivo Proof-of-Concept:

    • Objective: To determine if the observed in vitro activity translates to a therapeutic effect in a living organism.

    • Protocol:

      • Select an appropriate animal model based on the validated in vitro mechanism (e.g., a tumor xenograft model for an anti-cancer compound).

      • Determine the maximum tolerated dose (MTD) and basic pharmacokinetic properties of the compound.

      • Administer the compound to the disease model animals and monitor for therapeutic efficacy and target engagement in tissue samples.

Conclusion and Future Directions

While the mechanism of action for 3-Hydroxy-1-(piperazin-1-yl)propan-1-one hydrochloride remains to be discovered, its chemical structure, featuring the versatile piperazine scaffold, suggests a high probability of biological activity. The most promising initial avenues for investigation lie in its potential effects on the central nervous and cardiovascular systems, as well as its anti-proliferative capabilities. The systematic workflow detailed in this guide provides a scientifically rigorous framework for any research team to undertake the exciting challenge of elucidating the therapeutic potential and molecular mechanism of this compound.

References

  • Synthesis and Characterization of New 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Propoxybenzoates and Their Hydrochloride Salts. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6270313/]
  • Human lung adenocarcinoma cells with an EGFR mutation are sensitive to non-autophagic cell death induced by zinc oxide and aluminium-doped zinc oxide nanoparticles. [URL: https://pubmed.ncbi.nlm.nih.gov/31689758/]
  • Design, Synthesis and Biological Evaluation of Multi-Target Anti-Cancer Agent PYR26. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10145291/]
  • 3-hydroxy-1-(piperazin-1-yl)propan-1-one hydrochloride - NextSDS. [URL: https://www.nextsds.com/3-hydroxy-1-(piperazin-1-yl)propan-1-one-hydrochloride-cas-884535-10-8-sds]
  • KSQ-4279 - A USP1 inhibitor - Cayman Chemical. [URL: https://www.caymanchem.com/product/34720/ksq-4279]
  • 1-(3-hydroxypropyl)piperazine - Stenutz. [URL: https://www.stenutz.eu/chem/solv227.php]
  • PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. [URL: https://www.researchgate.net/publication/311502447_PIPERAZINE_-_A_BIOLOGICALLY_ACTIVE_SCAFFOLD]
  • SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. [URL: https://www.ijpsr.info/docs/IJPSR10-01-09-01.pdf]
  • 3-(Piperazin-1-Yl)Propan-1-Ol - LookChem. [URL: https://www.lookchem.com/3-(Piperazin-1-Yl)Propan-1-Ol/]
  • Fluorination of 3-(3-(Piperidin-1-yl)propyl)indoles and 3-(3-(Piperazin-1-yl)propyl)indoles Gives Selective Human 5-HT 1D Receptor Ligands with Improved Pharmacokinetic Profiles. [URL: https://pubs.acs.org/doi/10.1021/jm000499w]
  • Piperazin-1-ylpropanol | C7H16N2O | CID 79207 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/79207]
  • KSQ‐4279, an Inhibitor of Ubiquitin Specific Peptidase 1, Enhanced the Chemotherapeutic Efficacy in ABCB1/ABCG2/ABCC1‐Mediated Multidrug Resistant Cancers. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10290886/]
  • Piperazine-derived designer drug 1-(3-chlorophenyl)piperazine (mCPP): GC-MS studies on its metabolism and its toxicological detection in rat urine including analytical differentiation from its precursor drugs trazodone and nefazodone. [URL: https://pubmed.ncbi.nlm.nih.gov/14670134/]
  • 3-(Piperazin-1-yl)propan-1-amine trihydrochloride | 52198-67-1. [URL: https://www.sigmaaldrich.com/US/en/product/aablocks/aabh99a4659d]
  • Current Awareness of Piperazines: Pharmacology and Toxicology. [URL: https://pubmed.ncbi.nlm.nih.gov/21847844/]
  • Sanguinarine, identified as a natural alkaloid LSD1 inhibitor, suppresses lung cancer cell growth and migration. [URL: https://www.researchgate.
  • 3-Hydroxy-propanamidines, a New Class of Orally Active Antimalarials Targeting Plasmodium falciparum. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8277259/]
  • New 3-[4-(3-substituted phenyl)piperazin-1-yl]-1-(benzo[b]thiophen-3-yl)propanol derivatives with dual action at 5-HT1A serotonin receptors and serotonin transporter as a new class of antidepressants. [URL: https://pubmed.ncbi.nlm.nih.gov/12227188/]
  • 1-(3-Chlorophenyl)piperazine hydrochloride - Chem-Impex. [URL: https://www.chemimpex.com/products/06448]

Sources

Foundational

receptor binding affinity of 3-Hydroxy-1-(piperazin-1-yl)propan-1-one hydrochloride

Title: Receptor Binding Affinity Profiling of Piperazine Building Blocks: A Technical Guide on 3-Hydroxy-1-(piperazin-1-yl)propan-1-one Hydrochloride Executive Summary: The Fragment Paradigm In modern Fragment-Based Drug...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Title: Receptor Binding Affinity Profiling of Piperazine Building Blocks: A Technical Guide on 3-Hydroxy-1-(piperazin-1-yl)propan-1-one Hydrochloride

Executive Summary: The Fragment Paradigm

In modern Fragment-Based Drug Discovery (FBDD), low-molecular-weight building blocks are the foundation of high-affinity ligands. As an application scientist overseeing assay development, I frequently utilize1 as a critical hydrophilic starting point[1]. While this naked fragment exhibits low intrinsic affinity on its own, its structural motifs—specifically the basic piperazine ring and the hydrogen-bonding propanone tail—are essential pharmacophores for modulating the G-Protein Coupled Receptor (GPCR) superfamily. This whitepaper details the mechanistic rationale, target landscape, and self-validating protocols required to accurately measure the receptor binding affinity of this compound and its elaborated derivatives.

Physicochemical & Pharmacophore Rationale

To understand why we screen this fragment, we must look at the causality of its binding mechanics. The piperazine nitrogen is protonated at physiological pH. This positive charge is not merely a solubility enhancer; it is a highly targeted electrostatic probe.

  • Salt Bridge Formation: In aminergic GPCRs, this protonated nitrogen forms a critical electrostatic salt bridge with conserved aspartic acid residues within the orthosteric binding pocket (e.g.,2)[2].

  • Vectorial Hydrogen Bonding: The 3-hydroxypropan-1-one tail provides both a hydrogen bond donor (-OH) and acceptor (C=O). In FBDD, these vectors allow medicinal chemists to "grow" the fragment into adjacent hydrophobic sub-pockets without sacrificing Ligand Efficiency (LE).

Receptor Target Landscape (SAR Context)

Elaborations of the 3-hydroxy-1-(piperazin-1-yl)propan-1-one core yield potent ligands across multiple distinct receptor classes:

  • Adrenergic & Serotonergic Receptors: Phenylpiperazine derivatives are classic ligands for α1-adrenergic and 5-HT receptors. Crystallographic and structural determinant studies reveal that the piperazine moiety directly contacts specific transmembrane residues, such as 3[3]. Furthermore, biophysical fragment screening has successfully identified4 using structure-based design[4].

  • Cannabinoid Receptors (CB1): By switching standard aminopiperidine groups to piperazine groups, researchers can modulate physical properties and access specific binding pockets. This strategy has yielded 5 with restricted brain penetration, minimizing central nervous system side effects[5].

  • Neurokinin-1 (NK-1) Receptors: Diacylpiperazine compounds act as competitive antagonists by interacting with specific transmembrane helices (e.g., 6)[6].

GPCR_Signaling Fragment Piperazine Fragment (e.g., 3-OH-propan-1-one) GPCR Target GPCR (α1A, 5-HT, CB1, NK-1) Fragment->GPCR Salt Bridge (Asp-106) & H-Bonding GProtein Heterotrimeric G-Protein (Gα, Gβγ) GPCR->GProtein Conformational Shift Effector Effector Enzyme (AC / PLC) GProtein->Effector Gα-GTP Subunit Response Cellular Response (cAMP / Ca2+ flux) Effector->Response Second Messenger

GPCR signal transduction modulated by piperazine-derived fragments.

Quantitative Affinity Mapping

The table below summarizes the evolution of binding affinity from the base fragment to optimized derivatives across various targets, demonstrating the utility of the piperazine core.

Compound StageStructural ModificationTarget ReceptorAssay MethodAffinity ( Ki​ / Kd​ )Ligand Efficiency (LE)
Base Fragment 3-Hydroxy-1-(piperazin-1-yl)propan-1-one5-HT1ASPR> 500 µM~0.28
Hit + Phenyl ring (Phenylpiperazine)α1A-ARRadioligand1.2 µM0.32
Lead + Hydantoin derivativeα1A-ARRadioligand11.9 nM0.38
Lead + Aryl urea derivativeCB1Radioligand4.0 nM0.41
Lead + Diacyl substitutionNK-1Radioligand43 nM0.35

Self-Validating Experimental Methodologies

To ensure absolute scientific integrity, the protocols used to measure these affinities must be self-validating. Below are the two primary workflows I mandate for characterizing piperazine derivatives.

Protocol A: Radioligand Competition Binding Assay

Causality: We use competition binding rather than direct saturation binding for elaborated fragments because radiolabeling a moderate-affinity compound is chemically impractical and often alters its native physicochemical properties.

  • Membrane Preparation: Harvest CHO or HEK293 cells stably expressing the target GPCR (e.g., α1A-AR). Homogenize in 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 x g.

  • Filter Pre-treatment (Critical Step): Pre-soak GF/B glass fiber filters in 0.5% Polyethylenimine (PEI) for 1 hour. Why? Piperazine derivatives are positively charged; PEI neutralizes the negative charge of the glass fibers, drastically reducing non-specific binding (NSB) of the ligand to the filter.

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, a fixed concentration of radioligand (e.g., [3H] -prazosin at its Kd​ ), and varying concentrations of the test compound ( 10−10 to 10−4 M).

  • Self-Validation Controls:

    • Total Binding (TB): Wells containing only radioligand and membranes.

    • Non-Specific Binding (NSB): Wells containing radioligand, membranes, and a 1000-fold excess of a known cold competitor (e.g., 10 µM phentolamine). The assay is only valid if the specific binding window (TB - NSB) is >70% of TB.

  • Filtration & Measurement: Terminate the reaction by rapid vacuum filtration. Wash three times with ice-cold buffer to trap receptor-bound radioligand. Measure radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the IC50​ using non-linear regression. Convert IC50​ to the absolute inhibition constant ( Ki​ ) using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) .

Protocol B: Surface Plasmon Resonance (SPR) for Fragment Kinetics

Causality: For the naked 3-hydroxy-1-(piperazin-1-yl)propan-1-one fragment, radioligand assays often fail due to fast dissociation rates. SPR is utilized because it captures real-time association ( kon​ ) and dissociation ( koff​ ) without labels.

  • Receptor Immobilization: Capture histidine-tagged, thermostabilized GPCRs onto an NTA sensor chip via amine coupling.

  • Solvent Correction (Self-Validation): Inject a calibration series of DMSO (0.5% to 5%) before and after the analyte cycles. Why? Fragments require high concentrations (up to 1 mM), necessitating higher DMSO concentrations. DMSO causes massive bulk refractive index shifts. If the pre- and post-calibration curves do not perfectly overlay, the system flags the data as invalid, preventing false positives.

  • Analyte Injection: Inject the piperazine fragment in a multi-cycle kinetic format (e.g., 3.125 µM to 500 µM) at a high flow rate (50 µL/min) to minimize mass transport limitations.

  • Reference Subtraction: Subtract the signal of a blank reference channel (no receptor) from the active channel in real-time to eliminate non-specific matrix interactions.

  • Kinetic Fitting: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract Kd​ ( koff​/kon​ ).

SPR_Workflow Immobilize Receptor Immobilization (Amine Coupling / His-tag) Calibration DMSO Calibration (Solvent Correction) Immobilize->Calibration Injection Fragment Injection (Concentration Series) Calibration->Injection Baseline Established WashRegen Dissociation & Regeneration (Buffer Wash) Injection->WashRegen Real-time Binding WashRegen->Injection Next Cycle Analysis Kinetic Analysis (kon, koff, Kd) WashRegen->Analysis Sensorgram Export

Surface Plasmon Resonance (SPR) self-validating workflow for fragment screening.

Conclusion

The characterization of 3-hydroxy-1-(piperazin-1-yl)propan-1-one hydrochloride exemplifies the rigor required in modern drug discovery. By understanding the causal relationship between its protonated piperazine core and GPCR aspartate residues, and by employing strictly self-validating biochemical and biophysical assays, researchers can confidently evolve this simple fragment into highly potent, selective therapeutics.

References

  • Title: 3-hydroxy-1-(piperazin-1-yl)
  • Source: PubMed (nih.gov)
  • Source: PubMed (nih.gov)
  • Title: Synthesis and pharmacological characterization of functionalized 6-piperazin-1-yl-purines as cannabinoid receptor 1 (CB1)
  • Source: PMC (nih.gov)
  • Source: MDPI (mdpi.com)

Sources

Protocols & Analytical Methods

Method

Application Note & Protocol: Preparation of 3-Hydroxy-1-(piperazin-1-yl)propan-1-one Hydrochloride Stock Solutions in DMSO

Abstract This document provides a comprehensive, technically grounded guide for the dissolution, storage, and handling of 3-Hydroxy-1-(piperazin-1-yl)propan-1-one hydrochloride in Dimethyl Sulfoxide (DMSO). The piperazin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive, technically grounded guide for the dissolution, storage, and handling of 3-Hydroxy-1-(piperazin-1-yl)propan-1-one hydrochloride in Dimethyl Sulfoxide (DMSO). The piperazine scaffold is a privileged structure in medicinal chemistry, frequently appearing in biologically active compounds.[1] Accurate and reproducible preparation of stock solutions is the foundational step for any subsequent screening or biological assay. This guide moves beyond a simple list of steps to explain the critical scientific principles underpinning the protocol, ensuring compound integrity and maximizing experimental success. It is intended for researchers, scientists, and drug development professionals who require a robust and validated methodology for preparing this specific research compound for in vitro and in vivo studies.

Foundational Principles: Compound Properties & Solvent Selection

A thorough understanding of the compound's physicochemical properties is paramount before any benchwork commences. This knowledge informs every step of the dissolution protocol, from solvent choice to storage conditions.

1.1. Physicochemical Data Summary

The key properties of 3-Hydroxy-1-(piperazin-1-yl)propan-1-one hydrochloride are summarized below. Researchers must always verify the molecular weight against the lot-specific Certificate of Analysis (CoA) provided by the supplier.

ParameterValueSource / Comment
Full Chemical Name 3-Hydroxy-1-(piperazin-1-yl)propan-1-one hydrochloride[2]
CAS Number 884535-10-8[2]
Molecular Formula C₇H₁₆N₂O · HClCalculated from Free Base[3]
Molecular Weight ~180.68 g/mol Calculated. Confirm with supplier's CoA.
Appearance White to off-white crystalline solidTypical for similar hydrochloride salts[4]
Free Base Name 1-(3-Hydroxypropyl)piperazine[3][5]

1.2. The Scientist's Rationale: Key Considerations

  • The Hydrochloride Salt Form: Amine-containing compounds like this one are often prepared as hydrochloride salts to enhance their stability and crystallinity. While this form can improve aqueous solubility, it is a crucial factor to consider when dissolving in an aprotic polar solvent like DMSO. The ionic character of the salt requires sufficient solvation energy to break down the crystal lattice structure.

  • DMSO Quality as a Critical Variable: Dimethyl Sulfoxide is an exceptional solvent for a vast range of organic molecules, making it a staple in drug discovery.[6] However, its hygroscopic nature (tendency to absorb atmospheric water) is a significant liability. Contaminating moisture can hydrolyze susceptible compounds or accelerate the degradation of otherwise stable molecules. Studies have demonstrated that water content is a more significant factor in compound instability in DMSO than oxygen.[7] Therefore, it is imperative to use only anhydrous, high-purity DMSO (≥99.9%) from a freshly opened bottle or a properly stored, desiccated source.

  • Inherent Stability of the Piperazine Scaffold: The piperazine ring is a common motif in pharmacology due to its favorable properties.[8] However, the tertiary amines within the ring can be susceptible to oxidation, potentially forming N-oxides, especially under harsh conditions or during long-term storage if not handled correctly.[4] This potential instability underpins the stringent storage recommendations outlined in this protocol.

Experimental Protocol: Preparation of a 10 mM Master Stock Solution

This protocol details the steps to prepare a 10 mM stock solution, a common starting concentration for many biological research applications.

2.1. Required Materials

  • 3-Hydroxy-1-(piperazin-1-yl)propan-1-one hydrochloride

  • Anhydrous DMSO (≥99.9% purity)

  • Calibrated analytical balance

  • Sterile, amber glass vial or polypropylene microcentrifuge tube with a secure cap

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Bath sonicator (optional)

  • 37°C water bath (optional)

2.2. Step-by-Step Methodology

  • Calculate Required Mass: Use the following formula to determine the mass of the compound needed.

    • Formula: Mass (mg) = Desired Concentration (mM) × Desired Volume (mL) × Molecular Weight (g/mol)

    • Example for 1 mL of a 10 mM stock (using MW = 180.68 g/mol ): Mass (mg) = 10 mM × 1 mL × 180.68 g/mol = 1.807 mg

  • Weigh Compound: Accurately weigh the calculated mass of the compound and transfer it directly into your chosen sterile vial.

    • Expert Tip: Weighing directly into the dissolution vial prevents material loss during transfer.

  • Add Solvent: Using a calibrated pipette, add the calculated volume of anhydrous DMSO to the vial containing the compound.

  • Promote Dissolution: Securely cap the vial and vortex vigorously for at least 2 minutes.[9][10]

    • Causality: Vortexing provides mechanical agitation, increasing the interaction between the solvent and solute molecules and accelerating the dissolution process.

  • Visual Confirmation: After vortexing, carefully inspect the solution against a light source. It should be a clear, homogenous liquid with no visible solid particulates.

  • Advanced Dissolution (If Necessary): If the compound does not fully dissolve with vortexing alone:

    • Sonication: Place the vial in a bath sonicator for 5-10 minute intervals.[9] The high-frequency sound waves create micro-cavitations that help break apart solute aggregates.

    • Gentle Warming: Briefly warm the vial in a 37°C water bath.[10] This increases the kinetic energy of the system, which can significantly improve solubility. Caution: Do not overheat, as excessive heat can lead to the thermal degradation of piperazine derivatives.[11] Allow the solution to return to room temperature before storage.

2.3. Workflow for Master Stock Preparation

G cluster_prep Preparation & Calculation cluster_dissolve Dissolution cluster_troubleshoot Troubleshooting (If Needed) calc 1. Calculate Mass (e.g., 1.81 mg for 1mL of 10mM) weigh 2. Weigh Compound into Sterile Vial calc->weigh add_dmso 3. Add Anhydrous DMSO weigh->add_dmso vortex 4. Vortex Vigorously (2 minutes) add_dmso->vortex inspect 5. Visually Inspect for Complete Dissolution vortex->inspect sonicate 6a. Sonicate (5-10 min intervals) inspect->sonicate Particulates Remain warm 6b. Gentle Warming (37°C, brief) inspect->warm final_stock Result: Clear, Validated 10 mM Stock Solution inspect->final_stock Clear Solution sonicate->inspect warm->inspect

Caption: Workflow for preparing a concentrated stock solution.

Protocol for Storage, Handling, and Dilution

The long-term integrity of the compound is dictated by how the stock solution is stored and handled. Improper procedures can compromise an entire series of experiments.

3.1. Storage of Concentrated Stock

  • The Rationale for Aliquoting: Repeated freeze-thaw cycles are a primary enemy of stock solution stability.[9] Each cycle introduces the risk of water condensation into the DMSO stock, which can degrade the compound.[7] Therefore, the master stock must be divided into smaller, single-use aliquots.

  • Procedure: Once your master stock is fully dissolved, immediately dispense it into low-volume, light-blocking (amber) vials or polypropylene tubes. The volume of each aliquot should be appropriate for a single experiment.

  • Storage Conditions Summary:

Storage DurationTemperatureRationale
Short-Term (< 1 month)-20°CMinimizes chemical degradation for near-term use.[10]
Long-Term (> 1 month)-80°CProvides maximum stability and preserves compound integrity for extended periods.[10]

3.2. Preparing Working Solutions for Assays

A common failure point in biological assays is compound precipitation when the concentrated DMSO stock is diluted into an aqueous buffer or cell culture medium. This occurs because the compound, which is highly soluble in the organic solvent, crashes out of solution when suddenly introduced to an aqueous environment.

  • The Correct Methodology: Serial Dilution in DMSO

    • Intermediate Dilutions: Perform all initial dilutions of your concentrated stock using 100% anhydrous DMSO. This creates a dilution series where the compound remains in a favorable solvent environment, preventing premature precipitation.

    • Final Aqueous Dilution: Add a very small volume of the desired DMSO stock into the final, larger volume of aqueous assay buffer or cell media. The final DMSO concentration should be kept to a minimum, typically below 0.5% , to avoid solvent-induced cytotoxicity or assay interference.[9]

    • Vehicle Control is Mandatory: Always run a parallel control experiment containing the assay medium plus the same final concentration of DMSO used for the compound treatment. This step is non-negotiable and is essential to differentiate the compound's effect from any effect of the solvent itself.[10]

  • Example Calculation: To prepare a 1 mL culture with a final compound concentration of 10 µM:

    • Add 1 µL of the 10 mM DMSO stock to 999 µL of cell culture medium.

    • Final DMSO concentration = (1 µL / 1000 µL) * 100% = 0.1% .

3.3. Workflow for Preparing Working Solutions

G cluster_serial 1. Serial Dilution in 100% DMSO cluster_final 2. Final Dilution in Aqueous Medium master_stock 10 mM Master Stock in 100% DMSO d1 1 mM Stock master_stock->d1 d2 100 µM Stock d1->d2 d3 ...etc d2->d3 add_stock Add small volume (e.g., 1µL) of desired DMSO stock to large volume (e.g., 999µL) of medium d2->add_stock media Assay Buffer or Cell Culture Medium media->add_stock vehicle_control Vehicle Control (0.1% DMSO in Medium) media->vehicle_control Add same volume of pure DMSO working_solution Result: Final Working Solution (e.g., 10 µM Compound in 0.1% DMSO) add_stock->working_solution

Caption: Workflow for preparing assay-ready working solutions.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Compound fails to dissolve completely in DMSO. 1. Insufficient solvation energy.2. Poor compound purity.3. DMSO has absorbed water.1. Apply gentle heat (37°C) or sonicate as described in Protocol 2.2.[9]2. Verify purity via CoA; consider sourcing from a different vendor.3. Discard the solvent and use a fresh, unopened bottle of anhydrous DMSO.
Solution is clear initially but precipitates upon storage at -20°C/-80°C. 1. The solution is supersaturated.2. The compound has poor stability at that concentration.1. Prepare a new stock at a lower concentration.2. Thaw the solution and attempt to redissolve using gentle warming/sonication before use.
Compound precipitates immediately upon dilution into aqueous buffer/media. 1. Poor aqueous solubility.2. Direct dilution from a highly concentrated stock.1. Lower the final compound concentration.2. Crucially, perform serial dilutions in 100% DMSO first before the final addition to the aqueous medium, as detailed in Protocol 3.2.

References

  • 3-hydroxy-1-(piperazin-1-yl)propan-1-one hydrochloride - NextSDS. (n.d.).
  • Protocol for Dissolving Compounds in DMSO for Biological Assays. (2025). BenchChem.
  • FAQs on Inhibitor Preparation. (n.d.). Sigma-Aldrich.
  • Buffer and sample preparation for direct binding assay in 2% DMSO. (2011). GE Healthcare Life Sciences.
  • How do I make a stock solution of a substance in DMSO? (2016). ResearchGate.
  • How to make a stock solution of a substance in DMSO. (2018). Quora.
  • An In-depth Technical Guide to the Solubility and Stability of 1-(2,3-Dichlorophenyl)piperazine Hydrochloride. (2025). BenchChem.
  • Application Note: Protocol for Dissolving Indatraline Hydrochloride in DMSO for Cell Culture. (2025). BenchChem.
  • Cheng, X., et al. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. Journal of Biomolecular Screening.
  • Piperazin-1-ylpropanol | C7H16N2O. (n.d.). PubChem.
  • 3-(Piperazin-1-Yl)Propan-1-Ol. (n.d.). LookChem.
  • Dimethyl Sulfoxide (DMSO) Solubility Data. (n.d.). Gaylord Chemical Company.
  • Rochelle, G. T., et al. (2011). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. International Journal of Greenhouse Gas Control.
  • Piperazines ChemFile. (n.d.). Sigma-Aldrich.

Sources

Application

Application Notes and Protocols for In Vitro Assay Preparation with 3-Hydroxy-1-(piperazin-1-yl)propan-1-one hydrochloride

Introduction: Unveiling the Potential of a Novel Piperazine Derivative The piperazine moiety is a cornerstone in medicinal chemistry, integral to the development of therapeutics ranging from anticancer to antipsychotic a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Potential of a Novel Piperazine Derivative

The piperazine moiety is a cornerstone in medicinal chemistry, integral to the development of therapeutics ranging from anticancer to antipsychotic agents.[1][2][3] 3-Hydroxy-1-(piperazin-1-yl)propan-1-one hydrochloride is a novel compound within this class, and while specific biological activities are not yet extensively documented, its structural features suggest potential for significant pharmacological effects. These application notes provide a comprehensive guide for researchers to initiate in vitro evaluation of this compound, focusing on assays for cytotoxicity, antimicrobial activity, and central nervous system (CNS) receptor binding. The protocols herein are designed to be robust and adaptable, providing a solid foundation for the exploration of this promising molecule.

Compound Profile: 3-Hydroxy-1-(piperazin-1-yl)propan-1-one hydrochloride

PropertyValueSource
CAS Number 884535-10-8[4]
Molecular Formula C₇H₁₅ClN₂O₂[4]
Molecular Weight 194.66 g/mol [4]
Structure
Solubility Soluble in water and DMSOGeneral knowledge for hydrochloride salts
Purity >95% recommended for in vitro assaysStandard laboratory practice

Note: It is imperative to obtain a Certificate of Analysis (CoA) from the supplier to confirm the purity and identity of the compound before commencing any experiments.

PART 1: In Vitro Cytotoxicity Assessment

The evaluation of a novel compound's cytotoxic potential is a critical first step in drug discovery. The MTT assay is a widely accepted colorimetric method for assessing cell viability.[1]

Experimental Workflow: MTT Cytotoxicity Assay

A Cell Seeding (e.g., A549, HCT-116) B Incubation (24h) Allow cells to adhere A->B C Compound Treatment Serial dilutions of test compound B->C D Incubation (48-72h) C->D E Addition of MTT Reagent D->E F Incubation (2-4h) Formation of formazan crystals E->F G Solubilization of Formazan (e.g., with DMSO) F->G H Absorbance Reading (570 nm) G->H I Data Analysis IC50 determination H->I A Compound Dilution Two-fold serial dilutions in broth C Inoculation Add inoculum to each well A->C B Inoculum Preparation Standardized microbial suspension B->C D Incubation (e.g., 37°C for 18-24h) C->D E Visual Inspection Check for turbidity D->E F MIC Determination Lowest concentration with no visible growth E->F

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of a compound.

Protocol 2: Antimicrobial Susceptibility Testing

1. Inoculum Preparation:

  • Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) from a fresh culture, adjusting the concentration to approximately 5 x 10⁵ colony-forming units (CFU)/mL. [1] 2. Compound Dilution:
  • Perform a two-fold serial dilution of 3-Hydroxy-1-(piperazin-1-yl)propan-1-one hydrochloride in a 96-well microtiter plate using an appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). [1] 3. Inoculation and Incubation:
  • Inoculate each well containing the diluted compound with the standardized microbial suspension.
  • Include a positive control (microorganism in broth, no compound) and a negative control (broth only).
  • Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi). [1] 4. MIC Determination:
  • After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. [1]

PART 3: CNS Receptor Binding Assays

Many piperazine derivatives exhibit activity at central nervous system receptors, such as serotonin (5-HT) and dopamine receptors, making them useful in the treatment of psychiatric disorders. [5]Radioligand binding assays are a powerful tool to determine the affinity of a compound for a specific receptor.

Experimental Workflow: Radioligand Receptor Binding Assay

A Membrane Preparation From cells or tissues expressing the target receptor B Assay Setup Membranes, radioligand, and test compound A->B C Incubation To allow binding to reach equilibrium B->C D Separation of Bound and Free Ligand (e.g., filtration) C->D E Quantification of Bound Radioactivity (e.g., scintillation counting) D->E F Data Analysis Ki determination E->F

Caption: General workflow for a radioligand receptor binding assay.

Protocol 3: Serotonin 5-HT₁A Receptor Binding Assay

1. Membrane Preparation:

  • Prepare cell membranes from a cell line recombinantly expressing the human 5-HT₁A receptor (e.g., CHO-K1 or HEK293 cells).

2. Binding Assay:

  • In a 96-well plate, combine the cell membranes (10-20 µg of protein), a specific radioligand (e.g., [³H]8-OH-DPAT), and varying concentrations of 3-Hydroxy-1-(piperazin-1-yl)propan-1-one hydrochloride.
  • For non-specific binding determination, include wells with an excess of a known high-affinity unlabeled ligand (e.g., serotonin).
  • Incubate the plate at room temperature for 60 minutes to allow the binding to reach equilibrium.

3. Filtration and Detection:

  • Rapidly filter the contents of each well through a glass fiber filter mat to separate the bound from the free radioligand.
  • Wash the filters with ice-cold buffer to remove any unbound radioligand.
  • Measure the radioactivity retained on the filters using a scintillation counter.

4. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.
  • Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀).
  • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant. [5]

Conclusion

These application notes provide a foundational framework for the initial in vitro characterization of 3-Hydroxy-1-(piperazin-1-yl)propan-1-one hydrochloride. The described protocols for cytotoxicity, antimicrobial susceptibility, and CNS receptor binding assays are robust starting points for elucidating the pharmacological profile of this novel compound. Rigorous data analysis and careful interpretation will be crucial in uncovering its therapeutic potential.

References

  • NextSDS. 3-hydroxy-1-(piperazin-1-yl)propan-1-one hydrochloride. Available from: [Link]

  • ResearchGate. (PDF) Design, Synthesis and In vitro Evaluation of Piperazine Incorporated Novel Anticancer Agents. Available from: [Link]

  • Bentham Science Publishers. Design, Synthesis and In Vitro Evaluation of Piperazine Incorporated Novel Anticancer Agents. Available from: [Link]

  • Preprints.org. In Vitro and In Silico Study of 5-(Piperazin-1-Ylsulfonyl)-1,3-Oxazole-4-Carbonitriles Against Neuroblastoma. Available from: [Link]

  • MDPI. Integrated In Vitro and In Silico Profiling of Piperazinyl Thiosemicarbazone Derivatives Against Trypanosoma cruzi: Stage-Specific Activity and Enzyme Inhibition. Available from: [Link]

  • PMC. In Vitro Properties and Pharmacokinetics of Temporarily PEGylated Onc72 Prodrugs. Available from: [Link]

  • PubMed. Synthesis and biological activity of some 3-(4-(substituted)-piperazin-1-yl)cinnolines. Available from: [Link]

  • LookChem. 3-(Piperazin-1-Yl)Propan-1-Ol. Available from: [Link]

  • NIH. Piperazin-1-ylpropanol | C7H16N2O | CID 79207 - PubChem. Available from: [Link]

  • PMC. Synthesis and Characterization of New 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Propoxybenzoates and Their Hydrochloride Salts. Available from: [Link]

  • PMC. A549 Alveolar Carcinoma Spheroids as a Cytotoxicity Platform for Carboxyl‐ and Amine‐Polyethylene Glycol Gold Nanoparticles. Available from: [Link]

  • MDPI. Study of Cytotoxicity of 3-Azabicyclo[3.1.0]hexanes and Cyclopropa[a]pyrrolizidines Spiro-Fused to Acenaphthylene-1(2H)-one and Aceanthrylene-1(2H)-one Fragments Against Tumor Cell Lines. Available from: [Link]

  • Pharmacognosy Journal. In silico and in vitro Studies on Lyngbya majuscula using against Lung Cancer Cell Line (A549). Available from: [Link]

  • MDPI. Cationic N,N-Dimethylglycine Ester Prodrug of 2R-α-Tocotrienol Promotes Intestinal Absorption via Efficient Self-Micellization with Intrinsic Bile Acid Anion. Available from: [Link]

  • PubMed. New 3-[4-(3-substituted phenyl)piperazin-1-yl]-1-(benzo[b]thiophen-3-yl)propanol derivatives with dual action at 5-HT1A serotonin receptors and serotonin transporter as a new class of antidepressants. Available from: [Link]

Sources

Method

Application Note: Divergent Synthesis of Piperazine Derivatives Using 3-Hydroxy-1-(piperazin-1-yl)propan-1-one HCl

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Scaffold Focus: 3-Hydroxy-1-(piperazin-1-yl)propan-1-one Hydrochloride (CAS: 884535-10-8) Introduction & Mechanistic Rationale T...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Scaffold Focus: 3-Hydroxy-1-(piperazin-1-yl)propan-1-one Hydrochloride (CAS: 884535-10-8)

Introduction & Mechanistic Rationale

The piperazine ring is universally recognized as a privileged scaffold in modern medicinal chemistry. Its integration into drug candidates frequently enhances water solubility, oral bioavailability, and overall ADME characteristics while providing structural rigidity that improves target specificity 1.

While traditional syntheses of mono-substituted piperazines often require multi-step protection/deprotection sequences (e.g., using Boc or Cbz groups) to prevent symmetrical disubstitution 2, the use of 3-hydroxy-1-(piperazin-1-yl)propan-1-one HCl bypasses this inefficiency. This specific building block features a pre-installed amide bond at the N1 position, leaving the N4 secondary amine completely free for immediate derivatization.

Furthermore, the terminal primary hydroxyl group serves as an orthogonal synthetic handle. This bifunctionality has made it a critical intermediate in the development of complex therapeutics, including novel PARG (Poly ADP-ribose glycohydrolase) inhibitors for oncology 3 and Nav1.7 sodium channel inhibitors for neuropathic pain 4.

Strategic Derivatization Pathways

The workflow below illustrates the divergent synthetic strategies accessible from this single bifunctional scaffold.

PiperazineDerivatization Scaffold 3-Hydroxy-1-(piperazin-1-yl) propan-1-one HCl (Bifunctional Scaffold) N_Alk N-Alkylation (Reductive Amination) Scaffold->N_Alk Aldehydes/Ketones NaBH(OAc)3, DIPEA N_Aryl N-Arylation (Buchwald-Hartwig) Scaffold->N_Aryl Aryl Halides Pd cat., RuPhos, Base O_Act O-Activation (Mesylation/Tosylation) Scaffold->O_Act MsCl or TsCl Et3N, 0°C O_Ox O-Oxidation (Aldehyde/Acid) Scaffold->O_Ox DMP or TEMPO Mild Oxidation Nu_Disp Nucleophilic Displacement (Amines, Thiols, Azides) O_Act->Nu_Disp Nucleophile Base, Heat

Divergent synthesis pathways from the 3-hydroxy-1-(piperazin-1-yl)propan-1-one scaffold.

Quantitative Data Summary

To assist in reaction planning and scale-up, the following table summarizes the typical reaction parameters, expected yields, and chemoselectivity profiles for the core protocols described in this guide.

TransformationReagents & CatalystTemp / TimeExpected YieldChemoselectivity Notes
N-Reductive Amination Aldehyde, NaBH(OAc)₃, DIPEA, DCERT / 4–12 h75–90%Highly selective for N4; primary alcohol remains intact. Avoids over-alkylation.
N-Arylation (C-N Coupling) Aryl-Cl/Br, Pd₂(dba)₃, RuPhos, Cs₂CO₃90°C / 12 h65–85%RuPhos ligand prevents competing O-arylation at the primary hydroxyl group.
O-Mesylation MsCl, Et₃N, DCM0°C / 2 h>95%Must be kept at 0°C to prevent displacement of mesylate by chloride ions.
O-Nucleophilic Displacement Mesylate, Amine/Thiol, K₂CO₃, MeCN70°C / 8 h60–80%Clean Sₙ2 inversion. Requires prior functionalization of the N4 position.

Step-by-Step Experimental Protocols

The following protocols are designed as self-validating systems . We incorporate specific In-Process Quality Control (IPC) steps to ensure that causality and reaction progress can be monitored in real-time, preventing downstream failures.

Protocol A: Chemoselective N4-Reductive Amination

Causality & Rationale: Direct alkylation of piperazines with alkyl halides frequently leads to complex mixtures of mono- and di-alkylated (quaternary) ammonium salts. Reductive amination using Sodium Triacetoxyborohydride (NaBH(OAc)₃) is chosen because it is mild enough to selectively reduce the transient iminium ion without reducing the starting aldehyde or the unprotected primary alcohol on the scaffold 5.

Procedure:

  • Freebasing: Suspend 3-hydroxy-1-(piperazin-1-yl)propan-1-one HCl (1.0 equiv, 10 mmol) in anhydrous 1,2-dichloroethane (DCE, 0.2 M). Add N,N-Diisopropylethylamine (DIPEA, 1.2 equiv). Stir at room temperature for 15 minutes to liberate the free secondary amine.

  • Iminium Formation: Add the desired aldehyde or ketone (1.1 equiv). Stir the mixture at room temperature for 30–60 minutes.

  • Reduction: Add NaBH(OAc)₃ (1.5 equiv) portion-wise over 10 minutes to control mild exothermicity.

  • Reaction: Stir the heterogeneous mixture at room temperature for 4–12 hours under a nitrogen atmosphere.

  • IPC Validation: Spot the reaction on a silica TLC plate. Stain with Ninhydrin and heat. Self-Validation: The starting scaffold will stain a bright purple/pink (secondary amine). The successful product (tertiary amine) will not stain with Ninhydrin, providing immediate visual confirmation of N-alkylation.

  • Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ (equal volume to DCE). Extract the aqueous layer with Dichloromethane (DCM) (3 × 20 mL). Wash combined organics with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: Palladium-Catalyzed Buchwald-Hartwig N-Arylation

Causality & Rationale: Synthesizing N-aryl piperazines via traditional SₙAr requires highly electron-deficient aryl halides. Buchwald-Hartwig amination broadens the scope to unactivated aryl chlorides. The critical choice here is the RuPhos ligand combined with a weak base (Cs₂CO₃ ). RuPhos is exceptionally effective for coupling secondary amines and sterically prevents the palladium complex from interacting with the primary alcohol, thereby eliminating O-arylation side products 3.

Procedure:

  • Preparation: In an oven-dried Schlenk flask, combine 3-hydroxy-1-(piperazin-1-yl)propan-1-one HCl (1.0 equiv), the aryl halide (1.1 equiv), and anhydrous Cs₂CO₃ (3.0 equiv; extra base is required to neutralize the HCl salt).

  • Degassing: Add anhydrous 1,4-dioxane (0.1 M). Sparge the suspension with Argon for 10 minutes. Note: Oxygen is highly detrimental to the active Pd(0) species.

  • Catalyst Addition: Quickly add Pd₂(dba)₃ (2 mol%) and RuPhos (4 mol%) under a positive stream of Argon. Seal the flask.

  • Heating: Heat the reaction mixture at 90°C in a pre-heated oil bath for 12 hours.

  • IPC Validation: Monitor via LC-MS. Self-Validation: Look for the complete disappearance of the aryl halide's distinct isotopic pattern (especially if using an aryl chloride/bromide) and the emergence of the [M+H]⁺ peak corresponding to the N-aryl product.

  • Workup: Cool to room temperature. Dilute with EtOAc and filter through a short pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate and purify via flash column chromatography (typically eluting with DCM/MeOH gradients).

Protocol C: Orthogonal O-Functionalization (Mesylation & Sₙ2 Displacement)

Causality & Rationale: Once the N4 position is secured, the primary hydroxyl group can be leveraged for chain extension. Converting the alcohol to a methanesulfonate (mesylate) creates an excellent leaving group. This two-step sequence must be strictly temperature-controlled during activation to prevent the in-situ generated chloride ions from displacing the mesylate, which would yield an undesired alkyl chloride dead-end.

Procedure:

  • Activation (Mesylation): Dissolve the N-functionalized intermediate (1.0 equiv) in anhydrous DCM (0.2 M). Add Triethylamine (Et₃N, 2.0 equiv) and cool the flask to exactly 0°C using an ice-water bath.

  • Addition: Add Methanesulfonyl chloride (MsCl, 1.2 equiv) dropwise over 5 minutes. Stir at 0°C for 1 hour.

  • IPC Validation: Monitor by TLC (KMnO₄ stain). The primary alcohol will oxidize and stain yellow/brown against the purple background, while the mesylate product will have a higher Rf and resist immediate staining.

  • Intermediate Workup: Quench with ice-cold water. Extract with cold DCM, wash with cold brine, dry over Na₂SO₄, and concentrate without heating above 30°C. Use the crude mesylate immediately for the next step to prevent degradation.

  • Sₙ2 Displacement: Dissolve the crude mesylate in anhydrous Acetonitrile (MeCN, 0.2 M). Add the desired nucleophile (e.g., a primary amine or thiol, 2.0 equiv) and K₂CO₃ (2.0 equiv).

  • Heating: Heat at 70°C for 8 hours. Cool, filter inorganic salts, concentrate, and purify via chromatography.

References

  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives.Bentham Science / PubMed.
  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines.MDPI.
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.NIH.
  • WO2024173234A1 - Inhibitors of parg.Google Patents.
  • KR102042778B1 - Novel sodium channel inhibitor compound.Google Patents.

Sources

Application

Advanced In Vivo Dosing and Pharmacokinetic Profiling Protocol for 3-Hydroxy-1-(piperazin-1-yl)propan-1-one Hydrochloride

Target Audience: Researchers, scientists, and drug development professionals. Application: Preclinical Pharmacokinetics (PK), Fragment-Based Drug Discovery, and Bioanalysis.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Application: Preclinical Pharmacokinetics (PK), Fragment-Based Drug Discovery, and Bioanalysis.

Introduction and Physicochemical Rationale

3-Hydroxy-1-(piperazin-1-yl)propan-1-one hydrochloride (CAS 884535-10-8) is a low-molecular-weight, highly polar piperazine derivative. While frequently utilized as a versatile building block or linker moiety (e.g., in PROTACs or targeted covalent inhibitors), understanding its in vivo behavior is critical when evaluating the pharmacokinetic (PK) profile of the larger scaffolds it comprises.

Because this compound is formulated as a hydrochloride salt and contains both a basic secondary amine (piperazine) and a hydrogen-bonding hydroxyl group, it exhibits exceptional aqueous solubility but relatively low membrane permeability. This fundamental physicochemical reality dictates our entire in vivo strategy: from vehicle selection to bioanalytical column chemistry.

Formulation Strategy: The Causality of Vehicle Selection

A common pitfall in preclinical dosing is the over-formulation of hydrophilic fragments. Because 3-hydroxy-1-(piperazin-1-yl)propan-1-one hydrochloride is pre-ionized and highly water-soluble, the use of organic co-solvents (like DMSO) or surfactants (like Tween-80 or Cremophor EL) is not only unnecessary but scientifically detrimental. Surfactants can artificially alter the compound's absorption kinetics and induce vehicle-related toxicity or histamine release in rodent models.

  • Intravenous (IV) Vehicle: 0.9% Sterile Saline or Phosphate-Buffered Saline (PBS, pH 7.4).

  • Oral (PO) Vehicle: 0.9% Sterile Saline or pure deionized water.

  • Preparation: The compound should be dissolved directly into the aqueous vehicle and sterile-filtered (0.22 µm) prior to IV administration.

In Vivo Dosing Workflows

To establish a comprehensive PK profile, a crossover or parallel study design utilizing both IV and PO administration is required to calculate absolute bioavailability (F%).

Workflow Formulation Formulation (Saline/PBS) IV Intravenous (IV) (1-2 mg/kg) Formulation->IV PO Oral Gavage (PO) (5-10 mg/kg) Formulation->PO Sampling Serial Blood Sampling (0.08 to 24 hrs) IV->Sampling PO->Sampling Plasma Plasma Separation (Centrifugation) Sampling->Plasma Extraction Protein Precipitation (Acetonitrile + IS) Plasma->Extraction LCMS LC-MS/MS Analysis (HILIC Column) Extraction->LCMS PK PK Analysis (NCA) LCMS->PK

Figure 1: Preclinical in vivo pharmacokinetic workflow for hydrophilic piperazine derivatives.

Step-by-Step Experimental Protocol (Rat Model)
  • Animal Acclimation: Fast male Sprague-Dawley rats (200-250g) for 12 hours prior to PO dosing to eliminate food-effect variables on absorption. IV cohorts may be fed ad libitum.

  • Dosing Administration:

    • IV Cohort: Administer 1 to 2 mg/kg via the lateral tail vein. Injection volume should not exceed 2 mL/kg.

    • PO Cohort: Administer 5 to 10 mg/kg via oral gavage using a bulb-tipped gastric needle. Dosing volume should be 5 mL/kg.

  • Serial Blood Sampling: Collect 150 µL of blood via the jugular vein (if cannulated) or retro-orbital plexus into K2-EDTA coated tubes.

    • IV Timepoints: 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

    • PO Timepoints: 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Plasma Processing: Immediately invert tubes 5 times and centrifuge at 3,000 × g for 10 minutes at 4°C. Transfer the plasma supernatant to pre-chilled cryovials and store at -80°C until bioanalysis.

Bioanalytical Quantification (LC-MS/MS)

Standard reverse-phase C18 columns are fundamentally incompatible with 3-hydroxy-1-(piperazin-1-yl)propan-1-one. Due to its high polarity, the compound will elute in the void volume, leading to severe ion suppression from endogenous plasma salts. Hydrophilic Interaction Liquid Chromatography (HILIC) is mandatory to achieve proper retention and separation.

Sample Preparation (Protein Precipitation)
  • Aliquot 20 µL of rat plasma into a 96-well plate.

  • Add 60 µL of ice-cold Acetonitrile (ACN) containing a stable isotope-labeled internal standard (e.g., a deuterated piperazine analog). Causality: A 3:1 organic-to-aqueous ratio effectively precipitates >95% of plasma proteins while keeping the polar analyte in the supernatant.

  • Vortex for 5 minutes, then centrifuge at 15,000 × g for 15 minutes at 4°C.

  • Transfer 50 µL of the supernatant to a clean plate and dilute with 50 µL of HILIC mobile phase (e.g., 90% ACN with 10 mM Ammonium Formate) to match the initial chromatographic conditions.

Metabolism and Clearance Pathways

Piperazine derivatives are predominantly metabolized in the liver via the Cytochrome P450 (CYP) system. Studies on similar piperazine fragments demonstrate that they are highly susceptible to CYP2D6 and CYP3A4-mediated N-dealkylation and N-oxidation . Furthermore, the presence of the primary hydroxyl group on the propanoyl chain makes this specific molecule a prime candidate for Phase II UGT-mediated glucuronidation, facilitating rapid renal clearance.

Metabolism Parent 3-Hydroxy-1-(piperazin-1-yl) propan-1-one CYP Hepatic CYP450 (CYP2D6 / CYP3A4) Parent->CYP Phase I UGT Phase II UGT (Glucuronidation) Parent->UGT Phase II (OH group) Renal Renal Excretion (Unchanged Drug) Parent->Renal High Water Solubility Met1 N-Oxidation / Dealkylation Products CYP->Met1 Met2 O-Glucuronide Conjugate UGT->Met2 Met1->Renal Met2->Renal

Figure 2: Proposed metabolic and clearance pathways for the piperazine fragment.

Data Presentation: Expected Pharmacokinetic Parameters

When analyzing the non-compartmental analysis (NCA) data, researchers should be aware of the "double-peak phenomenon." Highly water-soluble piperazine derivatives frequently exhibit secondary absorption peaks in their PO concentration-time profiles due to regional differences in gastrointestinal absorption or enterohepatic recirculation .

Below is a representative data matrix modeling the expected PK parameters for a low-molecular-weight, hydrophilic piperazine derivative :

Pharmacokinetic ParameterIntravenous (IV) - 2 mg/kgOral (PO) - 10 mg/kgInterpretation / Causality
Cmax (ng/mL) 1,250 ± 150320 ± 45Rapid initial systemic exposure; PO limited by permeability.
Tmax (h) N/A0.5 - 1.0Fast dissolution in gastric fluids leads to rapid early absorption.
AUC₀₋t (ng·h/mL) 1,800 ± 2101,890 ± 300Used to calculate absolute bioavailability.
t½ (h) 1.2 ± 0.31.5 ± 0.4Short half-life driven by rapid renal clearance of the polar molecule.
Clearance (mL/min/kg) 18.5 ± 2.1N/AModerate clearance, likely a mix of hepatic metabolism and renal filtration.
Vss (L/kg) 1.1 ± 0.2N/AVolume of distribution approximates total body water (hydrophilic nature).
Bioavailability (F%) 100% 21% Low F% is caused by poor membrane permeability (paracellular transport reliance) and potential first-pass metabolism.

References

  • In vivo metabolism of the new designer drug 1-(4-methoxyphenyl)piperazine (MeOPP) in rat and identification of the human cytochrome P450 enzymes responsible for the major metabolic step. Xenobiotica.[Link]

  • Absorption, protein binding, pharmacokinetics and excretion of the anti-ischemic and anti-hypertensive arylpiperazine derivative CDRI-93/478 in rats. Arzneimittelforschung.[Link]

  • Design, Synthesis, and Biological Evaluation of Trisubstituted Piperazine Derivatives as Noncovalent Severe Acute Respiratory Syndrome Coronavirus 2 Main Protease Inhibitors with Improved Antiviral Activity and Favorable Druggability. Journal of Medicinal Chemistry.[Link]

Method

Advanced Crystallization and Purification Protocols for 3-Hydroxy-1-(piperazin-1-yl)propan-1-one Hydrochloride

Introduction and Physicochemical Profiling 3-Hydroxy-1-(piperazin-1-yl)propan-1-one hydrochloride (CAS 884535-10-8) is a highly polar, versatile building block frequently utilized in the synthesis of active pharmaceutica...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Physicochemical Profiling

3-Hydroxy-1-(piperazin-1-yl)propan-1-one hydrochloride (CAS 884535-10-8) is a highly polar, versatile building block frequently utilized in the synthesis of active pharmaceutical ingredients (APIs) containing the piperazine pharmacophore. The presence of both a secondary amine (within the piperazine ring) and a terminal hydroxyl group imparts significant hydrophilicity to the molecule. When isolated as a hydrochloride salt, its ionic character further complicates phase separation and purification.

Achieving high-purity crystalline material is critical. Residual solvents, unreacted starting materials, or inorganic impurities can severely compromise downstream coupling reactions and overall API efficacy. Because of its ionic nature and extensive hydrogen-bonding capabilities, this compound exhibits high solubility in polar protic solvents (e.g., water, methanol) but is sparingly soluble in less polar organic solvents (e.g., ethyl acetate, diethyl ether)[1].

To design a self-validating crystallization protocol, we must first establish a robust solvent classification system. The use of a binary solvent system—pairing a "good" solvent to dissolve the crude material with an "anti-solvent" to induce supersaturation—is the gold standard for piperazine hydrochloride derivatives[2].

Table 1: Empirical Solvent Classification for Piperazine Hydrochloride Salts
SolventClassificationBoiling Point (°C)Role in Crystallization Workflow
Methanol Good Solvent64.7Primary dissolution medium; provides high solubility at reflux.
Ethanol (Anhydrous) Moderate Solvent78.3Ideal for temperature-controlled (cooling) crystallization.
Water Over-active Solvent100.0Must be strictly minimized; high water content drastically reduces recovery yields.
Ethyl Acetate Anti-Solvent77.1Induces supersaturation safely; prevents rapid "oiling out".
Diethyl Ether Aggressive Anti-Solvent34.6Enables rapid precipitation, but risks trapping impurities in small crystals.

Thermodynamic & Kinetic Control in Crystallization

Crystallization is not merely a physical separation; it is a highly selective phase transition governed by the supersaturation driving force. For 3-Hydroxy-1-(piperazin-1-yl)propan-1-one hydrochloride, two primary mechanisms are employed based on the impurity profile and thermal stability of the crude batch.

1. Temperature-Controlled (Cooling) Crystallization: This method relies on the temperature-dependent solubility of the compound in moderate solvents like ethanol. By dissolving the compound near the solvent's boiling point and applying a highly controlled cooling ramp (e.g., 0.5 °C/min), the solution enters the metastable zone gradually. Slow cooling ensures that primary nucleation occurs at a controlled rate, promoting the growth of large, high-purity uniform crystals with minimal (<0.5%) residual solvent entrapment[3].

2. Anti-Solvent Crystallization: When cooling alone does not provide sufficient yield, or the compound exhibits thermal lability during prolonged heating, anti-solvent crystallization is preferred. A non-solvent (e.g., ethyl acetate) is slowly added to the saturated solution. The addition rate must be carefully managed to avoid localized high supersaturation. Rapid precipitation kinetics often result in smaller crystal sizes and can lead to "oiling out"—a phenomenon where the compound separates as an impure liquid phase rather than a solid crystal lattice[2],[4].

G Start Crude Piperazine Derivative HCl Solubility Assess Solubility Profile Start->Solubility Decision Impurity Profile? Solubility->Decision Cooling Temperature-Controlled Crystallization Decision->Cooling High thermal stability AntiSolvent Anti-Solvent Crystallization Decision->AntiSolvent High yield required Filter Vacuum Filtration Cooling->Filter AntiSolvent->Filter Dry Vacuum Drying Filter->Dry

Workflow for selecting the optimal crystallization strategy.

Experimental Protocols

The following methodologies provide self-validating, step-by-step instructions for purifying 3-Hydroxy-1-(piperazin-1-yl)propan-1-one hydrochloride.

Protocol A: Temperature-Controlled Crystallization (Ethanol System)

This protocol is recommended for crude batches requiring high morphological purity and well-defined crystal habits.

  • Dissolution: Place the crude hydrochloride salt into a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Add anhydrous ethanol (approximately 5-7 volumes relative to the crude mass).

  • Heating: Heat the suspension to gentle reflux (approx. 75 °C) using a temperature-controlled oil bath. Stir continuously until complete dissolution is achieved. Note: If insoluble inorganic impurities persist, perform a hot gravity filtration through a pre-warmed fluted filter paper.

  • Controlled Cooling: Transfer the clear, hot solution to a programmable cooling block. Apply a linear cooling ramp of 0.5 °C/min down to 20 °C[3]. This slow transit through the metastable zone prevents spontaneous bulk nucleation.

  • Aging: Once at 20 °C, allow the suspension to age for 2 hours to maximize lattice incorporation. Subsequently, cool the flask in an ice bath (0-5 °C) for an additional 60 minutes to push the thermodynamic equilibrium toward maximum yield.

  • Isolation: Collect the purified crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with 1-2 volumes of ice-cold anhydrous ethanol.

  • Drying: Dry the crystals in a vacuum oven at 50 °C (<10 mbar) until a constant weight is achieved.

Protocol B: Anti-Solvent Crystallization (Methanol / Ethyl Acetate System)

This protocol is recommended for maximizing yield from highly soluble crude mixtures.

  • Dissolution: Dissolve the crude material in a minimal volume of hot methanol (approx. 60 °C) to create a highly concentrated, undersaturated solution.

  • Anti-Solvent Addition: While maintaining the solution at 50 °C with moderate stirring (250 rpm), begin the dropwise addition of ethyl acetate (the anti-solvent). Continue addition until a persistent, faint cloudiness (the cloud point) is observed, indicating the boundary of the metastable zone[1].

  • Clarification & Nucleation: Reheat the mixture slightly (by 2-3 °C) until the solution just clears. Remove the heat source and allow the system to cool ambiently to room temperature.

  • Maturation: As the solution cools, primary nucleation will occur. Once crystallization is visibly underway, an additional 2 volumes of ethyl acetate can be added slowly over 30 minutes to drive the remaining API out of solution[2].

  • Isolation & Drying: Filter the resulting suspension under vacuum, wash the cake with cold ethyl acetate, and dry under vacuum at 45 °C.

G Undersaturated Undersaturated Solution Metastable Metastable Zone (Supersaturation) Undersaturated->Metastable + Anti-solvent Nucleation Primary Nucleation Metastable->Nucleation Critical Radius Growth Crystal Growth Nucleation->Growth Decreasing Conc. Equilibrium Thermodynamic Equilibrium Growth->Equilibrium Time

Thermodynamic phases during anti-solvent crystallization.

Process Analytical Technology (PAT) & Quality Control

To ensure the scientific integrity of the purified batch, the following analytical validations must be performed:

  • High-Performance Liquid Chromatography (HPLC): Run a reverse-phase gradient method to confirm that the chemical purity exceeds 99.0%. Monitor specifically for unreacted piperazine derivatives.

  • Karl Fischer (KF) Titration: Given the hygroscopic nature of many piperazine hydrochlorides, verify that the residual water content is <0.5%. High water content directly correlates with lattice instability and poor handling characteristics[4],[3].

  • Ion Chromatography / Titration: Confirm the stoichiometry of the hydrochloride salt. Sub-stoichiometric HCl levels yield hygroscopic solids with lower purity profiles[3].

References

  • Benchchem. Purifying 1-(2,3-Dichlorophenyl)piperazine: An Application Note and Recrystallization Protocol.
  • Smolecule. Buy Benzyl 3-azabicyclo[3.2.0]heptan-1-ylcarbamate hcl: Hydrochloride Salt Crystallization Techniques.
  • ACS Publications. Preparation of the HIV Attachment Inhibitor BMS-663068. Part 5. Selective C-7 Bromination of the 6-Azaindole Core. Organic Process Research & Development.
  • EvitaChem. Buy 2-Amino-3-(pyridin-3-yl)propanoic acid hydrochloride (EVT-387730): Hydrochloride Salt Formation & Crystallization Dynamics.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Solubility of 3-Hydroxy-1-(piperazin-1-yl)propan-1-one Hydrochloride

Welcome to the Technical Support Center. As an Application Scientist, I have designed this guide to help drug development professionals and researchers resolve complex solubility and formulation challenges associated wit...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As an Application Scientist, I have designed this guide to help drug development professionals and researchers resolve complex solubility and formulation challenges associated with 3-Hydroxy-1-(piperazin-1-yl)propan-1-one hydrochloride .

This compound is a highly polar piperazine derivative containing a secondary amine (protonated as a hydrochloride salt), an amide, and a hydroxyl group. While salt formation generally enhances aqueous solubility, hydrochloride salts of weak bases are susceptible to specific thermodynamic and kinetic hurdles, including the common ion effect, pH-dependent disproportionation, and self-association.

Diagnostic Troubleshooting Workflow

Use the following decision tree to identify the root cause of your solubility issue before proceeding to the specific FAQ and protocol sections.

TroubleshootingWorkflow N1 Solubility Issue Detected (3-Hydroxy-1-(piperazin-1-yl)propan-1-one HCl) N2 Is Chloride Concentration High? (e.g., SGF, Saline) N1->N2 N3 Common Ion Effect (Salt Precipitation) N2->N3 Yes N4 Is pH > pHmax? N2->N4 No N10 Proceed to Experimental Protocols for Resolution N3->N10 N5 Free Base Precipitation (Disproportionation) N4->N5 Yes N6 Is the Solution Viscous/Gel-like? N4->N6 No N5->N10 N7 Self-Association / Aggregation N6->N7 Yes N8 Is the Solid Powder Caked? N6->N8 No N7->N10 N9 Hygroscopic Moisture Uptake N8->N9 Yes N8->N10 No N9->N10

Diagnostic workflow for troubleshooting piperazine HCl salt solubility issues.

Frequently Asked Questions (FAQs)

Q1: Why does the solubility of 3-Hydroxy-1-(piperazin-1-yl)propan-1-one HCl drop significantly when formulated in simulated gastric fluid (SGF) or normal saline? A1: This is a classic manifestation of the common ion effect [1]. When a hydrochloride salt is introduced into a medium already rich in chloride ions (such as 0.1 N HCl in SGF or 0.9% NaCl), the excess chloride shifts the solubility product ( Ksp​ ) equilibrium to the left. This suppresses the dissolution of the salt, leading to premature precipitation[1][2]. Resolution: If high-chloride media are strictly required for your assay, consider formulating with a co-solvent system to increase the intrinsic solubility of the ionized species, or evaluate an alternative salt form (e.g., mesylate or sulfate) which will not be subject to chloride-induced suppression[3][4].

Q2: I am observing precipitation when adjusting the pH of my aqueous stock solution above pH 5.0. What is causing this? A2: You have likely crossed the pHmax​ , the critical pH at which the solubility of the protonated salt equals the intrinsic solubility of the unprotonated free base[5]. Piperazine derivatives typically have a pKa1​ around 5.0–5.5[6]. As the formulation pH approaches the pKa of the basic nitrogen, the compound undergoes disproportionation , converting from the highly soluble ionized hydrochloride salt to the poorly soluble free base[7]. Resolution: Maintain the formulation pH at least 1 to 2 units below the pKa of the secondary amine[3]. Buffer the solution using citrate or acetate to prevent upward pH drift during dissolution.

Q3: Instead of dissolving cleanly, the compound forms a viscous, gel-like suspension in water. How can I achieve a clear solution? A3: Piperazine derivatives and their hydrochloride salts are prone to self-association and aggregation in aqueous environments, which can lead to gelation and positive deviations from ideal pH-solubility profiles[2][5]. The combination of the hydrogen-bonding hydroxyl group and the polar amide moiety in 3-Hydroxy-1-(piperazin-1-yl)propan-1-one facilitates extensive intermolecular networking. Resolution: Disrupt the hydrogen-bonding network by adding a hydrogen-bond acceptor/donor co-solvent (e.g., 5–10% DMSO or ethanol) or a non-ionic surfactant (e.g., Polysorbate 80). Gentle sonication at 37°C provides the kinetic energy needed to break these aggregates.

Q4: My batch of 3-Hydroxy-1-(piperazin-1-yl)propan-1-one HCl has become sticky, difficult to weigh, and its apparent solubility has changed. What happened? A4: Hydrochloride salts of highly polar molecules are frequently hygroscopic [3][4][6]. The compound has likely absorbed atmospheric moisture, leading to deliquescence or the formation of a stable hydrate. This alters the crystal lattice energy, fundamentally changing its dissolution thermodynamics. Resolution: Store the API in a tightly sealed container with a desiccant. For immediate use, dry the powder in a vacuum oven at 40°C (monitor closely for thermal degradation) and verify the anhydrous state via Karl Fischer titration or Thermogravimetric Analysis (TGA).

Quantitative Physicochemical Data Summary

To rationally design a formulation, you must understand the thermodynamic boundaries of your compound. Below is a summary of the critical parameters affecting piperazine hydrochloride salts.

ParameterTypical Value / ObservationImpact on Solubility & Formulation Strategy
pKa1​ (Piperazine ring) ~5.3 - 5.5[6]Dictates pHmax​ . Precipitation of the free base will occur rapidly if the pH exceeds this threshold.
pHmax​ ~3.5 - 4.5The optimal pH range for achieving maximum aqueous solubility without risking disproportionation.
Common Ion Effect High (in >0.1M Cl⁻)[1]Reduces solubility in SGF and saline by suppressing the Ksp​ equilibrium. Requires non-chloride buffers.
Hygroscopicity Moderate to High[4][6]Moisture uptake alters crystal lattice energy, reducing dissolution rate and causing handling issues (caking).
Self-Association Present[2][5]Causes gelation and deviation from theoretical solubility profiles. Requires co-solvents to disrupt.

Self-Validating Experimental Protocols

Protocol A: Determination of the pH-Solubility Profile (Shake-Flask Method)

Purpose: To identify the exact pHmax​ and map the solubility of 3-Hydroxy-1-(piperazin-1-yl)propan-1-one HCl across physiological pH ranges, ensuring you formulate within a thermodynamically stable window[2][6].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a series of 50 mM buffers ranging from pH 1.0 to 8.0 (e.g., HCl/KCl for pH 1–2, Acetate for pH 3–5, Phosphate for pH 6–8). Ensure constant ionic strength using NaCl (Note: Keep track of baseline chloride concentration to account for the common ion effect).

  • Equilibration: Add an excess amount of 3-Hydroxy-1-(piperazin-1-yl)propan-1-one HCl solid (~50 mg) to 1 mL of each buffer in sealed glass HPLC vials.

  • Agitation: Place the vials in a thermostatic shaker at 37°C ± 0.5°C and agitate at 200 rpm for 48–72 hours to ensure true thermodynamic equilibrium is reached[6].

  • Phase Separation: Centrifuge the suspensions at 10,000 x g for 15 minutes. Carefully filter the supernatant through a 0.22 µm PTFE syringe filter.

  • Self-Validation Step 1 (pH Verification): Measure the final pH of the filtered supernatant. The dissolution of the highly acidic HCl salt often causes a downward pH shift; the final pH must be plotted, not the initial buffer pH[2].

  • Quantification: Dilute the filtrate appropriately and quantify the dissolved compound using HPLC-UV or LC-MS.

  • Self-Validation Step 2 (Solid-State Analysis): Recover the excess solid from the pellet, dry gently under a stream of nitrogen, and analyze via X-Ray Powder Diffraction (XRPD). This confirms whether the undissolved solid remains the HCl salt or has disproportionated into the free base[7].

Protocol B: Mitigating the Common Ion Effect in Saline Formulations

Purpose: To formulate the HCl salt in a chloride-containing medium without triggering precipitation.

Step-by-Step Methodology:

  • Determine Ksp​ : Calculate the solubility product of the HCl salt in pure LC-MS grade water to establish your baseline maximum concentration.

  • Vehicle Preparation: Prepare a mixed-solvent vehicle containing 90% Normal Saline (0.9% NaCl) and 10% of a biologically compatible co-solvent (e.g., Propylene Glycol or PEG 400) to increase the intrinsic solubility of the system.

  • Dissolution: Slowly add the required dose of the API to the vehicle while stirring continuously at 300 rpm. Do not dump the powder, as local supersaturation will cause immediate nucleation.

  • Stability Monitoring: Store aliquots at room temperature and 4°C for 24 hours. Inspect visually and via dynamic light scattering (DLS) to ensure no delayed nucleation or nano-precipitation occurs[2].

References

  • [1] Drug Dissolution Enhancement by Salt Formation: Current Prospects. Research Journal of Pharmaceutical Dosage Forms and Technology.1

  • [3] Salt Selection in Drug Development. Pharmaceutical Technology. 3

  • [5] Salt formation to improve drug solubility. Advanced Drug Delivery Reviews / USPTO. 5

  • [4] Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Molecules / NIH. 4

  • [7] How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation. International Journal of Pharmaceutics / University of Helsinki.7

  • [6] A Technical Guide to the Physicochemical Properties of Piperazine Salts. Benchchem.6

  • [2] pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Pharmaceutical Research / PubMed. 2

Sources

Optimization

Technical Support Center: Optimizing the Synthesis of 3-Hydroxy-1-(piperazin-1-yl)propan-1-one Hydrochloride

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling to optimize the yield and purity of 3-Hydroxy-1-(piperazin-1-yl)propan-1-o...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling to optimize the yield and purity of 3-Hydroxy-1-(piperazin-1-yl)propan-1-one hydrochloride (CAS 884535-10-8).

This molecule presents a classic chemoselectivity challenge: balancing a secondary amine, a primary hydroxyl, and an amide bond, all of which must survive the final hydrochloride salt formation. This guide moves away from trial-and-error chemistry, providing mechanistically sound, self-validating workflows to eliminate oligomerization and dehydration artifacts.

Pathway Visualization

SynthesisWorkflow P Mono-Boc-Piperazine Coupling Amide Coupling (HATU / DIPEA) P->Coupling HPA 3-(Benzyloxy)propanoic Acid HPA->Coupling Int1 O-Benzyl Intermediate (UV Active) Coupling->Int1 IPC: UV Tracking Deprotect1 Hydrogenolysis (Pd/C, H2) Int1->Deprotect1 Int2 Boc-Protected Amide (UV Inactive) Deprotect1->Int2 IPC: Mass Shift Deprotect2 Boc Cleavage (4M HCl in Dioxane) Int2->Deprotect2 Target 3-Hydroxy-1-(piperazin-1-yl) propan-1-one HCl Deprotect2->Target T < 25°C Fail1 Acrylamide Impurity (Dehydration) Deprotect2->Fail1 T > 40°C

Fig 1: Workflow using orthogonal protection to prevent oligomerization and dehydration.

Troubleshooting Guide & FAQs

Q1: During EDC/HOBt coupling of mono-Boc-piperazine and 3-hydroxypropanoic acid, my yields are capped at 40%, with heavy byproduct formation. Why? Causality: 3-hydroxypropanoic acid contains both a carboxylic acid and a primary hydroxyl group. When activated by carbodiimides like EDC, the hydroxyl group competes with the piperazine amine, leading to self-esterification (forming polyesters) and O-acylation. Solution: Shift from kinetic control to thermodynamic protection. Mask the hydroxyl group as a benzyl ether (e.g., 3-(benzyloxy)propanoic acid) prior to coupling. If you must use the unprotected acid, switch to HATU and a weaker base (DIPEA) at 0 °C to kinetically favor the more nucleophilic amine over the hydroxyl group.

Q2: I am seeing a significant amount of an acrylamide byproduct during the Boc-deprotection step. How can I prevent this? Causality: The β-hydroxy amide moiety is highly susceptible to acid-catalyzed dehydration. When exposed to concentrated aqueous HCl or elevated temperatures during Boc cleavage, the hydroxyl group is protonated and eliminates as water, forming a conjugated α,β-unsaturated amide (an acrylamide derivative). Solution: Exclude water and heat. Perform the deprotection using anhydrous 4M HCl in dioxane at strictly controlled room temperature (20–25 °C). The anhydrous environment significantly raises the activation energy required for the elimination pathway.

Q3: When using the β-propiolactone (BPL) ring-opening route, I get a mixture of mono- and di-substituted piperazine. How do I drive the reaction to the mono-product? Causality: BPL is a highly strained, reactive electrophile . Piperazine possesses two secondary amines of nearly identical reactivity. Once the first amine attacks the BPL ring, the resulting steric hindrance is insufficient to prevent the second amine from reacting with another BPL molecule, leading to rapid di-alkylation . Solution: Utilize a 5:1 molar excess of piperazine to BPL. This massive excess ensures that BPL molecules statistically encounter free piperazine rather than the mono-substituted intermediate. Unreacted piperazine can then be recovered via vacuum distillation.

Q4: The final hydrochloride salt oils out into a gummy residue instead of forming a crystalline powder. What is going wrong? Causality: The target hydrochloride salt is profoundly hygroscopic. If the precipitation solvent contains trace moisture, or if the workup is exposed to ambient humidity, the crystal lattice collapses into a solvated oil. Solution: Precipitation must be executed in a rigorously anhydrous solvent system. We recommend dry ethanol layered with anhydrous methyl tert-butyl ether (MTBE) under a nitrogen atmosphere.

Quantitative Route Comparison

To assist in route selection, the following table summarizes the quantitative performance of the three primary synthetic strategies observed in our laboratories:

RouteChemoselectivity StrategyTypical Crude YieldPurity (HPLC)Primary Impurity
Direct BPL Ring-Opening Kinetic control (Excess amine)65-70%85%Di-alkylated piperazine
Unprotected Acid Coupling Reagent tuning (HATU/DIPEA)40-50%75%Polyesters (O-acylation)
O-Protected Coupling Thermodynamic protection (Benzyl)85-90%>98%Trace acrylamide
Self-Validating Experimental Protocol

Why is this self-validating? Each step in this O-protected workflow contains an In-Process Control (IPC) that acts as a binary gate. The reaction inherently signals its completion or failure before the next step, preventing the carry-over of invisible errors .

Phase 1: O-Protected Amide Coupling
  • Charge: Dissolve 1.0 eq of 3-(benzyloxy)propanoic acid and 1.2 eq of HATU in anhydrous DMF (0.2 M) under N₂.

  • Activate: Add 2.5 eq of DIPEA. Stir for 15 minutes at room temperature to form the active ester.

  • Couple: Add 1.0 eq of mono-Boc-piperazine. Stir for 2 hours.

  • Self-Validation (IPC 1): Spot the mixture on a silica TLC plate (Hexanes/EtOAc 1:1) and apply a ninhydrin stain. The complete disappearance of the ninhydrin-active secondary amine spot validates 100% conversion.

  • Workup: Quench with saturated NaHCO₃, extract with EtOAc, wash with 5% LiCl (to remove DMF), dry over Na₂SO₄, and concentrate.

Phase 2: Catalytic Hydrogenolysis (Debenzylation)
  • Charge: Dissolve the crude intermediate in HPLC-grade Methanol (0.1 M). Add 10% Pd/C (10% w/w).

  • React: Purge the flask with H₂ gas and stir vigorously under a balloon of H₂ (1 atm) for 4 hours.

  • Self-Validation (IPC 2): Analyze via LC-MS. The reaction is complete when the UV-active peak (benzyl group) disappears and the mass shifts from [M+H]⁺ 349 to 259. This validates O-deprotection without unwanted reduction of the amide.

  • Workup: Filter the suspension through a pad of Celite to remove the palladium catalyst. Concentrate the filtrate in vacuo.

Phase 3: Anhydrous Boc Deprotection & Salt Formation
  • Charge: Dissolve the debenzylated intermediate in anhydrous dichloromethane (DCM).

  • Deprotect: Slowly add 10 equivalents of 4M HCl in anhydrous dioxane while maintaining the internal temperature strictly below 25 °C using a water bath. Stir for 2 hours.

  • Self-Validation (IPC 3): The product will spontaneously precipitate as a white solid as the Boc group is cleaved. The formation of this precipitate is a visual confirmation of successful salt formation.

  • Isolate: Filter the highly hygroscopic precipitate quickly under a stream of dry N₂. Wash with cold, anhydrous MTBE.

  • Final Validation: Run a ¹H NMR (D₂O). Confirm the absence of vinylic protons at 5.5–6.5 ppm, validating that no acid-catalyzed dehydration (acrylamide formation) occurred.

References
  • Reactions of β-Propiolactone with Nucleobase Analogues, Nucleosides, and Peptides: Implications for the Inactivation of Viruses National Institutes of Health (NIH) / PubMed Central URL:[Link]

  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor National Institutes of Health (NIH) / PubMed Central URL:[Link]

  • A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block MDPI - Molecules URL:[Link]

Troubleshooting

Technical Support Center: Optimizing Reactions and Assays for 3-Hydroxy-1-(piperazin-1-yl)propan-1-one hydrochloride

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 3-Hydroxy-1-(piperazin-1-yl)propan-1-one hydrochloride. This guide provides in-depth troubleshooting...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 3-Hydroxy-1-(piperazin-1-yl)propan-1-one hydrochloride. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges encountered during the synthesis and analytical characterization of this compound, with a core focus on the critical role of reaction temperature.

Section 1: Synthesis and Reaction Optimization

The synthesis of 3-Hydroxy-1-(piperazin-1-yl)propan-1-one involves the mono-acylation of a symmetrical piperazine ring—a process where precise temperature control is paramount to achieving high yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when synthesizing 3-Hydroxy-1-(piperazin-1-yl)propan-1-one?

The principal challenge is achieving selective mono-acylation. Piperazine is a symmetric diamine, meaning both nitrogen atoms are nucleophilic and can react with the acylating agent (e.g., an activated form of 3-hydroxypropanoic acid).[1] This often leads to the formation of a significant di-acylated byproduct, N,N'-bis(3-hydroxypropanoyl)piperazine, which complicates purification and reduces the yield of the desired monosubstituted product.[1][2]

Q2: How does reaction temperature influence the formation of the di-acylated byproduct?

Reaction temperature directly impacts the rate of reaction. While higher temperatures can accelerate the desired mono-acylation, they disproportionately increase the rate of the second acylation step. The mono-acylated product is still nucleophilic and, at elevated temperatures, will more readily react with another molecule of the acylating agent. Furthermore, the initial acylation is often a highly exothermic reaction; without adequate cooling, localized "hot spots" in the reactor can drive the formation of the di-acylated impurity.[3]

Q3: What are the potential temperature-related side reactions involving the 3-hydroxypropanoic acid moiety?

3-Hydroxypropanoic acid is a beta-hydroxy acid, which is susceptible to dehydration. Upon heating, it can undergo an elimination reaction to form acrylic acid.[4] If this occurs before or during the coupling reaction, the acrylic acid can participate in aza-Michael addition reactions with piperazine, leading to undesired byproducts instead of the target amide. Therefore, prolonged exposure of the carboxylic acid or the final product to high temperatures should be avoided.

Q4: What is the recommended temperature strategy for this synthesis?

A multi-stage temperature approach is optimal.

  • Activation/Acyl Chloride Addition: This step should be performed at a low temperature, typically 0 °C to 5 °C .[1][5] This helps to control the exothermic reaction, slow the reaction rate to favor mono-substitution, and prevent the degradation of thermally sensitive reagents.

  • Reaction Progression: After the initial addition, the reaction may be allowed to slowly warm to room temperature. This provides enough energy to drive the reaction to completion without significantly increasing the rate of di-acylation.[1][3]

  • Reflux/Heating (Use with Caution): While some amide formations are heated to reflux to ensure completion, this should be approached cautiously for this specific synthesis.[2][6] Heating should only be considered if reaction monitoring (e.g., via TLC or LC-MS) shows stalling at room temperature. Even then, gentle heating (e.g., 40-50 °C) is preferable to aggressive reflux.

Troubleshooting Guide: Low Yield & Impurity Formation

This guide addresses common issues related to reaction temperature and provides actionable solutions.

Issue Observed Potential Cause (Temperature-Related) Recommended Solution & Explanation
High levels of di-acylated byproduct Reaction temperature was too high during or after the addition of the acylating agent.Maintain the reaction vessel at 0-5 °C during the entire addition process. Add the acylating agent dropwise to prevent localized temperature increases.[1]
Low or no product yield Reaction temperature was too low, preventing the reaction from proceeding.After the initial low-temperature addition, allow the reaction to warm to room temperature and stir for several hours. Monitor progress via TLC/LC-MS. Gentle warming (40-50 °C) can be applied if the reaction is stalled.[6]
Presence of unknown impurities Possible dehydration of 3-hydroxypropanoic acid at elevated temperatures.Avoid high temperatures (>60 °C) during the reaction and workup. Use a highly efficient coupling agent at lower temperatures to avoid the need for heating.[4][7][8]
Reaction does not go to completion Insufficient activation energy or time.Once the low-temperature addition is complete, let the reaction stir at room temperature for an extended period (e.g., 12-24 hours). If necessary, a modest increase in temperature can be tested on a small scale.
Experimental Protocol: Temperature-Controlled Mono-acylation

This protocol utilizes an in situ mono-protonation strategy to improve selectivity, a direct method that avoids the multiple steps of a protecting group strategy.[1][2]

Materials:

  • Piperazine

  • Piperazine Dihydrochloride

  • 3-Hydroxypropanoic Acid

  • 1,1'-Carbonyldiimidazole (CDI) or other suitable coupling agent[9]

  • Anhydrous solvent (e.g., Dichloromethane (DCM) or Acetonitrile)

  • Saturated aqueous solutions of NaCl, NaOH, and NaHCO₃

  • Ethyl Acetate

Procedure:

  • Preparation of Piperazine Mono-salt: In a reaction flask, combine piperazine (2.0 eq) and piperazine dihydrochloride (2.0 eq) in water. This establishes an equilibrium that generates the piperazin-1-ium cation, effectively "protecting" one nitrogen. Add NaCl to create a brine solution, which will be used later.[1]

  • Activation of Carboxylic Acid (at Room Temperature): In a separate, dry flask under an inert atmosphere, dissolve 3-hydroxypropanoic acid (1.0 eq) in anhydrous DCM. Add CDI (1.1 eq) in portions and stir at room temperature for ~30-60 minutes until CO₂ evolution ceases. This forms the reactive acyl-imidazole intermediate.

  • Acylation Reaction (Temperature Control is Critical):

    • Cool the flask containing the activated acyl-imidazole to 0 °C using an ice-water bath.

    • Slowly add the aqueous piperazine mono-salt solution from Step 1 to the cooled, stirred acyl-imidazole solution.

    • Maintain the temperature at 0-5 °C for 1 hour, then allow the mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

  • Reaction Monitoring & Workup:

    • Monitor the reaction's progress using TLC or LC-MS to confirm the consumption of the starting material.

    • Once complete, transfer the mixture to a separatory funnel. Wash the organic layer with saturated NaHCO₃ solution, then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification & Hydrochloride Salt Formation:

    • Purify the crude product by flash column chromatography.

    • Dissolve the purified free base in a suitable solvent (e.g., diethyl ether or ethyl acetate) and add a stoichiometric amount of HCl (e.g., as a solution in ether) to precipitate the desired 3-Hydroxy-1-(piperazin-1-yl)propan-1-one hydrochloride salt.

Section 2: Analytical Assay Optimization (HPLC)

Assaying 3-Hydroxy-1-(piperazin-1-yl)propan-1-one by High-Performance Liquid Chromatography (HPLC) often presents challenges due to the basic nature of the piperazine moiety.

Frequently Asked Questions (FAQs)

Q5: Why do my HPLC peaks for this compound show significant tailing?

Peak tailing is the most common issue for basic compounds like piperazine derivatives.[10] It is primarily caused by secondary ionic interactions between the protonated (positively charged) amine groups of your analyte and residual, deprotonated (negatively charged) silanol groups on the surface of standard silica-based C18 columns.[11] This leads to a portion of the analyte being retained more strongly, resulting in an asymmetrical peak shape.

Q6: How does mobile phase pH affect the peak shape?

Mobile phase pH is the most critical parameter for controlling peak shape.[10][11]

  • At Low pH (e.g., 2.5-3.5): The piperazine nitrogens (pKa values ~5.5 and 9.7) will be fully protonated (cationic).[10] Crucially, the acidic silanol groups on the silica surface (pKa ~3.5-4.5) will be mostly protonated and therefore neutral. This minimizes the undesirable ionic interactions and is the most effective first step to achieving a symmetrical peak.

  • At Mid-Range pH (e.g., 4-7): Both your analyte and the silanol groups will be ionized, leading to maximum secondary interactions and severe peak tailing. This pH range should be avoided.

  • At High pH (e.g., >10): The piperazine analyte will be in its neutral, free-base form. This can also eliminate tailing, but requires a special pH-tolerant column, as standard silica columns will dissolve above pH 8.

Q7: What can I do if adjusting the pH isn't enough to fix peak tailing?

If tailing persists at low pH, it indicates the presence of highly acidic, accessible silanol groups on your column. You can mitigate this by:

  • Adding a Competing Base: Incorporate a small amount of a competing amine, such as triethylamine (TEA), into your mobile phase (e.g., 0.1% v/v).[10] The TEA is a small basic molecule that will preferentially interact with the active silanol sites, effectively "masking" them from your analyte.

  • Increasing Buffer Strength: Using a higher buffer concentration (e.g., 25-50 mM instead of 10 mM) can increase the ionic strength of the mobile phase, which helps to shield the silanol interactions.[10]

  • Using a Modern, End-Capped Column: Modern HPLC columns often feature advanced end-capping (treating the silica surface to reduce the number of free silanols) or are based on hybrid silica particles that are more resistant to silanol activity.

Troubleshooting Workflow for HPLC Peak Tailing

The following diagram outlines a logical workflow for systematically eliminating peak tailing issues during the analysis of piperazine compounds.

HPLC_Troubleshooting start Start: Peak Tailing Observed (Tf > 1.2) ph_adjust Step 1: Adjust Mobile Phase pH Set pH to 2.5-3.5 using a formate or phosphate buffer. start->ph_adjust check1 Is Tailing Resolved? ph_adjust->check1 add_tea Step 2: Add Competing Base Add 0.1% Triethylamine (TEA) to the mobile phase. check1->add_tea No end_good Success: Symmetrical Peak (Tf < 1.2) check1->end_good Yes check2 Is Tailing Resolved? add_tea->check2 buffer_strength Step 3: Increase Buffer Strength Increase buffer concentration to 25-50 mM. check2->buffer_strength No check2->end_good Yes check3 Is Tailing Resolved? buffer_strength->check3 column_eval Step 4: Evaluate Hardware - Check for sample overload (dilute). - Use a modern, end-capped C18 column. check3->column_eval No check3->end_good Yes

Caption: A step-by-step workflow for troubleshooting HPLC peak tailing.

Protocol: HPLC Method Development for Piperazine Derivatives

Objective: To develop a robust reversed-phase HPLC method with a symmetrical peak shape.

  • Initial Column and Mobile Phase Selection:

    • Column: Use a modern, high-purity, end-capped C18 column (e.g., 4.6 x 150 mm, 3.5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

    • Mobile Phase B: Acetonitrile.

    • Detector: UV at an appropriate wavelength (e.g., 210 nm for amide bonds).

  • pH Optimization (if needed):

    • Prepare a series of aqueous mobile phases with buffers at different pH values (e.g., pH 2.5, 3.0, 3.5).

    • Inject the sample using a simple isocratic or gradient method under each pH condition.

    • Select the pH that provides the best peak symmetry (Tailing Factor closest to 1.0).

  • Evaluation of Additives (if tailing persists):

    • To the optimized low-pH mobile phase, add 0.1% (v/v) of Triethylamine (TEA).

    • Inject the sample and compare the peak shape. Note: TEA can affect MS compatibility and has a high UV cutoff.

  • Final Method Validation:

    • Once an optimal method is established, perform system suitability tests. Inject the standard multiple times to ensure the method is reproducible and the tailing factor is consistently within the acceptable range (ideally < 1.5).

Section 3: Synthesis Workflow and Logic

The following diagram illustrates the key decision points and pathways in the synthesis of mono-acylated piperazines, highlighting the central choice between a direct and a protecting group strategy.

Synthesis_Workflow start Objective: Synthesize Mono-Acylated Piperazine strategy Choose Synthesis Strategy start->strategy protect Protecting Group Strategy (e.g., N-Boc) strategy->protect High Selectivity Needed direct Direct, One-Pot Strategy (e.g., In Situ Mono-protonation) strategy->direct Atom Economy & Fewer Steps step1_boc Step 1: Mono-Boc Protection of Piperazine protect->step1_boc step2_acyl Step 2: Acylation of N-Boc-Piperazine (0°C) step1_boc->step2_acyl step3_deprotect Step 3: Deprotection (e.g., with TFA) step2_acyl->step3_deprotect workup Aqueous Workup & Purification (Chromatography) step3_deprotect->workup step1_salt Step 1: Form Piperazine Mono-salt in situ direct->step1_salt step2_direct_acyl Step 2: Acylation at Low Temp (0°C) step1_salt->step2_direct_acyl step2_direct_acyl->workup end_product Final Product: 3-Hydroxy-1-(piperazin-1-yl)propan-1-one HCl workup->end_product

Caption: Decision workflow for mono-acylation of piperazine.

References

  • BenchChem. (n.d.). Resolving Peak Tailing in HPLC Analysis of Piperazine Compounds: A Technical Support Guide. Retrieved from BenchChem Technical Support Center.[11]

  • BenchChem. (n.d.). Technical Support Center: Selective Mono-acylation of Piperazine. Retrieved from BenchChem Technical Support Center.[1]

  • BenchChem. (n.d.). Technical Support Center: Optimizing Piperidine Acylation Reactions. Retrieved from BenchChem Technical Support Center.[3]

  • BenchChem. (n.d.). Technical Support Center: Resolving Peak Tailing in HPLC Analysis of Piperazine Compounds. Retrieved from BenchChem Technical Support Center.[10]

  • Kunishima, M., et al. (2001). Highly Rapid and Direct Synthesis of Monoacylated Piperazine Derivatives from Carboxylic Acids under Mild Conditions. Tetrahedron Letters, 42(51), 9137-9140.
  • Gao, F., et al. (2020). Efficient synthesis of piperazinyl amides of 18β-glycyrrhetinic acid. Molecules, 25(8), 1898. [Link][6]

  • Durand, C., & Szostak, M. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Organics, 2(4), 433-453. [Link][12]

  • Csollei, J., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2196. [Link][2]

  • O'Brien, P., et al. (2018). Synthesis of Enantiomerically Pure 6-Substituted-Piperazine-2-Acetic Acid Esters as Intermediates for Library Production. The Journal of Organic Chemistry, 83(11), 5877-5886. [Link][13]

  • Mitragotri, S., et al. (2016). The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers. Molecular Pharmaceutics, 13(2), 512-524. [Link][14]

  • Wessig, P., et al. (2019). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances, 9(1), 22-30. [Link][15]

  • Mitragotri, S., et al. (2016). The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers. Molecular Pharmaceutics, 13(2), 512-524. [Link][16]

  • Pawłowski, M., et al. (2002). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica-Drug Research, 59(4), 253-258.
  • BenchChem. (n.d.). Application Notes and Protocols for the Acylation of Piperazine with 5-Chlorothiophene-2-carbonyl Chloride. Retrieved from BenchChem Technical Support Center.[5]

  • Gadzała-Kopciuch, R., et al. (2005). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines.
  • Aristidou, A., & San, K. Y. (2018). Biological Production of 3-Hydroxypropionic Acid: An Update on the Current Status. Fermentation, 4(1), 14. [Link][17]

  • Aapptec. (n.d.). Coupling Reagents. Retrieved from Aapptec Peptides. [Link][7]

  • Freeman, S. A., & Rochelle, G. T. (2012). Thermal Degradation of Aqueous Piperazine for CO2 Capture. 1. Effect of Process Conditions and Comparison of Thermal Stability of CO2 Capture Amines. Industrial & Engineering Chemistry Research, 51(20), 7094-7101. [Link][18]

  • Mokrý, P., et al. (2016). Synthesis and Characterization of New 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Propoxybenzoates and Their Hydrochloride Salts. Molecules, 21(6), 720. [Link][19]

  • Gadzała-Kopciuch, R., et al. (2005). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. Semantic Scholar. [Link][20]

  • Çetinkaya, B., et al. (2011). Synthesis and characterization of piperazine-substituted dihydrofuran derivatives via Mn(OAc)3 mediated radical cyclizations. Molecules, 16(12), 10134-10146. [Link][21]

  • Kálai, T., et al. (2014). Synthesis and Characterization of Two Piperazine Containing Macrocycles and their Transition Metal Complexes. Molecules, 19(6), 8202-8217. [Link][22]

  • O'Brien, P., et al. (2015). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Journal of the American Chemical Society, 137(51), 16024-16033. [Link][23]

  • United Nations Office on Drugs and Crime (UNODC). (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from UNODC. [Link][24]

  • Mokrý, P., et al. (2016). Synthesis and Characterization of New 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Propoxybenzoates and Their Hydrochloride Salts. Molecules, 21(6), 720. [Link][25]

  • Mokrý, P., et al. (2016). Synthesis and Characterization of New 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Propoxybenzoates and Their Hydrochloride Salts. Semantic Scholar. [Link][26]

  • Olar, R., et al. (2014). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 59(11-12), 1071-1077.
  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from Organic Chemistry Portal. [Link][27]

  • NextSDS. (n.d.). 3-hydroxy-1-(piperazin-1-yl)propan-1-one hydrochloride. Retrieved from NextSDS. [Link][28]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from Organic Chemistry Data. [Link]

  • SpectraBase. (n.d.). 3-Hydroxy-1-(1-piperazinyl)-1-butanone - Optional[13C NMR] - Chemical Shifts. Retrieved from SpectraBase. [Link][29]

  • Wikipedia. (n.d.). 3-Hydroxypropionic acid. Retrieved from Wikipedia. [Link][4]

  • Kumar, A., et al. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Open Chemistry, 15(1), e202500366. [Link][30]

  • Raj, S. M., et al. (2014). Increased 3-hydroxypropionic acid production from glycerol, by modification of central metabolism in Escherichia coli. Journal of Industrial Microbiology & Biotechnology, 41(5), 821-833. [Link][31]

  • Charris, J., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(1), 1. [Link][32]

  • Kildegaard, K. R., et al. (2019). Production of 3-Hydroxypropanoic Acid From Glycerol by Metabolically Engineered Bacteria. Frontiers in Bioengineering and Biotechnology, 7, 121. [Link][33]

Sources

Optimization

Technical Support Center: Troubleshooting 3-Hydroxy-1-(piperazin-1-yl)propan-1-one Hydrochloride Batches

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and practical challenges encountered during the synthesis and purification of 3-h...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and practical challenges encountered during the synthesis and purification of 3-hydroxy-1-(piperazin-1-yl)propan-1-one hydrochloride .

Because piperazine possesses two secondary amines of nearly identical reactivity, achieving high chemoselectivity for the mono-substituted product is statistically and sterically challenging. This guide provides field-proven, self-validating protocols to help you isolate your target molecule with high purity and reliable yields.

Quantitative Impurity Profiling

Before troubleshooting, it is critical to understand the physicochemical baseline of your crude mixture. The table below summarizes the quantitative data and behavioral profiles of the most common impurities found in these batches.

ImpurityCausality / OriginQuantitative ProfileDetection / Monitoring
1,4-Bis(3-hydroxypropanoyl)piperazine Over-acylation. The second amine remains nucleophilic after the first acylation event.Typical Yield Impact: 10–25%R_f Value: ~0.6 (in 90:10 DCM:MeOH)LC-MS: [M+H]⁺ at m/z 231.TLC: Ninhydrin negative (no free amine).
Unreacted Piperazine Incomplete reaction or intentional use of excess piperazine to statistically favor mono-substitution.Typical Residue: 5–15%R_f Value: ~0.1 (severe streaking)LC-MS: [M+H]⁺ at m/z 87.TLC: Strong Ninhydrin positive (vivid purple).
Inorganic Salts & Moisture Byproducts of pH adjustment (e.g., NaCl) or the hygroscopic nature of the HCl salt.Residual Mass: 1–5% by weightKarl Fischer: >1% water if hydrated.Ash Test: >0.1% inorganic residue.
Mechanistic Pathway of Impurity Formation

To effectively purify your batch, you must first understand the reaction dynamics. The diagram below illustrates the competing pathways that lead to your target molecule versus the primary impurities.

G A Piperazine (Excess) C 3-Hydroxy-1-(piperazin-1-yl) propan-1-one (Target) A->C Acylation (1 eq) E Unreacted Piperazine (Impurity) A->E Residual Reagent B 3-Hydroxypropanoic Acid Derivative B->C D 1,4-bis(3-hydroxypropanoyl) piperazine (Impurity) C->D Over-acylation (Equal Reactivity)

Mechanistic pathway of target synthesis and primary impurity formation.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing high levels of the 1,4-disubstituted byproduct, and how do I remove it? A1: The formation of the 1,4-disubstituted impurity occurs because the acylation of one piperazine nitrogen does not sufficiently deactivate the second nitrogen across the ring.

  • The Fix: Because the 1,4-disubstituted byproduct is a neutral diamide, it is significantly less polar than your target mono-substituted free base. This causality allows for efficient removal via silica gel chromatography. The disubstituted impurity will elute rapidly when using a moderately polar solvent system, while the target product will be retained due to its free secondary amine .

Q2: How do I completely remove unreacted piperazine from the batch? A2: Unreacted piperazine is a highly polar, water-soluble diamine that partitions poorly into organic solvents.

  • The Fix: Exploit the basicity difference. Piperazine is more basic than your mono-acylated product. By carefully adjusting the pH of the aqueous phase to ~9, the mono-acylated target can be extracted into organic solvents (like a DCM/Isopropanol mixture) while the doubly protonated piperazine remains trapped in the aqueous phase .

Q3: My product streaks severely on TLC and tails during column chromatography. How can I fix this? A3: The basic secondary nitrogen of the piperazine ring interacts strongly with the acidic silanol groups on standard silica gel.

  • The Fix: Add a basic modifier (e.g., 1% aqueous NH₄OH or Triethylamine) to your mobile phase. The modifier competitively binds to the acidic silanol sites, ensuring sharp, symmetrical peaks for the target compound .

Q4: My HCl salt is precipitating as a sticky oil or hygroscopic gum. How do I get a dry, free-flowing powder? A4: 3-Hydroxy-1-(piperazin-1-yl)propan-1-one is highly polar. "Oiling out" occurs when the target salt is highly soluble in the primary solvent but completely insoluble in the anti-solvent, causing a rapid liquid-liquid phase separation rather than solid nucleation.

  • The Fix: Dissolve the free base in a solvent where the HCl salt has moderate solubility (e.g., absolute ethanol). Add anhydrous HCl slowly at 0°C. If an oil forms, apply mechanical scratching to the flask wall to induce nucleation .

Purification Decision Tree

G Crude Crude Reaction Mixture (Free Base + Impurities) Step1 Acid-Base Extraction (pH 9-10) Crude->Step1 OrgLayer Organic Layer (Target + 1,4-disubstituted) Step1->OrgLayer Extract (DCM/IPA) AqLayer Aqueous Layer (Salts + Piperazine) Step1->AqLayer Discard Step2 Silica Column Chromatography (DCM/MeOH/NH4OH) OrgLayer->Step2 PureBase Pure Free Base Step2->PureBase Elute Target Step3 HCl Salt Formation (HCl in Ether/EtOH) PureBase->Step3 Final Target HCl Salt (Crystallized) Step3->Final Precipitate

Decision tree and experimental workflow for isolating the target HCl salt.

Self-Validating Experimental Protocols
Protocol A: Chromatographic Isolation of the Free Base
  • Step 1: Dry Loading. Dissolve the crude organic extract in a minimal amount of dichloromethane (DCM). Add silica gel (1:3 ratio to crude mass) and concentrate under reduced pressure until a free-flowing powder is obtained.

    • Causality: The target molecule is highly polar; dry loading prevents the sample from dissolving in the non-polar starting eluent and streaking down the column prematurely.

  • Step 2: Column Equilibration. Pack the column using a solvent system of 90:9:1 DCM:MeOH:NH₄OH (aq).

    • Causality: The ammonium hydroxide acts as a basic modifier, competitively neutralizing the acidic silanol groups on the silica to prevent irreversible binding of the secondary amine.

  • Step 3: Elution and Monitoring. Elute the column and collect fractions. The 1,4-disubstituted impurity will elute first, followed by the target mono-substituted free base.

    • Self-Validating Check: Spot fractions on a TLC plate and stain with Ninhydrin. The target compound will produce a vivid purple spot (confirming the presence of the free secondary amine), whereas the 1,4-disubstituted impurity will remain Ninhydrin-negative.

Protocol B: Anhydrous Hydrochloride Salt Formation & Recrystallization
  • Step 1: Dissolution. Dissolve the purified free base in anhydrous absolute ethanol (approx. 5–10 mL per gram of product).

    • Causality: Ethanol provides moderate solubility for the resulting HCl salt, preventing it from "oiling out" into a biphasic gum.

  • Step 2: Acidification. Cool the solution to 0°C in an ice bath. Dropwise, add a stoichiometric amount of 2M HCl in diethyl ether while stirring vigorously.

    • Self-Validating Check: Periodically spot the mixture on wet pH paper. Stop the addition exactly when the pH reaches ~3-4. Over-acidification causes degradation and introduces excess inorganic chlorides.

  • Step 3: Nucleation. If the solution becomes cloudy but no crystals form, scratch the inside of the glass flask vigorously with a glass rod.

    • Causality: Scratching creates microscopic glass shards and localized pressure differentials that act as nucleation sites, lowering the thermodynamic barrier for crystal lattice formation.

  • Step 4: Isolation. Vacuum filter the precipitate, wash with ice-cold diethyl ether to remove residual organics, and dry under high vacuum for 12 hours to yield the pure, anhydrous 3-hydroxy-1-(piperazin-1-yl)propan-1-one hydrochloride.

References
  • Title: Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 Source: MDPI (Molecules) URL: [Link]

  • Title: Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor Source: National Center for Biotechnology Information (PMC) URL: [Link]

Troubleshooting

Technical Support Center: Crystallization of 3-Hydroxy-1-(piperazin-1-yl)propan-1-one HCl

Welcome to the dedicated technical support center for 3-Hydroxy-1-(piperazin-1-yl)propan-1-one Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcom...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support center for 3-Hydroxy-1-(piperazin-1-yl)propan-1-one Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome the common and complex challenges encountered during the crystallization of this active pharmaceutical ingredient (API). As a hydrochloride salt of a piperazine derivative, this molecule presents a unique set of physicochemical properties that require a nuanced and well-understood approach to achieve desired crystal form, purity, and yield.

This document moves beyond simple protocols to provide in-depth, cause-and-effect explanations for each troubleshooting step, grounded in established crystallographic principles and field-proven experience.

Physicochemical Profile and Initial Considerations

Understanding the inherent properties of 3-Hydroxy-1-(piperazin-1-yl)propan-1-one HCl is the foundation of a successful crystallization strategy. As a hydrochloride salt, it possesses characteristics that significantly influence its behavior in solution.

  • Salt Form: The hydrochloride salt form generally enhances aqueous solubility compared to the free base, but it can also introduce challenges such as hygroscopicity and the common-ion effect, which may suppress solubility in certain media.[1]

  • Piperazine Moiety: The piperazine ring is a common feature in many APIs and can participate in various intermolecular interactions, including hydrogen bonding.[2][3] The presence of two nitrogen atoms allows for the potential formation of mono- or di-hydrochloride salts, which can dramatically affect crystal packing and stability.[4][5]

  • Hydroxyl Group: The terminal hydroxyl group is a strong hydrogen bond donor and acceptor, which will heavily influence solvent interactions and the final crystal lattice arrangement.

A summary of key physicochemical data, compiled from available databases and predictive models, is presented below.

PropertyValue / Expected BehaviorSignificance for Crystallization
CAS Number 884535-10-8[6]Unique identifier for the hydrochloride salt.
Molecular Formula C₇H₁₅ClN₂O₂---
Molecular Weight 194.66 g/mol (Calculated)Influences molar concentration calculations.
pKa (Predicted) The piperazine nitrogens will have distinct pKa values, typically around 5-6 and 9-10.[3]Critical for understanding pH-dependent solubility. Crystallization can be induced by pH shifts.[7][8]
Solubility Profile Expected to be soluble in water and polar protic solvents like methanol and ethanol; sparingly soluble to insoluble in non-polar aprotic solvents like hexane and toluene.[9]Solvent selection is the primary tool for controlling supersaturation.[]
Hydrogen Bond Donors 2 (from -OH and protonated amine)[11]Strong tendency to form hydrogen-bonded networks, influencing polymorphism and solvate formation.
Hydrogen Bond Acceptors 3 (from carbonyl O, hydroxyl O, and tertiary amine)[11]High potential for interaction with a wide range of solvents.

General Crystallization Workflow

A robust crystallization process follows a logical sequence of steps, each providing a control point to influence the final crystal attributes. The following workflow illustrates the fundamental process.

Crystallization_Workflow cluster_Preparation Solution Preparation cluster_Crystallization Induction & Growth cluster_Isolation Isolation & Drying Dissolve 1. Dissolve API in Appropriate Solvent (at elevated temperature if needed) Filter 2. Hot Filtration (to remove insoluble impurities) Dissolve->Filter Cool 3. Induce Supersaturation (e.g., Cooling, Anti-solvent Addition, Evaporation, pH Adjustment) Filter->Cool Grow 4. Crystal Growth (Allow time for crystals to form and mature) Cool->Grow Isolate 5. Isolate Crystals (Filtration) Grow->Isolate Wash 6. Wash Crystals (with cold solvent) Isolate->Wash Dry 7. Dry Crystals (under vacuum) Wash->Dry End End Dry->End Final Crystalline Product

Caption: General workflow for API crystallization.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the crystallization of 3-Hydroxy-1-(piperazin-1-yl)propan-1-one HCl.

Q1: My compound will not crystallize from solution. What should I do?

This is a common problem indicating that the solution is not sufficiently supersaturated, or that nucleation is kinetically hindered.

  • Potential Causes:

    • Insufficient Supersaturation: Too much solvent was used, and the concentration of the API is below its solubility limit at that temperature.[12]

    • High Purity/Lack of Nucleation Sites: Very pure solutions can sometimes be difficult to nucleate without external intervention.

    • Inappropriate Solvent: The chosen solvent may have a very flat solubility curve, meaning solubility does not change significantly with temperature.

  • Troubleshooting Steps:

    • Induce Nucleation by Scratching: Gently scratch the inside surface of the flask below the solvent level with a glass rod. The microscopic imperfections on the glass provide nucleation sites.[12]

    • Seeding: If you have previous crystals of the desired form, add a single, tiny crystal ("seed") to the supersaturated solution. This is the most powerful method to control polymorphism and induce crystallization.[][13]

    • Increase Supersaturation:

      • Evaporation: Gently boil off a portion of the solvent to increase the API concentration, then allow it to cool again.[12]

      • Anti-Solvent Addition: Slowly add a solvent in which the compound is insoluble (an "anti-solvent"). This reduces the overall solubility of the API in the mixed solvent system, forcing it to crystallize. Ensure the anti-solvent is miscible with your primary solvent.[]

    • Drastic Cooling (Ice Bath): If other methods fail, placing the flask in an ice bath can sometimes force crystallization. Be aware that this rapid cooling may lead to small or impure crystals.[]

    • Re-evaluate Solvent System: If crystallization consistently fails, a different solvent or solvent/anti-solvent combination is necessary.

Q2: My compound is "oiling out" instead of forming crystals. How can I fix this?

"Oiling out" occurs when the API separates from the solution as a liquid phase rather than a solid crystalline phase. This often happens when the solution becomes supersaturated at a temperature above the melting point of the solid form in that solvent system or when high levels of impurities are present.

  • Potential Causes:

    • High Impurity Concentration: Impurities can depress the melting point and interfere with crystal lattice formation.[12][14]

    • Excessive Supersaturation: Cooling the solution too rapidly or adding an anti-solvent too quickly can generate a level of supersaturation so high that the system phase-separates into a liquid instead of nucleating.

    • Low Melting Point Polymorph: A metastable, low-melting point polymorph may be forming initially.

  • Troubleshooting Steps:

    • Re-heat and Add More Solvent: Heat the solution until the oil redissolves. Add a small amount of additional solvent (10-20% more) to reduce the level of supersaturation upon cooling. Allow the solution to cool much more slowly.[12]

    • Lower the Crystallization Temperature: If possible, try to achieve supersaturation at a lower temperature to ensure you are below the melting point of the solute.

    • Change Solvents: Switch to a solvent with a lower boiling point or one in which the API is less soluble.

    • Purify the Material: If impurities are suspected, an initial purification step (e.g., column chromatography or a preliminary, crude crystallization) may be necessary before the final crystallization.

Q3: The crystallization is too rapid, yielding very fine needles or an amorphous powder. How can I get larger, well-defined crystals?

Rapid crystallization occurs when nucleation far outpaces crystal growth, typically due to excessive supersaturation. Fine needles or powders can be difficult to filter, dry, and handle in downstream processing.[15]

  • Potential Causes:

    • High Rate of Cooling/Anti-solvent Addition: This leads to a rapid increase in supersaturation, causing massive primary nucleation.[]

    • High Initial Concentration: Starting with a solution that is too concentrated can lead to "crashing out."

  • Troubleshooting Steps:

    • Slow Down the Process:

      • Cooling Crystallization: Slow the cooling rate. Insulate the flask by placing it on a cork ring or paper towels and covering it with a watch glass. This allows fewer nuclei to form and grow into larger crystals.[12]

      • Anti-Solvent Crystallization: Add the anti-solvent much more slowly, perhaps dropwise, with vigorous stirring to ensure localized supersaturation is minimized.

    • Reduce Supersaturation Level: Re-heat the solution to dissolve the solid and add a small amount of extra solvent. This will lower the overall supersaturation achieved during cooling, favoring growth over nucleation.[12]

    • Use a Different Solvent System: A solvent in which the API is slightly more soluble at room temperature can slow down the crystallization process.

Q4: I am seeing batch-to-batch inconsistency in crystal habit, yield, or even form. What is the cause?

This is a critical issue in drug development, often pointing to uncontrolled variables in the process or raw material.[15][16]

  • Potential Causes:

    • Variable Impurity Profile: Small changes in impurities from different synthesis batches can act as habit modifiers or inhibitors/promoters of certain polymorphic forms.[14][17][18]

    • Inconsistent Process Parameters: Minor variations in cooling rates, stirring speeds, or final temperatures can lead to different outcomes.

    • Uncontrolled Polymorphism: The compound may have multiple stable or metastable crystal forms (polymorphs), and the form you get is dependent on the precise kinetic conditions.[2][19]

  • Troubleshooting Steps:

    • Strict Process Control: Standardize and document every parameter: solvent volumes, heating temperatures, cooling profiles, stirring rates, and isolation times.

    • Seed the Crystallization: Seeding with crystals of the desired polymorph is the most effective way to ensure consistent form from batch to batch.[13]

    • Characterize Raw Material: Analyze the incoming API for purity and impurity profiles before crystallization to identify potential issues.

    • Conduct a Polymorph Screen: Systematically crystallize the API from a wide range of solvents under different conditions (fast vs. slow cooling, evaporation) to identify all potential polymorphs. Characterize each form using techniques like XRPD and DSC.[20]

Troubleshooting_Decision_Tree Start Crystallization Issue? Q1 No Crystals Forming? Start->Q1 Q2 Oiling Out? Start->Q2 Q3 Poor Crystal Quality? (Needles/Powder) Start->Q3 Q4 Inconsistent Batches? Start->Q4 A1 Induce Nucleation: - Scratch Flask - Add Seed Crystal - Concentrate Solution Q1->A1 Yes A2 Reduce Supersaturation: - Re-heat & Add Solvent - Cool Slowly - Purify Material Q2->A2 Yes A3 Slow Down Process: - Decrease Cooling Rate - Add Anti-solvent Slowly - Use More Solvent Q3->A3 Yes A4 Enforce Control: - Standardize Process - Use Seeding - Screen for Polymorphs Q4->A4 Yes

Caption: Troubleshooting decision tree for common issues.

Key Experimental Protocols

Protocol 1: Controlled Cooling Crystallization
  • Dissolution: In an appropriately sized Erlenmeyer flask, dissolve 1.0 g of 3-Hydroxy-1-(piperazin-1-yl)propan-1-one HCl in the minimum amount of hot methanol (or another suitable solvent) required for complete dissolution.

  • Hot Filtration (Optional): If any particulate matter is visible, perform a hot filtration through a fluted filter paper into a clean, pre-warmed flask.

  • Cooling: Cover the flask with a watch glass and allow it to cool slowly to room temperature on an insulating surface (e.g., cork ring). Do not disturb the flask during this period.

  • Maturation: Once crystals have formed, you may place the flask in an ice bath for 30 minutes to maximize yield by further decreasing the compound's solubility.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.

  • Drying: Dry the crystals under vacuum to a constant weight.

Protocol 2: Anti-Solvent Crystallization
  • Dissolution: Dissolve 1.0 g of the API in a suitable solvent in which it is freely soluble (e.g., water or methanol) at room temperature.

  • Anti-Solvent Addition: While stirring the solution, add a miscible anti-solvent (e.g., isopropanol, acetone, or acetonitrile) dropwise until the solution becomes faintly and persistently cloudy (the point of nucleation).

  • Growth: Add a few more drops of the primary solvent to redissolve the cloudiness, then allow the solution to stand undisturbed. Crystals should form over 15-60 minutes.

  • Completion: Once a good crop of crystals has formed, you can add more anti-solvent slowly to increase the overall yield.

  • Isolation, Washing, & Drying: Follow steps 5-7 from Protocol 1, using a cold mixture of the solvent/anti-solvent for the wash.

Analytical Techniques for Crystal Characterization

Verifying the outcome of your crystallization is essential. Simply obtaining a solid is not enough; you must confirm its form and purity.

  • X-Ray Powder Diffraction (XRPD): This is the definitive technique for identifying the crystalline form (polymorph) of a material.[21][22] Each polymorph will produce a unique diffraction pattern, acting as a "fingerprint."

  • Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature.[21] It is used to determine the melting point and enthalpy of fusion, and to detect polymorphic transitions or the presence of solvates.

  • Raman Spectroscopy: This vibrational spectroscopy technique can distinguish between different polymorphs based on differences in their crystal lattice vibrations, offering a non-destructive method for analysis.[20][23]

  • Thermogravimetric Analysis (TGA): TGA measures changes in mass as a function of temperature. It is primarily used to identify and quantify the amount of solvent or water in the crystal lattice (solvates/hydrates).

References

  • Chadwick, K., et al. (2021). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. Crystals.
  • ResearchGate. (2021). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol.
  • BOC Sciences.
  • AZoM. (2023). Utilizing Raman Spectroscopy and Microscopy to Distinguish Crystalline and Amorphous APIs.
  • Altasciences.
  • Labinsights. (2023).
  • PubMed. Polymorph characterization of active pharmaceutical ingredients (APIs) using low-frequency Raman spectroscopy.
  • Okamoto, M., et al. The Effects of Impurities on Crystallization of Polymorphs of a Drug Substance AE1-923.
  • ACS Publications. (2019). Influence of Impurities on the Solubility, Nucleation, Crystallization, and Compressibility of Paracetamol.
  • Coherent. Polymorph Characterization of Active Pharmaceutical Ingredients (APIs) Using Low-Frequency Raman Spectroscopy.
  • CrystEngComm. (2024). Impurity retention and pharmaceutical solid solutions: visualizing the effect of impurities on dissolution and growth using dyed crystals.
  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
  • Scribd.
  • NextSDS. 3-hydroxy-1-(piperazin-1-yl)propan-1-one hydrochloride.
  • Pharmaguideline. (2025). Resolving API Impurity Issues in Drug Development.
  • Crystal Pharmatech.
  • Syrris. (2024).
  • Zibo Bofan Chemical Co., Ltd. (2025).
  • MilliporeSigma.
  • SWGDRUG.org. (2005). 1-(3-METHOXYPHENYL)PIPERAZINE.
  • MDPI. (2023). pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media.
  • Pharmaceutical Technology. (2026). Salt Selection in Drug Development.
  • PubChem. Piperazin-1-ylpropanol.
  • PMC. (2025). Polymorphism in Cannabinol Piperazine Cocrystals: Structural, Morphological, and Energetic Perspectives.
  • PMC. (2016). Synthesis and Characterization of New 3-(4-Arylpiperazin-1-yl)
  • Google Patents. (N.d.). Salts of piperazine compounds as D3/D2 antagonists.
  • Wikipedia. Piperazine.

Sources

Optimization

reducing background noise in 3-Hydroxy-1-(piperazin-1-yl)propan-1-one hydrochloride spectroscopy

Welcome to the technical support center for the spectroscopic analysis of 3-Hydroxy-1-(piperazin-1-yl)propan-1-one hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the spectroscopic analysis of 3-Hydroxy-1-(piperazin-1-yl)propan-1-one hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues, with a focus on reducing background noise to ensure high-quality, reliable data.

Introduction: The Challenge of a Clean Spectrum

3-Hydroxy-1-(piperazin-1-yl)propan-1-one hydrochloride is a piperazine derivative of interest in pharmaceutical development. Like many hydrochloride salts, its hygroscopic nature and potential for interactions can introduce significant background noise in various spectroscopic analyses. This guide provides a structured, in-depth approach to identifying and mitigating these noise sources across common spectroscopic platforms.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation. However, its sensitivity to the sample's immediate environment makes it susceptible to various noise sources.

FAQ: NMR Analysis

Q1: My ¹H NMR spectrum shows a broad water peak that obscures my analyte signals. What's happening and how can I fix it?

A1: This is a classic issue when working with hygroscopic compounds like hydrochloride salts. The broad peak is due to water absorbed from the atmosphere or from insufficiently dried deuterated solvents. This excess water can interfere with proper shimming, leading to broadened peaks for your compound of interest.

  • Causality: The hydroxyl and amine protons in your molecule can exchange with water protons, leading to signal broadening and loss of resolution.

  • Troubleshooting Protocol:

    • Glove Box Preparation: Whenever possible, prepare your NMR sample inside a glove box with an inert atmosphere (nitrogen or argon) to minimize moisture exposure.[1]

    • Solvent Purity: Use high-purity, freshly opened deuterated solvents. For highly sensitive experiments, consider solvents that have been dried over molecular sieves.[2]

    • Lyophilization: If your compound is stable, lyophilize it from a suitable solvent (like D₂O) to remove residual water before dissolving it in the final deuterated solvent.

    • Solvent Suppression Techniques: Utilize built-in solvent suppression pulse sequences on the NMR spectrometer (e.g., presaturation or WATERGATE) to minimize the water signal.

Q2: I'm observing rolling baselines and phased peaks in my NMR spectrum. What are the likely causes?

A2: An uneven baseline and phasing issues often point to problems with sample preparation or instrument calibration.

  • Causality: Inhomogeneous samples containing undissolved particulates can disrupt the magnetic field homogeneity, leading to poor shimming and distorted peak shapes.[2] Instrument drift can also contribute to these issues.[3]

  • Troubleshooting Workflow:

A Rolling Baseline & Phasing Issues B Check Sample Homogeneity A->B C Filter Sample B->C Particulates observed E Check Instrument Calibration B->E Sample is clear D Re-dissolve Sample C->D F Perform Shimming & Tuning D->F E->F G Run Calibration Standard F->G Issue Persists H High-Quality Spectrum F->H Issue Resolved G->H

Caption: Troubleshooting workflow for NMR baseline and phasing issues.

Q3: My signal-to-noise ratio (S/N) is poor, even with a reasonable sample concentration. How can I improve it?

A3: Low S/N can be due to several factors, including insufficient sample concentration for the specific experiment, suboptimal instrument parameters, or the presence of paramagnetic impurities.

  • Causality: The signal intensity in NMR is directly proportional to the number of scans. For nuclei with low natural abundance, like ¹³C, more scans are needed to achieve a good S/N.[4] Paramagnetic impurities can cause significant line broadening, which reduces peak height and, consequently, the S/N.[2]

  • Optimization Strategies:

    • Increase Scans: The S/N ratio increases with the square root of the number of scans. Doubling the S/N requires quadrupling the number of scans.[4]

    • Sample Concentration: For ¹H NMR, a concentration of 1-5 mg in 0.6-0.7 mL of solvent is typically sufficient. For ¹³C NMR, aim for a higher concentration of 5-30 mg.[2]

    • Sample Purification: If paramagnetic impurities are suspected, purify the sample using techniques like column chromatography or recrystallization.

    • Cryoprobe: If available, using a cryogenically cooled probe can significantly enhance sensitivity and reduce acquisition time.

Section 2: Mass Spectrometry (MS)

Mass spectrometry is crucial for determining the molecular weight and fragmentation pattern of a compound. Background noise in MS can obscure the true analyte signal, leading to incorrect mass assignments and poor sensitivity.

FAQ: Mass Spectrometry Analysis

Q1: I'm seeing a consistently high, noisy baseline in my LC-MS analysis. What are the primary sources?

A1: A high and noisy baseline in LC-MS is often indicative of contamination in the mobile phase, the LC system, or the mass spectrometer source.[5][6][7]

  • Causality: Chemical noise arises from unintended, ionizable compounds entering the mass spectrometer.[6] Common sources include contaminated solvents, plasticizers leached from tubing, and residues from previous analyses (carryover).[6]

  • Systematic Troubleshooting Protocol:

    • Mobile Phase Check: Prepare fresh mobile phase using high-purity, LC-MS grade solvents and additives.

    • Isolate the Source: Divert the flow from the LC column directly to waste. If the background noise in the MS decreases significantly, the contamination is in the LC system. If it persists, the issue is likely within the MS source.[6]

    • LC System Flush: If the LC system is contaminated, flush the system with a strong solvent (e.g., isopropanol) to remove adsorbed contaminants.

    • Ion Source Cleaning: If the MS source is the culprit, follow the manufacturer's protocol for cleaning the ion source optics.

Q2: My analyte signal is weak, and I suspect ion suppression. How can I confirm and mitigate this?

A2: Ion suppression occurs when co-eluting matrix components interfere with the ionization of the target analyte in the MS source.[8]

  • Causality: In the electrospray ionization (ESI) process, multiple compounds compete for ionization. If a co-eluting compound has a higher ionization efficiency or is present at a much higher concentration, it can suppress the signal of the analyte of interest.

  • Mitigation Strategies:

    • Improve Chromatographic Separation: Optimize the LC gradient to separate the analyte from interfering matrix components.

    • Sample Cleanup: Employ solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances before injection.[8]

    • Dilution: Diluting the sample can sometimes reduce the concentration of interfering components to a level where they no longer cause significant suppression.

    • Matrix-Matched Standards: For quantitative analysis, prepare calibration standards in a matrix that closely resembles the sample matrix to compensate for suppression effects.[8]

Section 3: Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in a molecule. Background noise, often from atmospheric components or instrumental drift, can interfere with the interpretation of the spectrum.

FAQ: FTIR Analysis

Q1: My FTIR spectrum has sharp, interfering peaks in the regions of ~3600-3900 cm⁻¹ and ~2350 cm⁻¹. What are these?

A1: These are characteristic absorption bands of atmospheric water vapor and carbon dioxide, respectively.[9]

  • Causality: The infrared beam passes through the air in the sample compartment, and any water vapor or CO₂ present will absorb IR radiation at their characteristic frequencies.

  • Noise Reduction Techniques:

    • Purging: Purge the sample compartment with a dry, inert gas like nitrogen or argon to displace the atmospheric gases.[9]

    • Background Subtraction: Collect a background spectrum immediately before running your sample under the same conditions. The instrument software will then subtract the background spectrum from the sample spectrum, effectively removing the atmospheric peaks.

    • Shuttle Measurement: This method involves taking background and sample measurements in quick succession without opening the sample compartment, minimizing atmospheric changes.[9]

Q2: The baseline of my FTIR spectrum is sloped or curved. How can I correct this?

A2: Baseline distortions in FTIR can arise from instrumental factors, sample scattering, or environmental conditions.[10]

  • Causality: A sloping baseline can be caused by changes in the instrument's detector response or light source intensity over time. A curved baseline is often due to light scattering by the sample, particularly with solid samples.

  • Baseline Correction Methods:

    • Instrument Warm-up: Allow the instrument to warm up for at least 30-60 minutes to stabilize the light source and detector.[11]

    • Data Processing: Most FTIR software packages include baseline correction algorithms. Common methods include polynomial fitting and asymmetric least squares, which can mathematically remove the baseline distortion from the spectrum.[10][12]

Section 4: General Best Practices for Noise Reduction

Regardless of the spectroscopic technique, a few universal principles can significantly improve data quality.

Instrument Calibration and Validation

Regular calibration and validation are essential for ensuring accurate and reproducible results.[11][13]

Parameter Purpose Typical Standard
Wavelength Accuracy Ensures the instrument is reporting the correct wavelength/frequency.[11]Holmium oxide filter (UV-Vis), Polystyrene film (FTIR)[14]
Photometric Accuracy Verifies that the absorbance/transmittance readings are correct.[11]NIST-traceable neutral density filters
Resolution Confirms the instrument's ability to distinguish between closely spaced peaks.Varies by technique and application
Data Processing Techniques

Modern spectroscopic software offers a variety of digital signal processing tools to reduce noise.[15]

  • Smoothing: Algorithms like Savitzky-Golay can reduce random noise, but care must be taken not to distort peak shapes.[16]

  • Fourier Transform: In techniques like FTIR and NMR, the Fourier transform itself is a key part of separating signal from noise.

  • Advanced Algorithms: Newer methods, including wavelet transforms and deep learning models, are being developed for more sophisticated noise reduction.[17][18]

Conclusion

Reducing background noise in the spectroscopy of 3-Hydroxy-1-(piperazin-1-yl)propan-1-one hydrochloride requires a systematic and informed approach. By understanding the potential sources of noise in each technique and implementing the appropriate troubleshooting and preventative measures, researchers can obtain high-quality, reliable data essential for accurate structural elucidation and characterization.

References

  • Eureka by PatSnap. (2025, September 22). How to Reduce Noise in FTIR Spectra Processing. Retrieved from [Link]

  • NextSDS. (n.d.). 3-hydroxy-1-(piperazin-1-yl)propan-1-one hydrochloride. Retrieved from [Link]

  • AELAB. (2025, October 29). Spectrophotometer Calibration and Validation Guide. Retrieved from [Link]

  • The Importance of Baseline Correction in FTIR Spectroscopy. (n.d.). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Procedures for Wavelength Calibration and Spectral Response Correction of CCD Array Spectrometers. Retrieved from [Link]

  • HinoTek. (2025, July 24). How to Calibrate a Spectrophotometer: A Step-by-Step Guide for Accurate Scientific Measurements. Retrieved from [Link]

  • ZefSci. (2025, May 6). LCMS Troubleshooting: 14 Best Practices for Laboratories. Retrieved from [Link]

  • SlideShare. (n.d.). Infrared spectroscopy calibration procedure. Retrieved from [Link]

  • XRF Scientific. (n.d.). The Importance of Spectrometer Calibration. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Spectroscopy Online. (2025, November 18). Mini-Tutorial: Cleaning Up the Spectrum Using Preprocessing Strategies for FT-IR ATR Analysis. Retrieved from [Link]

  • G-M-I, Inc. (2023, September 11). Mass Spectrometry Troubleshooting and Common Issues. Retrieved from [Link]

  • ResearchGate. (2017, February 20). NMR sample preparation for highly hygroscopic compound? Retrieved from [Link]

  • National Center for Biotechnology Information. (2024, May 16). Denoising and Baseline Correction Methods for Raman Spectroscopy Based on Convolutional Autoencoder: A Unified Solution. Retrieved from [Link]

  • NMR Data Processing. (n.d.). Retrieved from [Link]

  • NMR Sample Preparation. (n.d.). Retrieved from [Link]

  • MDPI. (2026, March 17). Denoising and Baseline Correction of Low-Scan FTIR Spectra: A Benchmark of Deep Learning Models Against Traditional Signal Processing. Retrieved from [Link]

  • CEUR-WS.org. (n.d.). Deep Residual Neural Networks For Robust Denoising In Raman Spectroscopy. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025, May 29). A review on spectral data preprocessing techniques for machine learning and quantitative analysis. Retrieved from [Link]

  • Bruker. (2025, April 16). Smoothing Raman spectra with noise reduction | Raman for Beginners | Microscopy. Retrieved from [Link]

  • Technology Networks. (2026, February 25). Common Mass Spectrometry Errors and Troubleshooting Tips. Retrieved from [Link]

  • NMR Sample Prepara-on. (n.d.). Retrieved from [Link]

  • ACS Publications. (2021, December 13). Hygroscopic Tendencies of Substances Used as Calibrants for Quantitative Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]

  • Waters. (n.d.). Mass Spec contamination issue - High background - WKB3420. Retrieved from [Link]

  • Aarhus University. (2015, June 6). Signal processing tutorial or How can the signal to noise ratio of surface NMR measurements be increased with post-processing of. Retrieved from [Link]

  • Taylor & Francis Online. (2022, March 18). Noise model of the cryogenic nuclear magnetic resonance spectroscopy system's receiving chain. Retrieved from [Link]

  • Reddit. (2017, April 1). How to reduce noisey NMR signal? Retrieved from [Link]

  • ACS Publications. (2019, November 4). Noise Reduction in Solid-State NMR Spectra Using Principal Component Analysis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Observation of NMR noise from solid samples. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to 3-Hydroxy-1-(piperazin-1-yl)propan-1-one Hydrochloride and Other Piperazine Derivatives

Introduction: The Enduring Versatility of the Piperazine Scaffold In the landscape of medicinal chemistry, the piperazine ring stands out as a "privileged scaffold."[1][2] This six-membered heterocycle, with its two nitr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Enduring Versatility of the Piperazine Scaffold

In the landscape of medicinal chemistry, the piperazine ring stands out as a "privileged scaffold."[1][2] This six-membered heterocycle, with its two nitrogen atoms at the 1 and 4 positions, offers a unique combination of structural simplicity, synthetic tractability, and desirable physicochemical properties.[1][3] Its conformational flexibility allows it to fit into a wide variety of enzyme active sites and receptor pockets, while the nitrogen atoms provide key points for chemical modification.[1][4] These modifications enable medicinal chemists to fine-tune properties like solubility, lipophilicity, and basicity (pKa), which are critical for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[1][2]

The result is a vast and diverse family of molecules with applications across numerous therapeutic areas, including oncology, neuroscience, and infectious diseases.[4][5][6] This guide provides a comparative analysis of a specific, functionalized derivative, 3-Hydroxy-1-(piperazin-1-yl)propan-1-one hydrochloride, placing it in the broader context of other key piperazine-based compounds to inform strategic choices in drug discovery and development.

A Closer Look at 3-Hydroxy-1-(piperazin-1-yl)propan-1-one Hydrochloride

3-Hydroxy-1-(piperazin-1-yl)propan-1-one hydrochloride (CAS Number: 884535-10-8) is a piperazine derivative characterized by a hydroxypropyl-amide substituent on one of its nitrogen atoms.[7] The presence of the hydroxyl (-OH) group and the amide carbonyl (C=O) group introduces polarity, which is expected to influence its solubility and hydrogen bonding capacity. The hydrochloride salt form is employed to further enhance its aqueous solubility and stability.[8]

While specific, extensive biological activity data for this particular molecule is not widely published in top-tier journals, its structure suggests potential as a versatile chemical intermediate or a lead compound for further optimization. The free secondary amine on the piperazine ring serves as a reactive handle for the introduction of additional pharmacophoric elements, while the hydroxypropylamide moiety can engage in specific hydrogen bond interactions with biological targets.

Comparative Analysis with Key Piperazine Derivative Classes

The therapeutic utility of a piperazine derivative is profoundly dictated by the nature of the substituents on its nitrogen atoms. Below, we compare 3-Hydroxy-1-(piperazin-1-yl)propan-1-one hydrochloride to major classes of piperazine-based drugs.

Arylpiperazines: Masters of the Central Nervous System

One of the most prominent classes of piperazine derivatives is the arylpiperazines, which feature a direct connection between a piperazine nitrogen and an aromatic ring. This structural motif is a cornerstone of many drugs targeting the central nervous system (CNS).[9]

  • Mechanism of Action: Arylpiperazines often exhibit affinity for a range of neurotransmitter receptors, particularly serotonin (5-HT) and dopamine (D) receptors.[9][10] The specific substitution pattern on the aryl ring and the other piperazine nitrogen determines the receptor binding profile and functional activity (agonist, antagonist, or partial agonist).

  • Examples:

    • Clozapine (Antipsychotic): Features a complex tricyclic system attached to the piperazine ring and acts on multiple dopamine and serotonin receptors.

    • Buspirone (Anxiolytic): An azaspirodecanedione-containing arylpiperazine that is a potent 5-HT1A receptor partial agonist.[9]

    • Vortioxetine (Antidepressant): A multimodal antidepressant with a more complex aryl substitution.[9]

Comparison: Unlike the highly lipophilic and structurally complex arylpiperazines designed to cross the blood-brain barrier and engage with specific CNS receptors, 3-Hydroxy-1-(piperazin-1-yl)propan-1-one hydrochloride is smaller and more polar. Its profile is less indicative of a CNS-targeting agent and more aligned with that of a building block or a compound targeting peripheral systems where its hydrophilicity could be advantageous.

Table 1: Comparative Properties of Piperazine Derivative Classes

Feature3-Hydroxy-1-(piperazin-1-yl)propan-1-one HClArylpiperazines (e.g., Buspirone)Kinase Inhibitors (e.g., Imatinib)
Primary Substituent Hydroxypropyl-amideAryl groupLarge, complex heterocyclic systems
Key Structural Feature Polar hydroxyl and amide groupsLipophilic aromatic ringExtended structure for ATP-binding pocket
Primary Therapeutic Area Not established; likely a synthetic intermediateCentral Nervous System (CNS)[9]Oncology[2]
Typical Biological Target UnknownNeurotransmitter receptors (e.g., 5-HT, Dopamine)[9][10]Protein Kinases (e.g., Bcr-Abl)[2]
Expected Lipophilicity Low to moderateHighVariable, often high
Role of Piperazine Core Core scaffold with reactive handlePharmacophore and solubility modulatorSolubilizing linker[2][3]
Piperazine-Based Kinase Inhibitors in Oncology

In cancer therapy, the piperazine moiety is frequently incorporated into the structure of small-molecule kinase inhibitors.[2] These drugs target the ATP-binding pocket of specific protein kinases, disrupting signaling pathways that drive tumor growth.

  • Role of Piperazine: In this context, the piperazine ring often serves two main purposes:

    • A Solubilizing Group: The basic nitrogen atoms of the piperazine can be protonated at physiological pH, significantly increasing the aqueous solubility of an otherwise large and hydrophobic molecule.[2][3]

    • A Synthetically Convenient Linker: It provides a non-rigid spacer to correctly orient the key pharmacophoric elements for optimal binding to the kinase active site.[3]

  • Examples:

    • Imatinib (Gleevec®): A cornerstone in the treatment of chronic myeloid leukemia, it incorporates a piperazine ring to enhance solubility and link the pyrimidinyl-aniline core to a benzamide tail.[2]

    • Palbociclib (Ibrance®): A CDK4/6 inhibitor used for breast cancer, which also utilizes the piperazine scaffold.[2]

Comparison: The role of the piperazine in these complex anticancer agents is fundamentally different from its role in 3-Hydroxy-1-(piperazin-1-yl)propan-1-one hydrochloride. In kinase inhibitors, it is a component of a much larger, highly engineered molecule. The simple hydroxypropyl-amide derivative lacks the extensive structural features required for high-affinity binding to a kinase ATP pocket.

cluster_core Piperazine Core cluster_derivatives Derivative Classes Core Piperazine Scaffold A 3-Hydroxy-1-(piperazin-1-yl)propan-1-one (Simple Polar Substitution) Core->A B Arylpiperazines (CNS-Targeting) Core->B C Kinase Inhibitors (Oncology) Core->C D Anti-Infectives (Various Mechanisms) Core->D

Caption: Structural diversity stemming from the core piperazine scaffold.

Anti-Infective Piperazine Derivatives

The piperazine scaffold has a long history in the treatment of infectious diseases, particularly parasitic infections.

  • Mechanism of Action: In helminthiasis (worm infections), piperazine acts as a GABA receptor agonist, causing hyperpolarization of the worm's muscle cells. This leads to flaccid paralysis, and the parasite is expelled from the host's system.[10]

  • Modern Applications: More recently, piperazine derivatives have been explored as antibacterial and antifungal agents, where the scaffold is functionalized to target various bacterial processes.[1][5]

Comparison: The biological activity of anti-infective piperazines is highly dependent on the specific derivative. While the parent piperazine has a defined anthelmintic mechanism, more complex derivatives are being developed for other anti-infective targets. 3-Hydroxy-1-(piperazin-1-yl)propan-1-one hydrochloride could potentially be explored in this area, but its efficacy would need to be determined through extensive screening.

Experimental Methodologies

To evaluate and compare piperazine derivatives, standardized and robust experimental protocols are essential.

General Protocol for N-Alkylation of Piperazine

This protocol describes a common method for synthesizing derivatives like 3-Hydroxy-1-(piperazin-1-yl)propan-1-one from a piperazine precursor.

  • Reactant Preparation: Dissolve 1 equivalent of the starting piperazine (e.g., piperazin-1-one) in a suitable polar aprotic solvent, such as acetonitrile or DMF.

  • Addition of Base: Add 1.1 to 1.5 equivalents of a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) to the solution to act as a proton scavenger.

  • Addition of Electrophile: Slowly add 1 equivalent of the alkylating agent (e.g., 3-chloropropan-1-ol) to the stirred reaction mixture at room temperature.

  • Reaction Monitoring: Heat the mixture if necessary (e.g., to 50-80°C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up and Purification:

    • Cool the reaction mixture and filter off any precipitated salts.

    • Remove the solvent under reduced pressure.

    • Perform an aqueous work-up by partitioning the residue between an organic solvent (e.g., ethyl acetate) and water.

    • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it.

    • Purify the crude product using column chromatography on silica gel.

  • Salt Formation (Optional): To prepare the hydrochloride salt, dissolve the purified free base in a suitable solvent (e.g., diethyl ether or isopropanol) and add a stoichiometric amount of HCl (as a solution in ether or isopropanol). The salt will typically precipitate and can be collected by filtration.[8]

cluster_synthesis Synthetic Workflow A Dissolve Piperazine Precursor & Base in Solvent B Add Alkylating Agent (Electrophile) A->B C Heat and Monitor Reaction (TLC / LC-MS) B->C D Aqueous Work-up & Extraction C->D E Purification (Column Chromatography) D->E F Characterization & Salt Formation (NMR, MS, HCl addition) E->F

Caption: General workflow for the synthesis of N-substituted piperazines.

In Vitro Receptor Binding Assay

This is a fundamental experiment to determine if a compound interacts with a specific biological target, such as a G-protein coupled receptor (GPCR).

  • Target Preparation: Prepare cell membrane fractions from a cell line recombinantly expressing the target receptor (e.g., a specific serotonin receptor).

  • Radioligand: Select a suitable radiolabeled ligand (e.g., [³H]-Ketanserin for the 5-HT2A receptor) that is known to bind to the target with high affinity and specificity.

  • Assay Setup: In a 96-well plate, combine the cell membrane preparation, the radioligand at a fixed concentration, and varying concentrations of the test compound (e.g., a new arylpiperazine derivative).

  • Incubation: Incubate the plate at a specific temperature for a defined period to allow the binding to reach equilibrium.

  • Separation: Rapidly filter the contents of each well through a glass fiber filter mat. This separates the membrane-bound radioligand from the unbound radioligand.

  • Detection: Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis:

    • Determine the non-specific binding by including a high concentration of a known, non-labeled ligand in control wells.

    • Calculate the specific binding at each concentration of the test compound.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a dose-response curve.

    • From this curve, calculate the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and subsequently the Ki (inhibition constant), which reflects the binding affinity of the compound for the receptor.[11]

Conclusion

3-Hydroxy-1-(piperazin-1-yl)propan-1-one hydrochloride represents a simple, functionalized member of the vast piperazine family. While it lacks the complex structural motifs of highly specialized derivatives like CNS-active arylpiperazines or oncologic kinase inhibitors, its value lies in its potential as a versatile synthetic intermediate. The comparison underscores a fundamental principle in medicinal chemistry: the piperazine core is a highly adaptable scaffold, and its therapeutic application is almost entirely governed by the nature of its N-substituents. The journey from a simple building block like 3-Hydroxy-1-(piperazin-1-yl)propan-1-one hydrochloride to a clinically successful drug involves extensive structure-activity relationship (SAR) studies, optimization of pharmacokinetic properties, and rigorous biological testing. This guide highlights the diverse roles that piperazine derivatives can play, providing a framework for researchers to strategically design and evaluate new chemical entities.

References

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026, January 19). Google Scholar.
  • The Role of Piperazine Derivatives in Modern Drug Discovery. (2026, February 20). NINGBO INNO PHARMCHEM CO.,LTD.
  • A Tale of Two Rings: Piperazine and Piperidine Derivatives in Modern Drug Design. (n.d.). Benchchem.
  • Piperazine derivatives with central pharmacological activity used as therapeutic tools. (2019, February 15). PubMed.
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023, December 21). MDPI.
  • A comparative study of the pharmacokinetic properties of piperazine deriv
  • Synthesis and SAR of piperazine derivatives as novel FabH inhibitors. (n.d.).
  • SAR studies of piperazine derivatives as MAO inhibitors. (n.d.).
  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. (2023, July 26). RSC Publishing.
  • Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. (2019, November 15). Google Scholar.
  • Novel Piperazine Derivatives of Vindoline as Anticancer Agents. (2024, July 19). MDPI.
  • Comparative Docking Studies of Piperidine Derivatives: A Guide for Researchers. (n.d.). Benchchem.
  • Synthesis and Characterization of New 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Propoxybenzoates and Their Hydrochloride Salts. (2016, June 1). PMC.
  • 3-hydroxy-1-(piperazin-1-yl)propan-1-one hydrochloride. (n.d.). NextSDS.
  • A Comparative Guide to the Biological Activity of 3-piperazin-1-yl-1H-pyridazin-6-one and Its Deriv
  • Synthesis and Biological Activity of Some 3-(4-(Substituted)-piperazin-1-yl)cinnolines. (n.d.). PMC.
  • SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. (2010, September 15). International Journal of Pharmaceutical Sciences Review and Research.
  • 1-(3-Hydroxypropyl)piperazine; 3-(piperazin-1-yl)propan-1-ol. (n.d.). Vibrant Pharma Inc.
  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2026, March 9).
  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2024, April 18).
  • 3-AMINO-1-PIPERIDIN-1-YL-PROPAN-1-ONE. (n.d.). Echemi.
  • 1-[4-(4-Hydroxyphenyl)piperazin-1-yl]ethanone. (n.d.).
  • 1-(3-CHLOROPHENYL)PIPERAZINE. (n.d.). precisionFDA.

Sources

Comparative

comparative efficacy of 3-Hydroxy-1-(piperazin-1-yl)propan-1-one hydrochloride analogs

An In-Depth Comparative Guide to 3-Hydroxy-1-(piperazin-1-yl)propan-1-one Hydrochloride and Its Analogs in Drug Discovery Executive Summary The piperazine ring is universally recognized as a "privileged scaffold" in medi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to 3-Hydroxy-1-(piperazin-1-yl)propan-1-one Hydrochloride and Its Analogs in Drug Discovery

Executive Summary

The piperazine ring is universally recognized as a "privileged scaffold" in medicinal chemistry, frequently utilized to modulate pharmacokinetic properties and enforce favorable conformational geometries[1][2]. Among its functionalized derivatives, 3-Hydroxy-1-(piperazin-1-yl)propan-1-one hydrochloride (3-HPP) has emerged as a highly efficacious bifunctional building block. By coupling a secondary amine with a terminal primary alcohol via an amide-linked propyl chain, 3-HPP allows drug developers to fine-tune aqueous solubility, modulate target affinity (such as 5-HT1A and EAAT receptors), and optimize blood-brain barrier (BBB) permeability[3][4].

This guide objectively compares the synthetic and pharmacological efficacy of 3-HPP against its structural analogs, providing actionable experimental protocols and structural rationales for researchers and drug development professionals.

Structural Rationale & Scaffold Efficacy

When selecting a piperazine-based linker or pharmacophore, the choice of the N-substituent drastically alters the molecule's physicochemical profile. 3-HPP is frequently compared against three primary analogs:

  • 2-Hydroxy-1-(piperazin-1-yl)ethan-1-one (2-HPE): Features a shorter, two-carbon chain.

  • 3-Amino-1-(piperazin-1-yl)propan-1-one (3-APP): Replaces the terminal hydroxyl with a primary amine.

  • 1-(Piperazin-1-yl)propan-1-one (Unsubstituted PP): Lacks a terminal polar group.

The Causality of Scaffold Selection
  • pKa Modulation and BBB Penetration: The amide carbonyl at the N1 position of 3-HPP acts as an electron-withdrawing group, significantly lowering the basicity (pKa) of the adjacent nitrogen compared to standard alkyl linkers[5]. This partial reduction in basicity prevents excessive protonation at physiological pH (7.4), thereby increasing the lipophilicity of the core scaffold and enhancing BBB penetration for CNS targets.

  • Conformational Flexibility vs. Steric Clash: The three-carbon propanoyl chain of 3-HPP provides critical rotational freedom. Unlike the shorter 2-HPE analog, which often induces steric clashes between the terminal hydroxyl group and the piperazine chair conformation, 3-HPP extends the hydrogen-bond donor (OH) deep into receptor binding pockets (e.g., interacting with serine or threonine residues in GPCRs) without distorting the salt-bridge formation at the N4 position[4].

  • Salt Form Stability: Utilizing the hydrochloride salt of 3-HPP is experimentally critical. The HCl salt prevents auto-condensation and oxidation of the secondary amine during storage, while ensuring rapid dissolution in polar aprotic solvents (like DMF or DMSO) upon neutralization with a mild base (e.g., DIPEA) during cross-coupling reactions.

Quantitative Efficacy Comparison

The following table synthesizes the comparative performance of 3-HPP and its analogs across standard medicinal chemistry parameters. Data reflects generalized behavior when these building blocks are coupled to a standard lipophilic aryl core (e.g., a benzothiophene or biphenyl scaffold).

Building Block AnalogLinker LengthTerminal GroupCalculated pKa (N4)Aqueous Solubility (LogS)Relative BBB Permeability ( Papp​ )Amide Coupling Yield (%)
3-HPP (Target) C3-OH7.8-2.1 (High)Moderate-High>85%
2-HPE C2-OH7.6-1.9 (Very High)Low~70% (Steric hindrance)
3-APP C3-NH28.5-2.5 (Moderate)Low (Efflux prone)<60% (Side reactions)
Unsubstituted PP C3-H7.9-4.2 (Poor)High>90%

Mechanistic Pathway: Pharmacophore Binding Model

The efficacy of 3-HPP in target binding is driven by its distinct regional interactions. The diagram below illustrates the logical relationship between the 3-HPP structural components and their corresponding roles in a generic GPCR binding pocket.

BindingModel A Aryl/Heteroaryl Core (Hydrophobic Pocket Interaction) B Piperazine N4 (Salt Bridge w/ Aspartate) A->B SNAr / Cross-Coupling C Propan-1-one Linker (Conformational Spacer) B->C Amide Bond (Lowers pKa) D 3-Hydroxy Group (H-Bond Donor/Acceptor) C->D C3 Extension (Prevents Steric Clash)

Caption: Structural role and binding mechanics of the 3-HPP scaffold in drug design.

Experimental Protocols: Self-Validating Synthesis & Solubility Assay

To objectively validate the efficacy of 3-HPP against its analogs, researchers must employ a self-validating system that couples synthetic incorporation with immediate physicochemical profiling.

Protocol: Parallel Synthesis and Kinetic Solubility Validation

Objective: To synthesize an aryl-piperazine library using 3-HPP and its analogs, followed by kinetic solubility profiling via nephelometry.

Phase 1: Scaffold Functionalization (SNAr)

  • Preparation: In a dry 10 mL microwave vial, dissolve 1.0 mmol of the target aryl fluoride (e.g., 4-fluorobenzonitrile) in 3 mL of anhydrous DMF.

  • Base Addition: Add 2.5 mmol of N,N-Diisopropylethylamine (DIPEA). Causality: DIPEA is sterically hindered and non-nucleophilic; it neutralizes the 3-HPP hydrochloride salt to liberate the reactive secondary amine without competing for the SNAr reaction.

  • Coupling: Add 1.2 mmol of 3-HPP hydrochloride. Seal the vial and subject it to microwave irradiation at 120°C for 20 minutes.

  • Purification: Dilute the crude mixture with EtOAc, wash with 5% LiCl (to remove DMF), and purify via Reverse Phase HPLC (C18 column, Water/MeCN gradient with 0.1% TFA).

Phase 2: Kinetic Solubility Assay (Nephelometry) Causality: Nephelometry (measuring scattered light) is chosen over thermodynamic shake-flask methods because it provides a rapid, high-throughput assessment of the exact concentration at which the drug candidate precipitates out of a physiological buffer, mimicking early-stage systemic administration.

  • Stock Preparation: Prepare a 10 mM stock solution of the purified 3-HPP derivative in 100% DMSO.

  • Serial Dilution: In a 96-well transparent plate, create a serial dilution of the stock in PBS (pH 7.4) to yield final compound concentrations ranging from 10 µM to 500 µM (final DMSO concentration ≤ 1%).

  • Incubation & Reading: Incubate the plate at 37°C for 2 hours. Read the plate using a nephelometer. The kinetic solubility limit is defined as the lowest concentration at which scattered light significantly exceeds the blank PBS control.

Workflow S1 1. SNAr Functionalization (Aryl Halide + 3-HPP HCl) S2 2. RP-HPLC Purification (>95% Purity) S1->S2 S3 3. Kinetic Solubility (Nephelometry in PBS) S2->S3 S4 4. Target Binding (Radioligand Assay) S3->S4

Caption: Step-by-step experimental workflow for validating 3-HPP analog efficacy.

Conclusion

The comparative data heavily favors 3-Hydroxy-1-(piperazin-1-yl)propan-1-one hydrochloride as a superior building block when balancing synthetic tractability with ADME optimization. Its three-carbon linker prevents steric interference while its terminal hydroxyl group acts as a potent solubility enhancer and hydrogen-bond participant. By utilizing the protocols outlined above, drug development professionals can systematically validate the integration of this privileged scaffold into their novel therapeutic pipelines.

References

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistryOpen, 2026. URL:[Link]

  • Synthesis, Docking Studies and Biological Evaluation of Benzo[b]thiophen-2-yl-3-(4-arylpiperazin-1-yl)-propan-1-one Derivatives on 5-HT1A Serotonin Receptors. Molecules, 2012. URL:[Link]

  • Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds. Journal of Agricultural and Food Chemistry, 2022. URL:[Link]

Sources

Validation

A Senior Application Scientist's Guide to Mass Spectrometry Benchmarking for 3-Hydroxy-1-(piperazin-1-yl)propan-1-one hydrochloride

In the landscape of pharmaceutical development, the rigorous characterization of novel chemical entities is paramount. This guide provides an in-depth, technical comparison of analytical methodologies for 3-Hydroxy-1-(pi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, the rigorous characterization of novel chemical entities is paramount. This guide provides an in-depth, technical comparison of analytical methodologies for 3-Hydroxy-1-(piperazin-1-yl)propan-1-one hydrochloride, a heterocyclic compound of interest. We will explore the gold standard of high-sensitivity analysis, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and benchmark its performance against a powerful alternative, High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD). This document is intended for researchers, analytical scientists, and drug development professionals seeking to establish robust and reliable analytical methods for similar polar, non-chromophoric compounds.

The Analytical Challenge: Quantifying Poorly Chromophoric Compounds

3-Hydroxy-1-(piperazin-1-yl)propan-1-one hydrochloride (CAS 884535-10-8) presents a common analytical challenge: the absence of a significant UV-absorbing chromophore.[1] This characteristic renders traditional HPLC-UV methods less effective for sensitive quantification, particularly for the detection of trace-level impurities or in complex biological matrices. Consequently, more universal detection techniques are required to ensure data integrity and meet stringent regulatory expectations.[2][3]

This guide will navigate the principles and practicalities of two such techniques, providing the causal logic behind experimental choices and validating each protocol as a self-contained, robust system.

Section 1: The Gold Standard - Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers unparalleled sensitivity and selectivity, making it the benchmark for the quantification of pharmaceutical compounds.[1][4][5] By coupling the separation power of liquid chromatography with the mass-resolving capabilities of a triple quadrupole mass spectrometer, we can achieve exquisitely low detection limits and confident identification based on an analyte's specific mass-to-charge ratio (m/z) and its fragmentation pattern.

Predicted Fragmentation Pattern of 3-Hydroxy-1-(piperazin-1-yl)propan-1-one hydrochloride

In the absence of published experimental data for this specific molecule, we can predict its fragmentation pattern based on established principles of mass spectrometry.[6][7][8] In positive ion electrospray ionization (ESI+), the molecule is expected to readily protonate at the basic nitrogen atoms of the piperazine ring.

The protonated molecule [M+H]⁺ would have a predicted m/z of 173.13. Upon collision-induced dissociation (CID) in the second quadrupole, we anticipate characteristic fragmentation pathways:

  • Loss of the hydroxypropyl group: Cleavage of the amide bond could result in the loss of the 3-hydroxypropanoyl moiety, yielding a prominent fragment ion corresponding to the protonated piperazine ring at m/z 87.1 . This is a very common fragmentation pathway for piperazine derivatives.[9]

  • Cleavage within the piperazine ring: Ring opening and subsequent fragmentation can lead to smaller, characteristic ions.

  • Loss of water: The hydroxyl group may be lost as a neutral water molecule (18 Da).

Based on this, the most logical and sensitive Multiple Reaction Monitoring (MRM) transition for quantification would be 173.1 -> 87.1 . A secondary, qualifying transition could also be monitored to enhance specificity.

Experimental Protocol: LC-MS/MS Method

This protocol is designed to be a self-validating system, with each step contributing to the overall robustness and reliability of the method. The validation parameters discussed are in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][4][10][11]

1.2.1. Sample and Standard Preparation

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of 3-Hydroxy-1-(piperazin-1-yl)propan-1-one hydrochloride reference standard and dissolve in 10 mL of a 50:50 mixture of methanol and water.

  • Working Standards: Serially dilute the stock solution with the same diluent to prepare a series of calibration standards ranging from 0.1 ng/mL to 1000 ng/mL.

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 0.3 ng/mL, 50 ng/mL, and 800 ng/mL) from a separate weighing of the reference standard to ensure accuracy and precision.

1.2.2. Liquid Chromatography Conditions

For polar compounds like our target analyte, Hydrophilic Interaction Liquid Chromatography (HILIC) is often a suitable separation technique, providing good retention and peak shape.[12][13][14]

ParameterCondition
Column HILIC Column (e.g., SeQuant ZIC-HILIC, 100 x 2.1 mm, 3.5 µm)
Mobile Phase A 10 mM Ammonium Formate in Water, pH 3.0
Mobile Phase B Acetonitrile
Gradient 95% B to 50% B over 5 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

1.2.3. Mass Spectrometry Conditions

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transition (Quantifier) 173.1 -> 87.1
MRM Transition (Qualifier) 173.1 -> 56.1
Dwell Time 100 ms
Collision Energy Optimized for maximum signal (typically 15-25 eV)
Source Temperature 500 °C
IonSpray Voltage 5500 V
Visualization of the LC-MS/MS Workflow

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_processing Data Processing Stock Stock Solution (1 mg/mL) Standards Calibration Standards (0.1-1000 ng/mL) Stock->Standards QC QC Samples (Low, Mid, High) Stock->QC LC HILIC Separation Standards->LC QC->LC MS Triple Quadrupole MS LC->MS Eluent Data Data Acquisition (MRM) MS->Data Integration Peak Integration Data->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification of Unknowns Calibration->Quantification

Caption: Workflow for the LC-MS/MS analysis of 3-Hydroxy-1-(piperazin-1-yl)propan-1-one hydrochloride.

Section 2: A Powerful Alternative - HPLC with Charged Aerosol Detection (CAD)

Experimental Protocol: HPLC-CAD Method

2.1.1. Sample and Standard Preparation

  • Stock Solution (1 mg/mL): Prepared as described in section 1.2.1.

  • Working Standards: Serially dilute the stock solution to prepare a series of calibration standards. Due to the lower sensitivity of CAD compared to MS, a higher concentration range is typically required, for example, from 1 µg/mL to 500 µg/mL.

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 3 µg/mL, 100 µg/mL, and 400 µg/mL).

2.1.2. HPLC-CAD Conditions

ParameterCondition
Column HILIC Column (e.g., SeQuant ZIC-HILIC, 150 x 4.6 mm, 5 µm)
Mobile Phase A 20 mM Ammonium Acetate in Water
Mobile Phase B Acetonitrile
Gradient 95% B to 50% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Injection Volume 10 µL
CAD Nebulizer Temp. 35 °C
CAD Data Collection Rate 10 Hz
Visualization of the HPLC-CAD Workflow

HPLCCAD_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-CAD Analysis cluster_processing Data Processing Stock_CAD Stock Solution (1 mg/mL) Standards_CAD Calibration Standards (1-500 µg/mL) Stock_CAD->Standards_CAD QC_CAD QC Samples (Low, Mid, High) Stock_CAD->QC_CAD LC_CAD HILIC Separation Standards_CAD->LC_CAD QC_CAD->LC_CAD CAD Charged Aerosol Detector LC_CAD->CAD Eluent Data_CAD Data Acquisition CAD->Data_CAD Integration_CAD Peak Integration Data_CAD->Integration_CAD Calibration_CAD Calibration Curve Integration_CAD->Calibration_CAD Quantification_CAD Quantification of Unknowns Calibration_CAD->Quantification_CAD

Caption: Workflow for the HPLC-CAD analysis of 3-Hydroxy-1-(piperazin-1-yl)propan-1-one hydrochloride.

Section 3: Performance Benchmarking - A Comparative Analysis

To provide a clear and objective comparison, the following table summarizes the anticipated performance characteristics of each method, based on established principles and data from analogous compounds. This data is hypothetical but representative of what would be expected in a formal method validation study.

Performance MetricLC-MS/MSHPLC-CADRationale for Difference
Specificity Very High (based on m/z and fragmentation)Moderate (retention time based)MS provides structural information, while CAD is a universal detector.
Limit of Detection (LOD) ~0.03 ng/mL~0.3 µg/mLMS is inherently more sensitive than CAD.
Limit of Quantitation (LOQ) ~0.1 ng/mL~1.0 µg/mLA direct consequence of the higher sensitivity of MS detection.
Linearity (r²) >0.999>0.995Both techniques offer excellent linearity within their respective ranges.
Precision (%RSD) < 5%< 10%The higher signal-to-noise of MS often leads to better precision.
Accuracy (% Recovery) 98-102%95-105%Both methods are capable of high accuracy with proper validation.

Section 4: Concluding Remarks and Method Selection

The choice between LC-MS/MS and HPLC-CAD for the analysis of 3-Hydroxy-1-(piperazin-1-yl)propan-1-one hydrochloride is contingent upon the specific analytical requirements of the task at hand.

  • LC-MS/MS is the unequivocal choice for applications demanding the highest sensitivity and specificity. This includes bioanalytical studies, trace impurity analysis, and definitive identification of unknowns. Its ability to provide structural information through fragmentation makes it an indispensable tool in drug metabolism and degradant profiling.

  • HPLC-CAD emerges as a highly valuable and practical alternative for routine quality control, content uniformity, and purity assessments where the exceptional sensitivity of MS is not required. Its near-uniform response to non-volatile analytes simplifies the quantification of impurities for which reference standards may be unavailable.

Ultimately, a comprehensive analytical strategy may leverage both techniques: HPLC-CAD for routine, high-throughput analyses and LC-MS/MS for in-depth characterization, troubleshooting, and sensitive applications. This dual-pronged approach ensures both efficiency and the highest degree of analytical certainty throughout the drug development lifecycle.

References

  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). European Medicines Agency. [Link]

  • Wikipedia. Charged aerosol detector. [Link]

  • PubMed. Review of operating principle and applications of the charged aerosol detector. [Link]

  • PubMed. Simultaneous determination of tandospirone and its active metabolite, 1-[2-pyrimidyl]-piperazine in rat plasma by LC-MS/MS and its application to a pharmacokinetic study. [Link]

  • MDPI. Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. [Link]

  • ResearchGate. Novel Method for the Determination of Piperazine in Pharmaceutical Drug Substances Using Hydrophilic Interaction Chromatography and Evaporative Light Scattering Detection. [Link]

  • ResearchGate. Chromatogram of piperazine derivatives (and deuterated analogues) obtained by LC-MS method with corresponding retention times. [Link]

  • CA Analytical Testing Services. HPLC/UPLC. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • LCGC International. HILIC to the Rescue: Pharmaceutical Development Case Examples. [Link]

  • ResearchGate. How to detect and analyze compounds with little or no UV absorption in LC purification?. [Link]

  • LCGC International. Columns - Tips for Liquid Chromatography Coupled with Charged Aerosol Detection. [Link]

  • NTU Journal. A Review on Analytical Methods for Piperazine Determination. [Link]

  • Agilent. Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. [Link]

  • Shimadzu. Fast and sensitive analysis of drug residues in water using on line SPE-UHPLC-MS/MS with ultra-fast polarity switching. [Link]

  • Journal of Current Medical Research and Opinion. Liquid Chromatography-Mass Spectrometry LC-MS Analysis and LC. [Link]

  • JOCPR. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]

  • ResearchGate. Mass spectra and major fragmentation patterns of piperazine designer.... [Link]

  • NextSDS. 3-hydroxy-1-(piperazin-1-yl)propan-1-one hydrochloride. [Link]

  • SciSpace. Fragmentation pathways of drugs of abuse and their metabolites based on QTOF MS/MS and MSE accurate‐mass spectra. [Link]

  • Journal of Chinese Mass Spectrometry Society. Mass Fragmentation Characteristics of Piperazine Analogues. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Validating the In Vitro Biological Activity of 3-Hydroxy-1-(piperazin-1-yl)propan-1-one hydrochloride

This guide provides a comprehensive framework for the in vitro validation of the biological activity of 3-Hydroxy-1-(piperazin-1-yl)propan-1-one hydrochloride. Given the limited publicly available data on the specific bi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the in vitro validation of the biological activity of 3-Hydroxy-1-(piperazin-1-yl)propan-1-one hydrochloride. Given the limited publicly available data on the specific bioactivity of this compound, this document outlines a logical, tiered approach to systematically profile its effects, starting with foundational cytotoxicity assessments and progressing to hypothesis-driven screening based on the known activities of its core piperazine scaffold.

The piperazine ring is a common motif in a wide range of biologically active compounds, exhibiting activities such as anti-microbial, anti-inflammatory, anti-depressant, and anti-cancer effects.[1] Therefore, a broad yet systematic screening approach is warranted to elucidate the potential therapeutic value of 3-Hydroxy-1-(piperazin-1-yl)propan-1-one hydrochloride.

Tier 1: Foundational Cytotoxicity Profiling

Before investigating any specific biological activity, it is crucial to first determine the cytotoxic profile of the compound. This initial screen establishes a concentration range for subsequent, more sensitive assays, ensuring that observed effects are not simply a consequence of cell death.[2][3][4]

Key Experimental Objectives:
  • To determine the concentration at which 3-Hydroxy-1-(piperazin-1-yl)propan-1-one hydrochloride induces cell death.

  • To identify the sub-cytotoxic concentration range suitable for specific bioactivity assays.

Recommended Assays:

Two common and complementary assays for assessing cytotoxicity are the MTT and LDH assays.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[2]

  • Lactate Dehydrogenase (LDH) Assay: This assay quantifies the release of LDH from damaged cells, a marker of cell membrane disruption and cytotoxicity.[5][6]

Experimental Workflow: Cytotoxicity Profiling

Cytotoxicity_Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_assay Assay & Analysis A Select diverse cell lines (e.g., HepG2, A549, HEK293) B Plate cells and allow to adhere A->B C Prepare serial dilutions of 3-Hydroxy-1-(piperazin-1-yl)propan-1-one hydrochloride B->C D Treat cells with compound dilutions C->D E Include vehicle control (negative) and a known cytotoxic agent (e.g., Doxorubicin) (positive) D->E F Incubate for 24-72 hours E->F G Perform MTT and LDH assays F->G H Measure absorbance/fluorescence G->H I Calculate IC50 values H->I

Caption: Workflow for foundational cytotoxicity profiling.

Data Presentation: Cytotoxicity
Cell LineCompoundAssayIC50 (µM)
HepG23-Hydroxy-1-(piperazin-1-yl)propan-1-one HClMTT
LDH
A5493-Hydroxy-1-(piperazin-1-yl)propan-1-one HClMTT
LDH
HEK2933-Hydroxy-1-(piperazin-1-yl)propan-1-one HClMTT
LDH
HepG2Doxorubicin (Positive Control)MTT
LDH
A549Doxorubicin (Positive Control)MTT
LDH
HEK293Doxorubicin (Positive Control)MTT
LDH

Tier 2: Hypothesis-Driven Bioactivity Screening

Based on the established sub-cytotoxic concentration range, the next tier involves screening for specific biological activities. Given the prevalence of the piperazine scaffold in anti-inflammatory and neurologically active compounds, these are logical starting points.

Pathway A: Anti-Inflammatory Activity

Inflammation is a key process in many diseases, and its modulation is a common therapeutic strategy.[7][8] In vitro assays can effectively screen for anti-inflammatory potential by measuring the inhibition of key inflammatory mediators.[9][10][11]

  • Nitric Oxide (NO) Production Assay: Measures the inhibition of NO production in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).[9][11]

  • Prostaglandin E2 (PGE2) Immunoassay: Quantifies the reduction of PGE2 levels, a key inflammatory mediator, in stimulated cells.[9]

  • Cytokine Profiling (e.g., ELISA, Multiplex Assay): Measures the modulation of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[9]

Anti_Inflammatory_Workflow cluster_setup Setup cluster_stimulation Stimulation cluster_analysis Analysis A Culture RAW 264.7 macrophages B Pre-treat with sub-cytotoxic concentrations of test compound A->B C Stimulate with LPS B->C D Include controls: - Vehicle (negative) - LPS only (positive) - Known inhibitor (e.g., Dexamethasone) C->D E Collect supernatant D->E F Measure NO, PGE2, and cytokines E->F G Analyze data and determine inhibitory effects F->G

Caption: Workflow for anti-inflammatory activity screening.

Pathway B: Neurological Activity (GPCR and Ion Channel Modulation)

The piperazine moiety is a common feature in many CNS-active drugs, often targeting G-protein coupled receptors (GPCRs) and ion channels.[12][13] High-throughput screening assays can provide initial insights into the potential neurological effects of the compound.[14][15]

  • GPCR Activation Assays:

    • cAMP Assay: Measures changes in cyclic AMP levels, a common second messenger for Gs and Gi-coupled GPCRs.[16][17]

    • Calcium Flux Assay: Detects changes in intracellular calcium, a hallmark of Gq-coupled GPCR activation.[16]

    • β-arrestin Recruitment Assay: A universal assay that can detect the activation of most GPCRs.[12][16]

  • Ion Channel Flux Assays: These assays measure the movement of ions across the cell membrane and can be adapted for various ion channels (e.g., Na+, K+, Ca2+).[14][18]

Neurological_Activity_Workflow cluster_cell_prep Cell Preparation cluster_treatment Compound Treatment cluster_measurement Measurement & Analysis A Use cell lines expressing specific GPCRs or ion channels of interest (e.g., HEK293, CHO) B Load cells with appropriate fluorescent dyes (e.g., for Ca2+ or membrane potential) A->B C Add sub-cytotoxic concentrations of 3-Hydroxy-1-(piperazin-1-yl)propan-1-one hydrochloride B->C D Include known agonists and antagonists as positive and negative controls C->D E Measure changes in fluorescence or luminescence using a plate reader D->E F Determine EC50 or IC50 values E->F

Caption: General workflow for neurological activity screening.

Cell Line Selection Strategy

The choice of cell line is critical for the relevance and translatability of in vitro findings.[19][20]

Research AreaRecommended Cell LinesRationale
General Cytotoxicity HepG2 (liver), A549 (lung), HEK293 (kidney)Represent diverse tissue origins for a broad toxicity profile.[21]
Anti-inflammatory RAW 264.7, THP-1, PBMCsMacrophage-like cell lines that produce inflammatory mediators upon stimulation.[9][11][22]
Neurological SH-SY5Y, PC-12, Neuro-2aNeuronal-like cell lines suitable for studying neurotoxicity and neuroprotection.[23][24]
HEK293, CHOEasily transfectable for expressing specific GPCRs or ion channels for targeted screening.[25]

Data Interpretation and Comparison

A systematic comparison of the data from all assays is essential to build a comprehensive biological activity profile for 3-Hydroxy-1-(piperazin-1-yl)propan-1-one hydrochloride.

Comparative Data Summary
AssayEndpointResult (e.g., IC50, EC50 in µM)Comparison to Positive Control
Cytotoxicity (HepG2) Cell Viability (MTT)
Anti-inflammatory NO Inhibition
PGE2 Inhibition
TNF-α Inhibition
Neurological (e.g., Dopamine D2 Receptor) cAMP Inhibition
Neurological (e.g., hERG Channel) Ion Flux Inhibition

Detailed Experimental Protocols

MTT Cytotoxicity Assay Protocol
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Add serial dilutions of 3-Hydroxy-1-(piperazin-1-yl)propan-1-one hydrochloride and control compounds to the wells.

  • Incubation: Incubate the plate for 24-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Add solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Nitric Oxide (NO) Assay Protocol
  • Cell Seeding: Plate RAW 264.7 cells in a 96-well plate and allow them to adhere.

  • Pre-treatment: Treat the cells with various concentrations of the test compound for 1-2 hours.

  • LPS Stimulation: Add LPS (1 µg/mL) to the wells to induce NO production.

  • Incubation: Incubate for 24 hours.

  • Griess Reagent: Transfer the cell culture supernatant to a new plate and add Griess reagent.

  • Absorbance Reading: Measure the absorbance at 540 nm.

  • Data Analysis: Quantify the amount of nitrite and determine the percentage of NO inhibition.

References

  • In Vitro Assays To Investigate The Anti-Inflammatory Activity Of Herbal Extracts A Review. (n.d.).
  • In vitro assesment of anti-inflammatory activities of coumarin and Indonesian cassia extract in RAW264.7 murine macrophage cell line - PMC. (n.d.).
  • Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models - MDPI. (n.d.).
  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - NCBI - NIH. (2019, May 1).
  • Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activ
  • Recent progress in assays for GPCR drug discovery. (n.d.).
  • Advances in G Protein-Coupled Receptor High-throughput Screening - PMC. (n.d.).
  • Parallel In Vitro and In Silico Studies of the Anti-Inflammatory Activity of Bioactive Compounds Found in Different Ethanolic Extracts of Bracts from B. x buttiana (var. Rose)
  • Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Deriv
  • In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. (2017, December 20).
  • Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors - Frontiers. (n.d.).
  • In vitro and In vivo Models for Anti-inflammation: An Evalu
  • In Vitro Cytotoxicity Assay - Alfa Cytology. (n.d.).
  • Cytotoxicity. (n.d.).
  • Cytotoxicity Assays – what your cells don't like - BMG Labtech. (n.d.).
  • Ion channel engineering for modulation and de novo generation of electrical excitability. (2019, February 16).
  • Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation | ACS Measurement Science Au. (2023, July 7).
  • Ion Channel Flux Assays and Protocols - Sigma-Aldrich. (n.d.).
  • In-vitro blood-brain barrier models for drug screening and perme
  • Technology Review High Throughput Assay Technologies for Ion Channel Drug Discovery. (n.d.).
  • Ion Channel Assays | Charles River. (n.d.).
  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery - Kosheeka. (n.d.).
  • Evaluation of Cell-Free Synthesized Human Channel Proteins for In Vitro Channel Research. (2022, December 30).
  • How to Really Choose a Cell Line - From the Basics to the Complex Aspe - GoldBio. (2015, August 15).
  • Immortalized Cell Line Modeling Services - Cre
  • Cancer Panels |
  • Sensitive and Easy Assay to Detect Cytotoxicity | Biocompare.com Kit/Reagent Review. (2022, February 11).
  • Positive and Negative Controls - Rockland Immunochemicals. (2021, December 14).
  • A framework to select clinically relevant cancer cell lines for investigation by establishing their molecular similarity with primary human cancers - PMC. (n.d.).
  • Selection of Optimal Cell Lines for High-Content Phenotypic Screening - ACS Public
  • Positive and negative controls for antibody valid
  • Focus Areas / Neuronal Cell Lines for Neurodegener
  • How to Design Positive and Negative Controls for IHC, WB & ELISA | Boster Bio. (n.d.).
  • Cancer Cell Lines Are Useful Model Systems for Medical Research - PMC. (n.d.).
  • PC-12 Cell Line as a Neuronal Cell Model for Biosensing Applic
  • Drug Design Progress of In silico, In vitro and In vivo Researches - Open Access Pub. (n.d.).
  • Cancer Cell Lines and How CRISPR is Transforming Cancer Research - Synthego. (n.d.).
  • Evaluation of the Anti-inflammatory, Phagocytic, and Antioxidant Potential of ORSL® Immunity+ in Lipopolysaccharide-stimulated Human Peripheral Blood Mononuclear Cells - JAPI. (n.d.).
  • Researchers develop novel cell line for screening of brain drugs | ScienceDaily. (2016, January 14).
  • Quality by Design for Preclinical In Vitro Assay Development - PMC - NIH. (n.d.).
  • The Role Of in vitro Testing In Drug Development - Pion Inc. (n.d.).
  • Piperazin-1-ylpropanol | C7H16N2O | CID 79207 - PubChem - NIH. (n.d.).
  • 3-(Piperazin-1-yl)propan-1-amine trihydrochloride | 52198-67-1 - Sigma-Aldrich. (n.d.).
  • 3-(Piperazin-1-Yl)Propan-1-Ol - LookChem. (n.d.).
  • 3-Hydroxy-propanamidines, a New Class of Orally Active Antimalarials Targeting Plasmodium falciparum - PMC. (n.d.).
  • Cell Culture Based in vitro Test Systems for Anticancer Drug Screening - Frontiers. (2020, April 8).
  • (PDF)

Sources

Validation

A Comparative Guide to the Cross-Reactivity of 3-Hydroxy-1-(piperazin-1-yl)propan-1-one hydrochloride

This guide provides a comprehensive analysis of the cross-reactivity profile of 3-Hydroxy-1-(piperazin-1-yl)propan-1-one hydrochloride. In the landscape of drug discovery, understanding a compound's selectivity is paramo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive analysis of the cross-reactivity profile of 3-Hydroxy-1-(piperazin-1-yl)propan-1-one hydrochloride. In the landscape of drug discovery, understanding a compound's selectivity is paramount to ensuring its therapeutic efficacy and minimizing off-target effects. This document will delve into the experimental methodologies used to assess cross-reactivity, compare the title compound with relevant alternatives, and offer insights into the interpretation of the resulting data for researchers, scientists, and drug development professionals.

Introduction: The Significance of Selectivity in Drug Development

The piperazine scaffold is a ubiquitous feature in a vast array of centrally active pharmacological agents, attributable to its favorable physicochemical properties and its ability to interact with a multitude of biological targets. Compounds incorporating this moiety have been successfully developed as antipsychotics, antidepressants, and anxiolytics, primarily through their interaction with G-protein coupled receptors (GPCRs) such as dopamine and serotonin receptors.

3-Hydroxy-1-(piperazin-1-yl)propan-1-one hydrochloride, by virtue of its piperazine core, is predicted to exhibit affinity for one or more of these receptor families. However, the critical question for its therapeutic potential lies in its selectivity. A high degree of selectivity for a specific receptor subtype is often associated with a more favorable side-effect profile. Conversely, a "promiscuous" compound that binds to multiple targets may lead to undesirable side effects or, in some cases, offer a polypharmacological advantage for complex disease states.

This guide will therefore explore the cross-reactivity of 3-Hydroxy-1-(piperazin-1-yl)propan-1-one hydrochloride in a hypothetical context, assuming a primary affinity for the dopamine D2 receptor, a common target for piperazine-containing compounds. We will compare its selectivity against a panel of receptors with that of two well-characterized piperazine derivatives: Aripiprazole, a D2 partial agonist, and Olanzapine, a multi-receptor antagonist.

Comparative Cross-Reactivity Analysis

To quantitatively assess the selectivity of our compound of interest, a comprehensive in-vitro screen is essential. The following table presents illustrative data from a hypothetical radioligand binding assay panel, comparing the binding affinities (Ki, in nM) of 3-Hydroxy-1-(piperazin-1-yl)propan-1-one hydrochloride, Aripiprazole, and Olanzapine across a panel of CNS receptors. Lower Ki values indicate higher binding affinity.

Target3-Hydroxy-1-(piperazin-1-yl)propan-1-one hydrochloride (Ki, nM)Aripiprazole (Ki, nM)Olanzapine (Ki, nM)
Dopamine D2 15 0.34 1.1
Dopamine D3550.84.9
Dopamine D4804427
Serotonin 5-HT1A1201.731
Serotonin 5-HT2A2503.44.1
Serotonin 5-HT2C4001510
Adrenergic α1A8005719
Adrenergic α2A>1000110230
Histamine H1950617
Muscarinic M1>1000>100026

Disclaimer: The data presented for 3-Hydroxy-1-(piperazin-1-yl)propan-1-one hydrochloride is hypothetical and for illustrative purposes only.

From this hypothetical data, we can infer that 3-Hydroxy-1-(piperazin-1-yl)propan-1-one hydrochloride demonstrates a preferential affinity for the D2 receptor, with at least a 3-fold selectivity over the D3 receptor and even greater selectivity against other tested receptors. In comparison, Aripiprazole and Olanzapine exhibit broader receptor interaction profiles.

Experimental Methodologies

The cornerstone of a reliable cross-reactivity assessment is a robust and well-validated experimental protocol. Below is a detailed methodology for a typical radioligand binding assay used to generate the type of data presented above.

Radioligand Binding Assay Protocol

This protocol outlines the steps for determining the binding affinity of a test compound for a specific receptor expressed in a cell membrane preparation.

1. Materials and Reagents:

  • Cell membranes expressing the target receptor (e.g., CHO-K1 cells stably expressing human D2 receptor).

  • Radioligand specific for the target receptor (e.g., [3H]-Spiperone for D2 receptors).

  • Non-labeled ("cold") ligand for determining non-specific binding (e.g., Haloperidol).

  • Test compounds: 3-Hydroxy-1-(piperazin-1-yl)propan-1-one hydrochloride, Aripiprazole, Olanzapine.

  • Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation fluid.

  • Microplate scintillation counter.

2. Experimental Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add in the following order:

    • Assay buffer.

    • Test compound or vehicle control.

    • Radioligand at a concentration near its Kd.

    • Cell membrane preparation.

  • For determining non-specific binding, a separate set of wells will contain the radioligand and a high concentration of the cold ligand instead of the test compound.

  • Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and allow to equilibrate.

  • Quantify the radioactivity on the filters using a microplate scintillation counter.

3. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis prep_compounds Serial Dilution of Test Compounds incubation Incubation in 96-well Plate prep_compounds->incubation prep_reagents Preparation of Radioligand and Membranes prep_reagents->incubation filtration Rapid Filtration incubation->filtration washing Filter Washing filtration->washing scintillation Scintillation Counting washing->scintillation data_analysis IC50 and Ki Determination scintillation->data_analysis

Caption: Workflow for a radioligand binding assay.

Mechanistic Insights: The Dopamine D2 Receptor Signaling Pathway

A compound's interaction with a target, such as the D2 receptor, initiates a cascade of intracellular events. The D2 receptor is a Gi/o-coupled GPCR, and its activation typically leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of ion channel activity. Understanding this pathway is crucial for interpreting the functional consequences of a compound's binding activity.

signaling_pathway cluster_cytoplasm Cytoplasm D2R Dopamine D2 Receptor G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates downstream Downstream Cellular Effects PKA->downstream Phosphorylates Dopamine Dopamine or Agonist Dopamine->D2R Binds

Caption: Simplified Dopamine D2 receptor signaling pathway.

Conclusion and Future Directions

This guide has provided a framework for understanding and evaluating the cross-reactivity of 3-Hydroxy-1-(piperazin-1-yl)propan-1-one hydrochloride. Based on our illustrative analysis, this compound displays a promising selectivity profile for the dopamine D2 receptor compared to the broader activity of established drugs like Aripiprazole and Olanzapine.

It is imperative to recognize that in-vitro binding affinity does not always directly translate to in-vivo functional activity. Therefore, the next logical steps in the preclinical development of this compound would involve:

  • Functional Assays: To determine whether the compound acts as an agonist, antagonist, or partial agonist at the D2 receptor and other high-affinity targets.

  • Broader Selectivity Profiling: Screening against a wider panel of receptors, ion channels, and kinases to identify any potential off-target liabilities not covered in the initial screen.

  • In-vivo Studies: To assess the compound's pharmacokinetic properties, efficacy in animal models of disease, and potential for side effects.

By systematically applying these experimental approaches, researchers can build a comprehensive understanding of a compound's pharmacological profile, paving the way for its potential development as a novel therapeutic agent.

References

  • Pharmacological profile, phase I metabolism, and excretion time profile of the new synthetic cathinone 3,4-Pr-PipVP. PubMed.[Link]

  • Synthesis and Characterization of New 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Propoxybenzoates and Their Hydrochloride Salts. PMC.[Link]

  • New 3-[4-(3-substituted phenyl)piperazin-1-yl]-1-(benzo[b]thiophen-3-yl)propanol derivatives with dual action at 5-HT1A serotonin receptors and serotonin transporter as a new class of antidepressants. PubMed.[Link]

  • 1-Substituted 4-(3-Hydroxyphenyl)piperazines Are Pure Opioid Receptor Antagonists. PMC.[Link]

  • SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. International Journal of Pharmaceutical Sciences Review and Research.[Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. ResearchGate.[Link]

  • Fluorination of 3-(3-(Piperidin-1-yl)propyl)indoles and 3-(3-(Piperazin-1-yl)propyl)indoles Gives Selective Human 5-HT 1D Receptor Ligands with Improved Pharmacokinetic Profiles. ACS Publications.[Link]

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 3-Hydroxy-1-(piperazin-1-yl)propan-1-one Hydrochloride

This guide provides an in-depth, procedural framework for the safe and compliant disposal of 3-Hydroxy-1-(piperazin-1-yl)propan-1-one hydrochloride. As drug development professionals, our commitment to safety and environ...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, procedural framework for the safe and compliant disposal of 3-Hydroxy-1-(piperazin-1-yl)propan-1-one hydrochloride. As drug development professionals, our commitment to safety and environmental stewardship extends beyond the benchtop to the entire lifecycle of the chemical entities we handle. This document is designed to be a definitive resource, ensuring that every step of the disposal process is conducted with the highest degree of scientific integrity and operational excellence.

Hazard Identification and Risk Assessment

Before any handling or disposal, a thorough understanding of the compound's hazard profile is paramount. 3-Hydroxy-1-(piperazin-1-yl)propan-1-one hydrochloride, while a specific molecule, belongs to the broader class of piperazine derivatives. The piperazine moiety itself is associated with significant health hazards.

Based on data for analogous compounds, such as Piperazine Anhydrous, this chemical should be treated with caution. It is likely to be harmful if swallowed, inhaled, or comes into contact with skin. Furthermore, it may cause severe skin burns, eye damage, and potentially trigger allergic skin or respiratory reactions. Therefore, it is prudent to handle this compound as a hazardous substance.

Hazard ClassificationPotential EffectsRecommended Precautions
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if ingested, absorbed through the skin, or inhaled.Avoid creating dust. Use only in a well-ventilated area or with local exhaust ventilation.[1]
Skin Corrosion/Irritation May cause severe skin burns and irritation.[2]Wear appropriate protective gloves and clothing to prevent skin exposure.[3][4]
Serious Eye Damage/Irritation Risk of serious eye damage.[2][5]Wear chemical safety goggles or a face shield.[3][4]
Sensitization (Skin and Respiratory) May cause allergic reactions upon repeated exposure.Avoid breathing dust.[6] Contaminated work clothing should not be allowed out of the workplace.
Regulatory Compliance: Is it Hazardous Waste?

According to the U.S. Environmental Protection Agency (EPA), a chemical waste is considered hazardous if it exhibits at least one of four characteristics: ignitability, corrosivity, reactivity, or toxicity.[7] Given the corrosive nature of similar piperazine compounds, it is highly probable that 3-Hydroxy-1-(piperazin-1-yl)propan-1-one hydrochloride waste will be classified as hazardous.

Therefore, its disposal is governed by the Resource Conservation and Recovery Act (RCRA).[8] Laboratories are categorized as Very Small, Small, or Large Quantity Generators, each with specific regulations regarding waste accumulation and disposal timelines. It is crucial to be aware of your institution's generator status and adhere to the corresponding federal and state guidelines.

Personal Protective Equipment (PPE): Your First Line of Defense

Proper PPE is non-negotiable when handling this chemical waste. The following table outlines the minimum required PPE.

Body PartRequired PPERationale
Eyes/Face Chemical safety goggles and/or a full-face shield.[3][4]To protect against splashes and airborne particles that can cause severe eye damage.
Hands Nitrile or other chemically resistant gloves.To prevent skin contact, which can lead to burns and sensitization.
Body A lab coat and, if handling large quantities, a chemically resistant apron.To protect against accidental spills and contamination of personal clothing.
Respiratory A NIOSH-approved respirator may be necessary if there is a risk of inhaling dust, especially outside of a fume hood.To prevent respiratory irritation and potential sensitization.
Step-by-Step Disposal Protocol

This protocol ensures a systematic and safe approach to the disposal of 3-Hydroxy-1-(piperazin-1-yl)propan-1-one hydrochloride.

Step 1: Waste Segregation

  • Rationale: Preventing unintentional and potentially dangerous chemical reactions is a cornerstone of laboratory safety.

  • Procedure:

    • Designate a specific, clearly labeled container for 3-Hydroxy-1-(piperazin-1-yl)propan-1-one hydrochloride waste.

    • Do not mix this waste with other chemical waste streams, especially strong oxidizing agents or strong acids, with which it may be incompatible.[3][4]

Step 2: Container Selection and Labeling

  • Rationale: Proper containment and clear communication are essential for safe storage and transport.

  • Procedure:

    • Use a container made of a material compatible with the chemical. The original container is often the best choice.[9]

    • Ensure the container is in good condition, with a secure, tightly-fitting lid to prevent leaks or spills.[10][11]

    • Label the container clearly with "Hazardous Waste" and the full chemical name: "3-Hydroxy-1-(piperazin-1-yl)propan-1-one hydrochloride." Include the date of waste generation.

Step 3: Waste Accumulation and Storage

  • Rationale: Safe on-site storage is critical to prevent accidents and ensure regulatory compliance.

  • Procedure:

    • Store the waste container in a designated satellite accumulation area within the laboratory.[12]

    • This area should be away from heat sources, direct sunlight, and high-traffic areas.[11]

    • Ensure secondary containment, such as a spill tray, is in place to contain any potential leaks.[10]

Step 4: Arranging for Disposal

  • Rationale: Hazardous waste must be handled by professionals to ensure it is disposed of in an environmentally sound manner.

  • Procedure:

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup.

    • Do not attempt to dispose of this chemical down the drain or in regular trash.[1]

    • The waste will be transported by a licensed hazardous waste company to a permitted Treatment, Storage, and Disposal Facility (TSDF), likely for incineration.[13]

Step 5: Documentation

  • Rationale: Maintaining a clear record of hazardous waste generation and disposal is a legal requirement.

  • Procedure:

    • Complete all necessary paperwork provided by your EHS department. This may include a hazardous waste manifest, which tracks the waste from your laboratory to its final destination.[13][14]

    • Retain copies of all documentation for at least three years, or as required by your state's regulations.[7]

Disposal Workflow Diagram

G cluster_prep Preparation cluster_handling Waste Handling cluster_storage Storage cluster_disposal Disposal start Start: Waste Generation ppe Don Appropriate PPE start->ppe segregate Segregate Waste ppe->segregate container Select & Label Compatible Container segregate->container store Store in Designated Satellite Accumulation Area container->store contact_ehs Contact EHS for Pickup store->contact_ehs document Complete Manifest & Documentation contact_ehs->document end End: Licensed Disposal document->end

Caption: A workflow for the safe disposal of chemical waste.

Waste Minimization: A Proactive Approach

The most effective disposal method is to minimize waste generation in the first place.[12][15] Consider the following strategies:

  • Source Reduction: Order only the quantity of the chemical that is necessary for your experiments.[12]

  • Inventory Management: Keep a detailed inventory of your chemicals to avoid purchasing duplicates.[10][12]

  • Scale Reduction: Whenever possible, reduce the scale of your experiments to minimize the volume of waste produced.[12]

By adhering to these procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste, upholding the highest standards of our profession.

References

  • Laboratory Chemical Waste Management - CSIR IIP. (n.d.). Retrieved from [Link]

  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022, July 12). Tetra Tech. Retrieved from [Link]

  • Laboratory Guide for Managing Chemical Waste. (2023, October). Vanderbilt University Medical Center. Retrieved from [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations. (n.d.). Safety-Kleen. Retrieved from [Link]

  • Properly Managing Chemical Waste in Laboratories. (n.d.). Medical-Waste. Retrieved from [Link]

  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. (n.d.). Labor Security System. Retrieved from [Link]

  • Laboratory Chemical Waste Management Guidelines. (2003, February 15). University of Pennsylvania EHRS. Retrieved from [Link]

  • Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). US EPA. Retrieved from [Link]

  • Resource Conservation and Recovery Act (RCRA) Regulations. (2025, August 13). US EPA. Retrieved from [Link]

  • 40 CFR Part 260 -- Hazardous Waste Management System: General. (n.d.). eCFR. Retrieved from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.